Product packaging for 5-Methylpyrazine-2,3-dicarboxylic acid(Cat. No.:CAS No. 5521-60-8)

5-Methylpyrazine-2,3-dicarboxylic acid

Cat. No.: B1582470
CAS No.: 5521-60-8
M. Wt: 182.13 g/mol
InChI Key: ZSVGGGCOTVOOSG-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2,3-dicarboxylic acid (CAS 5521-60-8) is a high-value chemical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 7 H 6 N 2 O 4 and a molecular weight of 182.13, is a key synthetic intermediate . Its primary research application is in the synthesis of complex molecules; for instance, it serves as a precursor in the preparation of 5-methylpyrazine-2-carboxylic acid, which is a crucial intermediate for active pharmaceutical ingredients such as the hypolipidemic drug Acipimox and the anti-diabetic drug Glipizide . In the laboratory, it can be analyzed using reverse-phase (RP) HPLC methods, supporting both quality control and pharmacokinetic research . The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . As a versatile scaffold, it enables further chemical transformations to develop novel compounds for various research fields . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B1582470 5-Methylpyrazine-2,3-dicarboxylic acid CAS No. 5521-60-8

Properties

IUPAC Name

5-methylpyrazine-2,3-dicarboxylic acid
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InChI

InChI=1S/C7H6N2O4/c1-3-2-8-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVGGGCOTVOOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70203708
Record name 5-Methylpyrazine-2,3-dicarboxylic acid
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Molecular Weight

182.13 g/mol
Source PubChem
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CAS No.

5521-60-8
Record name 5-Methyl-2,3-pyrazinedicarboxylic acid
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Record name 5-Methylpyrazine-2,3-dicarboxylic acid
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Record name 5521-60-8
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Record name 5-Methylpyrazine-2,3-dicarboxylic acid
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Record name 5-methylpyrazine-2,3-dicarboxylic acid
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Foundational & Exploratory

synthesis and characterization of 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyrazine-2,3-dicarboxylic Acid

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block for more complex molecules. Its rigid, planar structure and the presence of multiple coordination sites (two carboxylic acid groups and two nitrogen atoms) make it an important precursor for synthesizing pharmaceutical intermediates and metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the prevailing synthetic methodologies and detailed characterization techniques for this compound, tailored for researchers and professionals in chemical and pharmaceutical development. We will explore the mechanistic rationale behind the primary synthetic route—oxidation of 2,3,5-trimethylpyrazine—and present a self-validating protocol for its synthesis and purification. Furthermore, a complete workflow for structural elucidation using modern spectroscopic and chromatographic techniques is detailed, ensuring scientific integrity and reproducibility.

Introduction: The Chemical Significance of Pyrazine Dicarboxylates

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds found in nature and are crucial components in the flavor and aroma industry.[1][2] In the realm of drug development, the pyrazine scaffold is a privileged structure, appearing in numerous therapeutic agents. The addition of carboxylic acid functional groups, as in this compound, dramatically expands its utility. These acidic moieties serve as handles for further chemical modification, such as amidation or esterification, and are excellent ligands for coordinating with metal ions.[3]

The title compound is a key intermediate in the synthesis of various high-value chemicals. For instance, its decarboxylated analogue, 5-methylpyrazine-2-carboxylic acid, is a critical intermediate for the antidiabetic drug glipizide and the lipid-lowering agent acipimox.[4][5][6] Understanding the efficient synthesis and rigorous characterization of this compound is therefore fundamental for advancements in these areas.

Synthesis of this compound

The most common and industrially scalable approach to synthesizing this compound involves the selective oxidation of the methyl groups at the C2 and C3 positions of a 2,3,5-trimethylpyrazine precursor.

Primary Synthetic Route: Oxidation of 2,3,5-Trimethylpyrazine

The core of this synthesis is the robust oxidation of the two adjacent methyl groups on the pyrazine ring to carboxylic acids, while leaving the C5-methyl group intact. Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) in a neutral or slightly alkaline aqueous solution is the oxidant of choice due to its high reactivity, cost-effectiveness, and well-understood reaction mechanism.

Causality of Experimental Design:

  • Choice of Oxidant: Potassium permanganate is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds via a radical mechanism, where the permanganate abstracts a benzylic proton, followed by further oxidation.

  • Reaction Control: The primary challenge is preventing the over-oxidation of the third methyl group at the C5 position. This is controlled by careful stoichiometric management of the oxidant. Using a molar ratio of approximately 4 moles of KMnO₄ for every 1 mole of 2,3,5-trimethylpyrazine favors the di-oxidation. A significant excess of KMnO₄ would lead to the formation of pyrazine-2,3,5-tricarboxylic acid.[7]

  • Work-up Procedure: The reaction produces manganese dioxide (MnO₂), a solid byproduct that must be removed by filtration. The desired product initially exists as its dipotassium salt in the aqueous filtrate. Acidification is a critical subsequent step; it protonates the carboxylate anions, causing the significantly less soluble dicarboxylic acid to precipitate out of the solution, enabling its isolation.

G cluster_synthesis Synthesis Workflow A 2,3,5-Trimethylpyrazine (Starting Material) B Oxidation Reaction (KMnO4, H2O, Heat) A->B Reagent C Reaction Mixture (Product Salt + MnO2) B->C Yields D Filtration C->D Process E Aqueous Filtrate (Dipotassium 5-Methylpyrazine-2,3-dicarboxylate) D->E Separates to F Acidification (e.g., HCl) E->F Treat with G Precipitation & Isolation F->G Induces H This compound (Crude Product) G->H Yields I Recrystallization (e.g., from Water) H->I Purify via J Purified Product I->J Final Product

Fig. 1: Experimental workflow for the oxidation synthesis route.
Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials and Equipment:

  • 2,3,5-Trimethylpyrazine (1.0 eq)

  • Potassium permanganate (KMnO₄) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, dropping funnel

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,3,5-trimethylpyrazine (1.0 eq) and deionized water (approx. 20 mL per gram of starting material).

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (4.0 eq) in deionized water (approx. 40 mL per gram of KMnO₄). This solution may need to be warmed gently to fully dissolve.

  • Oxidation: Heat the flask containing the trimethylpyrazine solution to 80-90 °C. Slowly add the KMnO₄ solution from the dropping funnel over a period of 2-3 hours. The addition is exothermic; maintain the reaction temperature below 100 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 90-95 °C for an additional 2-4 hours or until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of MnO₂ will form.

  • Work-up (Part 1 - Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the MnO₂ solid. Wash the filter cake with a small amount of hot water to ensure all the product salt is collected in the filtrate.

  • Work-up (Part 2 - Acidification): Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl while stirring until the pH of the solution reaches ~2. A white or off-white precipitate of this compound will form.

  • Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it in a vacuum oven at 60-70 °C.

  • Purification: The crude product can be further purified by recrystallization from hot water.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. This workflow serves as a self-validating system where data from each analysis must be consistent with the proposed structure.

G cluster_characterization Characterization Logic A Synthesized Product B 1H NMR A->B C 13C NMR A->C D FT-IR Spectroscopy A->D E Mass Spectrometry (MS) A->E F HPLC A->F B_exp Expected: ~2.8 ppm (s, 3H, -CH3) ~8.9 ppm (s, 1H, Ar-H) B->B_exp Confirms Protons C_exp Expected: ~22 ppm (-CH3) ~130-160 ppm (Ar-C) ~165-170 ppm (-COOH) C->C_exp Confirms Carbons D_exp Expected: ~3300-2500 cm-1 (broad, O-H) ~1700 cm-1 (sharp, C=O) D->D_exp Confirms Func. Groups E_exp Expected: [M+H]+ at m/z 183.04 Key fragments from loss of CO2 E->E_exp Confirms Mass F_exp Expected: Single sharp peak (Purity > 98%) F->F_exp Confirms Purity

Fig. 2: Logical workflow for the characterization of the final product.
Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound (MW: 182.14 g/mol ).[8]

Technique Parameter Expected Result / Observation Interpretation
¹H NMR Chemical Shift (δ)~8.9 ppm (s, 1H), ~2.8 ppm (s, 3H), >10 ppm (br s, 2H)Aromatic proton (C6-H), methyl protons (C5-CH₃), and carboxylic acid protons. The simplicity confirms the substitution pattern.
¹³C NMR Chemical Shift (δ)~165-170 ppm (2C), ~155-160 ppm (1C), ~140-150 ppm (2C), ~135 ppm (1C), ~22 ppm (1C)Carboxylic carbons, C5 (attached to CH₃), C2 & C3 (attached to COOH), C6, and the methyl carbon.
FT-IR Wavenumber (cm⁻¹)3300-2500 (very broad), ~1700 (strong, sharp), ~1550, ~1400O-H stretch of carboxylic acid dimer, C=O stretch, and pyrazine ring C=N/C=C stretches.[9][10][11]
Mass Spec (ESI+) m/z183.04 [M+H]⁺Confirms the molecular weight of the compound.
HPLC (RP) Retention TimeSingle sharp peakIndicates high purity of the isolated compound. A method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier is suitable.[8]
Rationale for Characterization Choices
  • NMR (¹H and ¹³C): Provides the fundamental carbon-hydrogen framework of the molecule. The number of signals, their splitting patterns (or lack thereof, in this case), and chemical shifts are definitive for confirming the precise arrangement of atoms.[1][12]

  • FT-IR Spectroscopy: This is a rapid and effective method to confirm the presence of key functional groups, particularly the very characteristic broad O-H and sharp C=O stretches of the carboxylic acid moieties.[10]

  • Mass Spectrometry: Unambiguously determines the molecular weight of the compound, providing the highest level of confidence in its identity. Fragmentation patterns can offer further structural clues.[12][13]

  • HPLC: While spectroscopic methods confirm structure, chromatography is the gold standard for assessing purity, a critical parameter for any chemical used in further research or development.[8]

Safety, Handling, and Applications

Safety: this compound should be handled with standard laboratory precautions, including the use of safety glasses, gloves, and a lab coat. As a dicarboxylic acid, it is corrosive and can cause eye damage.[3] The synthesis involves strong oxidants and acids, which require careful handling in a well-ventilated fume hood.

Applications: The primary application of this compound is as a specialized chemical intermediate. Its structure is pre-organized for use in:

  • Pharmaceutical Synthesis: As a precursor to more complex active pharmaceutical ingredients (APIs).

  • Materials Science: As an organic linker for the construction of novel Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.[3]

References

  • Ahmad, M., Hameed, S., Tahir, M. N., Israr, M., Anwar, M., Shah, M. A., Khan, S. A., & Din, G. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
  • CN1155581C. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • CN108017586A. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Google Patents.
  • Hameed, S. et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed.
  • Vergara, F. et al. (2012). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate.
  • He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • SIELC Technologies. (n.d.). This compound. Sielc.com.
  • Pipzine Chemicals. (n.d.). 2-Pyrazinecarbonitrile, 5-Methyl. Pipzine.com.
  • Lang, R., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. ACS Publications.
  • NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST WebBook.
  • MDPI. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. MDPI.com.
  • Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Datapdf.com.
  • Global Substance Registration System. (n.d.). 5-METHYL-2-PYRAZINECARBOXYLIC ACID. Gsrs.ncats.nih.gov.
  • ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid... ResearchGate.net.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilarispublisher.com.
  • ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate.net.

Sources

properties and uses of 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylpyrazine-2,3-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 5521-60-8), a key heterocyclic organic intermediate. While not an end-product in itself, this compound is a critical precursor in the synthesis of valuable pharmaceutical intermediates, most notably 5-methylpyrazine-2-carboxylic acid. This document details the chemical and physical properties, provides a field-proven synthesis protocol derived from authoritative sources, explores its primary application as a transient intermediate, and outlines essential safety and handling procedures. The guide is intended for researchers, process chemists, and drug development professionals who require a deep technical understanding of this molecule and its role in synthetic chemistry.

Introduction and Core Concepts

This compound is a substituted pyrazine derivative characterized by a central pyrazine ring with a methyl group at position 5 and two carboxylic acid functional groups at the adjacent 2 and 3 positions. Its chemical structure makes it an important, albeit often unisolated, intermediate. The primary utility of this molecule stems from its designed instability under certain conditions; it is synthesized specifically to undergo a facile thermal decarboxylation, losing one of its carboxyl groups to form the therapeutically significant 5-methylpyrazine-2-carboxylic acid. Understanding this molecule is therefore key to controlling the synthesis of its valuable downstream products.

Physicochemical and Structural Properties

A summary of the known physical and chemical properties of this compound is presented below. It is critical to distinguish this compound from its monocarboxylic acid derivative, as many commercial databases incorrectly assign properties.

PropertyValueReference / Source
CAS Number 5521-60-8[1]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.14 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Synonyms 5-methyl-2,3-pyrazinedicarboxylic acid, 2-Methyl-5,6-pyrazinedicarboxylic acid[1], [2]
Appearance Solid[1]
Melting Point Crude: 155-160 °C (dec.) Purified: 175 °C (dec.)[2]
Purity (Typical) 95%[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1]
Structural Diagram

Caption: Molecular Structure of this compound.

Synthesis and Isolation

The most reliable and well-documented method for preparing this compound is through the potassium permanganate oxidation of 2-methylquinoxaline. The following protocol is adapted from a procedure in Organic Syntheses, a highly trusted source for reproducible chemical methods, which explicitly states its applicability for this specific compound.[2]

Experimental Protocol: Oxidation of 2-Methylquinoxaline

Causality: This synthesis leverages the robust oxidative power of potassium permanganate (KMnO₄) to cleave the benzene ring of the quinoxaline system, converting it into two carboxyl groups. The pyrazine ring is stable to these conditions. The methyl group on the starting material is retained on the final pyrazine ring.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start 2-Methylquinoxaline Reaction Oxidation Reaction (Reflux) Start->Reaction KMnO4_sol Hot KMnO₄ Solution (in water) KMnO4_sol->Reaction Quench Quench & Filter MnO₂ Reaction->Quench Evaporation Concentrate Filtrate (Reduced Pressure) Quench->Evaporation Acidification Acidify with HCl Evaporation->Acidification Evap_Solid Evaporate to Moist Solid Acidification->Evap_Solid Extraction Extract with Boiling Acetone Evap_Solid->Extraction Final_Product Isolate & Dry Product Extraction->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a large round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 2-methylquinoxaline.

  • Permanganate Solution Preparation: In a separate, large beaker, prepare a solution of potassium permanganate in water. The process can be expedited by using hot water (90–100 °C) to dissolve the KMnO₄.[2]

  • Oxidation: Heat the 2-methylquinoxaline mixture to reflux. Slowly and carefully add the hot potassium permanganate solution to the refluxing mixture. The rate of addition should be controlled to maintain a steady reflux. The reaction is highly exothermic. Continue refluxing with stirring until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Quenching and Filtration: Cool the reaction mixture. Filter the mixture to remove the brown manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake thoroughly with hot water to recover any adsorbed product. Combine the filtrates.

  • Concentration: Concentrate the combined filtrate under reduced pressure to a smaller volume.

  • Acidification and Isolation: Cautiously add concentrated hydrochloric acid (HCl) to the swirled or stirred solution.[2] This will protonate the carboxylate salt and precipitate the crude dicarboxylic acid along with potassium chloride. Continue evaporation under reduced pressure until a moist solid cake remains.

  • Purification: The crude acid is purified by extraction with boiling acetone, which dissolves the organic product while leaving the inorganic salts (KCl) behind.[2] The acetone extracts are combined and evaporated to yield the crude product (m.p. 155–160 °C, with decomposition).[2]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a minimal amount of hot water. This yields the pure 2-methyl-5,6-pyrazinedicarboxylic acid (m.p. 175 °C, with decomposition).[2]

Core Application: Intermediate for Decarboxylation

The sole significant industrial and research application of this compound is its role as a precursor to 5-methylpyrazine-2-carboxylic acid. This transformation is achieved through a selective decarboxylation reaction.

Mechanism of Decarboxylation

The presence of a nitrogen atom in the pyrazine ring at the alpha-position to a carboxyl group significantly facilitates decarboxylation upon heating.[3] The reaction proceeds through a zwitterionic intermediate, where the ring nitrogen is protonated and the adjacent carboxyl group is deprotonated. This arrangement stabilizes the negative charge that develops on the ring as the C-C bond breaks and CO₂ is eliminated.

Caption: Decarboxylation of the title compound to its monocarboxylic acid derivative.

Industrial Relevance

This decarboxylation is a key step in a multi-stage synthesis. For example, in a process starting from o-phenylenediamine and pyruvic aldehyde, the resulting 3-methyl benzopyrazine is oxidized to form the potassium salt of this compound.[1] This intermediate is then acidified and heated, causing it to decarboxylate in situ to yield the desired 5-methylpyrazine-2-carboxylic acid, which is then extracted.[1] This monocarboxylic acid is a vital building block for pharmaceuticals such as the antidiabetic drug Glipizide and the lipid-lowering agent Acipimox.

Safety and Handling

Based on supplier safety data, this compound is classified as an irritant.[1] Adherence to standard laboratory safety protocols is mandatory.

Hazard TypeGHS Classification and Precautionary Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1]

Conclusion and Future Outlook

This compound serves a single but vital role as a chemical intermediate. Its synthesis via the oxidation of 2-methylquinoxaline is well-established, and its primary value lies in its controlled decomposition to 5-methylpyrazine-2-carboxylic acid. While there are no known direct applications for the dicarboxylic acid, its importance in the pharmaceutical supply chain is undeniable. Future research could explore if the dicarboxylic acid itself possesses any unique chelating properties or biological activities, but for now, its identity is inextricably linked to the high-value products derived from its decarboxylation. Comprehensive spectral characterization data (NMR, MS, IR) is notably absent from public literature, representing a data gap that could be filled by future academic or industrial research.

References

  • Jones, R. G., & McLaughlin, K. C. (1953). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 33, 82. Coll. Vol. 4, p.824 (1963). URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0824
  • Sigma-Aldrich. (n.d.). This compound. Product Page. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh98c8e496
  • Google Patents. (2003). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid. URL: https://patents.google.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. URL: https://doi.org/10.1139/v72-480

Sources

5-Methylpyrazine-2,3-dicarboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 5-Methylpyrazine-2,3-dicarboxylic Acid

Executive Summary

This compound is a heterocyclic organic compound whose significance extends beyond its basic chemical identity into the advanced realms of crystal engineering and supramolecular chemistry. While many pyrazine derivatives are explored as intermediates in pharmaceuticals, this particular diacid presents a masterclass in complex, non-covalent interactions. Its crystal structure, meticulously determined through single-crystal X-ray diffraction, reveals a fascinating and rare architecture. The molecule crystallizes in a chiral space group from an achiral composition, forming a two-dimensional Kagomé lattice. This intricate arrangement is primarily stabilized by an unusual O−H···N trimer synthon involving three symmetry-independent molecules, a feature that offers profound insights into the principles of molecular self-assembly.

This technical guide provides an in-depth exploration of the synthesis, crystallization, and detailed structural analysis of this compound. It is designed for researchers, materials scientists, and drug development professionals who require a deep understanding of molecular conformation, intermolecular forces, and the design of crystalline materials. By explaining the causality behind experimental protocols and structural outcomes, this document serves as both a reference and a guide to the principles of modern crystallography.

PART 1: Introduction to this compound

Pyrazine-based molecules are fundamental building blocks in various chemical fields, notable for their roles in flavor chemistry, pharmaceuticals, and as ligands in coordination chemistry.[1] The addition of carboxylic acid functional groups dramatically increases their utility, particularly in the construction of hydrogen-bonded networks and metal-organic frameworks (MOFs).[2][3] this compound is a dissymmetric molecule, meaning the substitution pattern lowers its symmetry. This inherent asymmetry is a key factor that precludes simple, predictable packing arrangements and instead gives rise to the complex and elegant crystal structure detailed herein.[4]

The study of this compound is particularly authoritative for understanding how subtle molecular features dictate large-scale supramolecular organization, offering a valuable case study for the rational design of functional crystalline materials.

Chemical Identity and Physicochemical Properties
PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 5521-60-8[5]
Molecular Formula C₇H₆N₂O₄[5]
Molecular Weight 182.14 g/mol [5]
Appearance Crystalline solid (Hexagonal or Diamond-shaped crystals)[4]
Synonyms 2,3-Pyrazinedicarboxylic acid, 5-methyl-[5]

PART 2: Synthesis and Crystallization

The successful analysis of a crystal structure is critically dependent on the quality of the single crystals, which in turn relies on the purity of the synthesized compound and the precise control of crystallization conditions.

Synthesis Protocol

The synthesis of this compound (1) is achieved through the oxidation of a suitable precursor. The protocol described in the supporting information of the primary structural study provides a reliable pathway.[6]

Experimental Methodology:

  • Precursor Selection: The synthesis starts with 2,3-dicyano-5-methylpyrazine. The cyano groups are excellent precursors to carboxylic acids via hydrolysis.

  • Hydrolysis: The 2,3-dicyano-5-methylpyrazine is subjected to strong acidic hydrolysis. A common and effective method involves heating the compound in a concentrated aqueous acid solution (e.g., 50% v/v sulfuric acid).

    • Causality: The strong acid protonates the nitrogen atoms of the nitrile groups, rendering the carbon atoms highly electrophilic and susceptible to nucleophilic attack by water. The high temperature provides the necessary activation energy to drive the hydrolysis of the stable nitrile triple bond to completion, proceeding through an amide intermediate.

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material.[7]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, which typically causes the dicarboxylic acid product to precipitate due to its lower solubility in the cold acidic medium. The crude product is collected by filtration.

  • Recrystallization: The product is then purified by recrystallization from water. This step is crucial for removing any unreacted starting material or side products, yielding the high-purity compound necessary for growing diffraction-quality single crystals.[4]

Synthesis_Workflow cluster_synthesis Synthesis Protocol A Start: 2,3-Dicyano-5-methylpyrazine B Acid Hydrolysis (H₂SO₄, Δ) A->B Reagents C Reaction Monitoring (TLC/HPLC) B->C In-process control D Cooling & Precipitation C->D Completion E Filtration & Isolation D->E Separation F Recrystallization from Water E->F Purification G End: Pure this compound F->G Final Product

Caption: Workflow for the synthesis of this compound.

Crystallization for Single-Crystal X-ray Diffraction

The formation of single crystals suitable for X-ray diffraction is an art that balances thermodynamics and kinetics. For this compound, a straightforward yet effective method was employed.

Protocol:

  • Method: Slow evaporation.

  • Solvent: Deionized water.

  • Procedure: A saturated solution of the purified diacid in water is prepared at an elevated temperature. The solution is filtered while hot to remove any particulate matter and then allowed to cool slowly to room temperature. The container is loosely covered to permit slow evaporation of the solvent over several days.

  • Outcome: This method yields well-formed hexagonal and diamond-shaped crystals.[4]

    • Causality: Water is an ideal solvent due to the molecule's ability to form multiple hydrogen bonds with water through its carboxylic acid groups and pyrazine nitrogen atoms. Slow evaporation ensures that the rate of crystal nucleation is low and the rate of growth is dominant, allowing large, well-ordered single crystals to form. The presence of multiple crystal morphologies (hexagonal and diamond) suggests a delicate energetic balance between different crystal faces during growth, though both forms were found to possess the same internal crystal structure.[4]

PART 3: Crystal Structure Analysis

The definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).

Methodology: Single-Crystal X-ray Diffraction

The SC-XRD workflow involves a series of precise steps to move from a physical crystal to a refined structural model.

SC_XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow X1 Crystal Selection & Mounting X2 Data Collection (Diffractometer, Mo-Kα radiation) X1->X2 X3 Data Reduction & Integration X2->X3 X4 Structure Solution (e.g., Direct Methods) X3->X4 X5 Structure Refinement X4->X5 X6 Validation & Final Model (CIF File) X5->X6

Caption: Generalized experimental workflow for SC-XRD analysis.

Crystallographic Data Summary

The crystallographic analysis of this compound revealed a highly unusual and complex structure, which was solved and refined in the chiral P6₅ space group.[4]

ParameterValue
Formula C₇H₆N₂O₄
Crystal System Hexagonal
Space Group P6₅ (chiral)
a, b (Å) 16.33
c (Å) 11.21
α, β (deg) 90
γ (deg) 120
Volume (ų) 2582.5
Z 18
Z' 3
Radiation Mo-Kα
(Data sourced from Crystal Growth & Design)[4]

The most striking feature here is Z' = 3 , which indicates that there are three symmetry-independent molecules in the asymmetric unit. This high Z' value is rare for small, simple molecules and is a direct prerequisite for the formation of the complex hydrogen-bonding motifs observed.[4][6]

In-Depth Structural Discussion

1. Molecular Conformation Each of the three independent molecules adopts a similar conformation where one carboxylic acid group is nearly coplanar with the pyrazine ring, while the second is twisted to be almost orthogonal to it.[4] This twisted conformation minimizes steric hindrance between the adjacent carboxylic acid groups and is a common feature in 2,3-dicarboxylic pyrazine and quinoxaline systems.

2. Supramolecular Assembly: The O−H···N Trimer Synthon and Kagomé Lattice The defining feature of this crystal structure is the organization of molecules into a two-dimensional sheet that resembles a Kagomé lattice —a pattern of corner-sharing triangles and hexagons. This network is built upon a rare and elegant hydrogen-bonding motif.

Instead of forming the more common carboxylic acid dimers or simple acid-pyridine chains, the molecules assemble into an O−H···N trimer synthon .[4][6] In this arrangement, the carboxylic acid groups of the three symmetry-independent molecules and the nitrogen atoms of the pyrazine rings form a cyclic, hydrogen-bonded trimer.

  • Trustworthiness & Self-Validation: The requirement of Z' ≥ 2 is a self-validating principle for forming this specific acid-pyridine trimer from a dissymmetric molecule. A simpler structure with Z'=1 would not possess the necessary components in the asymmetric unit to form such a motif, lending high confidence to the structural interpretation.[4]

Trimer_Synthon cluster_M1 cluster_M2 cluster_M3 M1 Molecule A M2 Molecule B M3 Molecule C M1_COOH O-H M2_N N M1_COOH->M2_N H-Bond M1_N N M2_COOH O-H M3_N N M2_COOH->M3_N H-Bond M3_COOH O-H M3_COOH->M1_N H-Bond

Caption: Conceptual diagram of the O−H···N hydrogen-bonded trimer synthon.

3. Chirality and Helical Stabilization Although the this compound molecule is itself achiral, it crystallizes in the chiral space group P6₅. This phenomenon, known as spontaneous resolution, occurs because the supramolecular assembly is chiral. The two-dimensional Kagomé layers are organized into a three-dimensional structure stabilized by weaker C−H···O hydrogen bonds. Specifically, a methyl C-H donor interacts with an oxygen atom of a carboxylic acid group on a neighboring molecule. These interactions link the molecules into helices that run along the c-axis of the crystal, and the handedness of these helices determines the overall chirality of the crystal.[4]

PART 4: Potential Applications

While this compound is not primarily known as a pharmaceutical intermediate like its monocarboxylic relative,[8][9] its unique structural chemistry makes it highly relevant in the field of materials science.

  • Crystal Engineering: The compound serves as an exemplary model for studying high Z' structures and complex hydrogen-bonding networks. Understanding the forces that drive the formation of its trimer synthon and Kagomé lattice provides valuable rules for designing new materials with targeted network topologies.[4][6]

  • Ligand for Metal-Organic Frameworks (MOFs): Pyrazine dicarboxylic acids are excellent ligands for constructing MOFs.[2][3] The multiple coordination sites (two nitrogen atoms and four oxygen atoms from the two carboxylates) on this molecule, combined with its rigid and dissymmetric structure, make it a promising candidate for creating novel MOFs with complex and potentially functional pore structures for applications in gas storage, separation, or catalysis.

PART 5: Conclusion

The crystal structure of this compound is a testament to the complexity and elegance of molecular self-assembly. Its departure from simple packing motifs into a high Z' structure featuring a rare O−H···N trimer synthon and a Kagomé lattice provides critical insights for the field of crystal engineering. The stabilization of its chiral crystalline form by weak C−H···O interactions further highlights the importance of considering all intermolecular forces in predicting and designing solid-state materials. This molecule, therefore, stands as an authoritative and instructive example for scientists aiming to control and understand the architecture of the crystalline state.

References

  • Title: Multiple Z' in Carboxylic Acid−Pyridine Trimer Synthon and Kagomé Lattice in the Structure of this compound Source: Crystal Growth & Design, ACS Public
  • Title: Multiple Z' in Carboxylic Acid−Pyridine Trimer Synthon and Kagomé Lattice in the Structure of this compound (Full Text)
  • Title: A co-crystal strategy for the solidification of liquid pyrazine derivatives: X-ray structures and Hirshfeld surface analyses Source: ResearchG
  • Title: Process for preparing 5-methyl pyrazine-2-carboxylic acid Source: Google P
  • Title: 5,6-Dimethylpyrazine-2,3-dicarboxylic acid Source: National Institutes of Health (PMC) URL:[Link][2]
  • Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: National Institutes of Health (PMC) URL:[Link][1]
  • Title: A Novel Process For Preparation Of 2 Methyl Pyrazine 5 Carboxylic Acid Source: Quick Company URL:[Link][7]
  • Title: this compound Source: SIELC Technologies URL:[Link][5]

Sources

Foreword: A Molecule-Centric Approach to Spectroscopic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Methylpyrazine-2,3-dicarboxylic Acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of progress. This compound, a substituted pyrazine derivative, represents a class of heterocyclic compounds of significant interest due to the prevalence of the pyrazine core in numerous bioactive molecules.[1][2] This guide eschews a generic, one-size-fits-all template. Instead, it adopts a first-principles approach, dissecting the unique structural attributes of this compound to predict and interpret its spectroscopic signature. As your Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal links between molecular architecture and spectral output, providing a robust, self-validating framework for researchers in the field.

Structural Framework and Predicted Spectroscopic Behavior

At the heart of our analysis is the molecule itself: a pyrazine ring substituted with one methyl group and two adjacent carboxylic acid groups. This specific arrangement of electron-withdrawing (carboxylic acids) and weakly electron-donating (methyl) substituents on an electron-deficient aromatic ring dictates a unique electronic environment. This environment, in turn, governs the molecule's interaction with electromagnetic radiation across different energy levels, from the radio waves of NMR to the high-energy electron impact of mass spectrometry.

Our analytical strategy will leverage a multi-technique approach—NMR, FT-IR, UV-Vis, and MS—to create a comprehensive and mutually reinforcing dataset for complete structural verification.

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts are highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.

Expertise & Causality: Why We Expect These Signals

The pyrazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This causes a general deshielding of the ring protons and carbons, shifting their signals downfield compared to benzene. The two carboxylic acid groups are strongly electron-withdrawing, further deshielding adjacent nuclei. In contrast, the methyl group is weakly electron-donating, causing a slight shielding effect. These competing influences allow for a confident prediction of the spectral pattern.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH13.0 - 14.0Broad Singlet2HThe acidic protons of carboxylic acids are typically highly deshielded and appear as broad signals due to hydrogen bonding and chemical exchange.
H-68.8 - 9.0Singlet1HThis lone aromatic proton is on a carbon adjacent to a nitrogen atom and alpha to the methyl-substituted carbon, leading to a significant downfield shift.[3]
-CH₃2.7 - 2.9Singlet3HThe methyl group protons are attached to the aromatic ring, shifting them downfield relative to aliphatic methyl groups.[3]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)165 - 170The carbonyl carbons of the carboxylic acid groups are highly deshielded. Two distinct signals may be observed due to slightly different environments.
C-2 / C-3150 - 155These carbons are attached to both a nitrogen atom and a carboxylic acid group, resulting in strong deshielding.[4]
C-5158 - 162This carbon is adjacent to two nitrogen atoms and bonded to the methyl group, leading to a very downfield shift.
C-6145 - 148This carbon is adjacent to a nitrogen atom and bears the only proton on the ring.
-CH₃20 - 25The methyl carbon is the most shielded carbon in the molecule, appearing furthest upfield.[3]
Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh 15-20 mg of high-purity this compound. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), a solvent chosen for its ability to dissolve polar carboxylic acids and for its distinct solvent peaks that do not interfere with analyte signals.

  • Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of quaternary carbons for subsequent ¹³C acquisition).

    • Number of Scans: 16-64, averaged to improve signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096, required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, we are primarily interested in confirming the presence of the carboxylic acids and the substituted aromatic ring.

Expertise & Causality: Vibrational Signatures

The O-H bond in the carboxylic acid dimer gives rise to a uniquely broad absorption due to strong hydrogen bonding. The C=O carbonyl stretch is also very intense and its position is sensitive to conjugation and hydrogen bonding. The pyrazine ring itself has a series of characteristic "fingerprint" vibrations corresponding to C=C and C=N stretching.

Predicted FT-IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500 - 3300O-H stretch (Carboxylic Acid)Broad, StrongThe classic, very broad absorption band resulting from strong intermolecular hydrogen bonding between the -COOH groups.
~1700C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch is conjugated with the aromatic ring, which may shift it to a slightly lower wavenumber than a non-conjugated acid.
1550 - 1620C=N, C=C stretch (Aromatic Ring)Medium-StrongThese absorptions are characteristic of the pyrazine ring system.[5]
1350 - 1450C-O stretch / O-H bendMediumIn-plane bending and stretching vibrations associated with the carboxylic acid functionality.
~850C-H out-of-plane bendMedium-WeakThe lone aromatic C-H bond gives rise to a characteristic out-of-plane bending vibration.[5]
Experimental Protocol: Ensuring Data Integrity
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous dispersion. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Collection: Place no sample in the beam path and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The pyrazine ring and the attached carbonyl groups form a conjugated system that will absorb UV light, promoting electrons to higher energy orbitals.

Expertise & Causality: Allowed and Forbidden Transitions

The spectrum is expected to be dominated by intense π→π* transitions associated with the aromatic system. A much weaker n→π* transition, arising from the non-bonding electrons on the nitrogen and oxygen atoms, is also expected. The presence of the auxochromic methyl group and chromophoric carboxyl groups will cause a bathochromic (red) shift compared to unsubstituted pyrazine.

Predicted UV-Vis Absorption (in Methanol)
TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε)Rationale
π→π270 - 290HighThis strong absorption corresponds to the main electronic transition within the conjugated pyrazine-dicarboxylate system.
n→π320 - 340LowThis weaker, longer-wavelength absorption is characteristic of heteroaromatic systems containing non-bonding electrons.[6]
Experimental Protocol: Quantitative Measurement
  • Solvent Selection: Use a UV-grade solvent such as methanol or ethanol, which is transparent in the analytical wavelength range.

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1-1.0 AU).

  • Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Scan from 400 nm down to 200 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns.

Expertise & Causality: Ionization and Fragmentation Pathways

Using electrospray ionization (ESI), we expect to see the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The molecular formula is C₇H₆N₂O₄, giving a monoisotopic mass of 182.0328 Da. The primary fragmentation pathways will likely involve the loss of neutral molecules from the carboxylic acid groups, such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

M [M+H]⁺ m/z = 183.04 M_H2O Loss of H₂O [M+H - H₂O]⁺ m/z = 165.03 M->M_H2O - H₂O M_HCOOH Loss of HCOOH [M+H - HCOOH]⁺ m/z = 137.04 M->M_HCOOH - HCOOH M_H2O_CO Loss of CO [M+H - H₂O - CO]⁺ m/z = 137.04 M_H2O->M_H2O_CO - CO M_CO2 Loss of CO₂ [M+H - CO₂]⁺ m/z = 139.05

Figure 2. Predicted ESI+ fragmentation pathway for this compound.

Predicted Mass Spectrum Data (ESI+)
Predicted m/zIon FormulaRationale
183.0406[C₇H₇N₂O₄]⁺Protonated molecular ion [M+H]⁺.
165.0300[C₇H₅N₂O₃]⁺Loss of water (-18 Da) from the two adjacent carboxylic acid groups.
139.0498[C₆H₇N₂O₂]⁺Loss of carbon dioxide (-44 Da) from one carboxylic acid group.
137.0345[C₆H₅N₂O₂]⁺Loss of formic acid (-46 Da) or sequential loss of water and carbon monoxide.
Experimental Protocol: High-Resolution Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system. The LC can be used for sample introduction via flow injection if separation is not required.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramp collision energy (e.g., 10-40 eV) to induce fragmentation and confirm the structure of the parent ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS fragmentation spectrum to corroborate the proposed structure.

Integrated Analytical Workflow: A Triad of Confirmation

No single technique provides absolute proof of structure. True confidence is achieved when NMR, FT-IR, and MS data converge to tell a single, consistent story. The workflow below illustrates this principle of orthogonal validation.

cluster_0 Primary Analysis cluster_1 Data Integration & Confirmation Sample Pristine Sample MS High-Res MS (Molecular Formula) Sample->MS FTIR FT-IR (Functional Groups) Sample->FTIR NMR 1D/2D NMR (C-H Framework) Sample->NMR Integration Correlate Data: - Does MW match formula? - Are functional groups present? - Does NMR match skeleton? MS->Integration FTIR->Integration NMR->Integration Structure Structure Confirmed Integration->Structure

Figure 3. Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound is a logical process rooted in the fundamental principles of chemistry. By systematically applying NMR, FT-IR, UV-Vis, and mass spectrometry, one can build an irrefutable body of evidence to confirm its molecular structure. This guide provides the predictive data, validated protocols, and expert rationale necessary for researchers to confidently undertake the characterization of this and structurally related compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Baddorf, A. P., et al. (2017). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Surface Science Spectra.
  • Magni, F., et al. (1995). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry.
  • Lapinski, A., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
  • Ghafoor, A., et al. (2024). Exploring Dicarboxylic Acid Interactions and Surface Chemistry Through X-ray Photoelectron Spectroscopy. Metallurgical and Materials Engineering.
  • Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher.
  • Saeed, A., et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Miniyar, P. B., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Lang, M., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Molecules.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer.

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An In-Depth Technical Guide to 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-methylpyrazine-2,3-dicarboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and organic synthesis. While this molecule is noted as a key intermediate in the synthesis of valuable pharmaceutical precursors, its own properties and applications are an area of emerging scientific interest. This document collates the available information on its synthesis, properties, and potential applications, while also drawing logical, experience-based inferences from structurally related compounds to provide a holistic and practical resource for laboratory professionals.

Core Compound Identification

A clear and unambiguous identification of a chemical entity is the foundation of reproducible research. The core identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 5521-60-8[1]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.135 g/mol [1]
Synonyms 5-methyl-2,3-pyrazinedicarboxylic acid[1]

Physicochemical and Spectroscopic Profile

Experimental data for this compound is not widely published. The information presented here is a combination of vendor-supplied data and scientifically-grounded predictions based on the behavior of analogous compounds, such as pyrazine-2,3-dicarboxylic acid.

Predicted Physicochemical Properties
PropertyPredicted/Inferred ValueRationale/Notes
Physical State SolidBased on vendor information and the high melting points of related pyrazine carboxylic acids.
Melting Point Decomposition expectedThe parent compound, pyrazine-2,3-dicarboxylic acid, decomposes at approximately 188 °C.[2] The methyl-substituted analog is expected to have a similar thermal profile.
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO). Sparingly soluble in non-polar solvents.The two carboxylic acid groups and the nitrogen atoms of the pyrazine ring allow for extensive hydrogen bonding with polar solvents. This is a common characteristic of pyrazine dicarboxylic acids.[3]
pKa pKa₁ ≈ 1.5-2.5, pKa₂ ≈ 3.5-4.5Estimated based on the pKa values of pyrazine-2,3-dicarboxylic acid and the electron-donating effect of the methyl group, which would slightly increase the basicity of the ring nitrogens and decrease the acidity of the carboxyl groups compared to the unsubstituted parent.
Predicted Spectroscopic Signature

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by:

  • O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

  • C=O Stretch: A strong absorption between 1700 and 1750 cm⁻¹, corresponding to the carbonyls of the carboxylic acid groups.

  • C-N and C=C Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyrazine ring.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Proton: A singlet is expected for the single proton on the pyrazine ring, likely in the range of 8.5-9.0 ppm.

    • Methyl Protons: A singlet corresponding to the methyl group, anticipated to be in the range of 2.5-3.0 ppm.

    • Carboxylic Acid Protons: A very broad singlet at a downfield chemical shift, typically >10 ppm, which may not always be observed depending on the solvent and concentration.

  • ¹³C NMR:

    • Carboxylic Carbons: Two signals in the 165-175 ppm range.

    • Aromatic Carbons: Four distinct signals for the pyrazine ring carbons, with chemical shifts generally between 130 and 160 ppm.

    • Methyl Carbon: A signal in the 20-25 ppm range.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) experiment, a molecular ion peak would be observed at m/z = 182.

  • Fragmentation Pattern: Key fragmentation would likely involve the loss of one or two carboxyl groups (-COOH, 45 Da) and potentially the loss of CO₂ (44 Da).

Synthesis and Chemical Reactivity

The synthesis of this compound is not widely documented as a final product. However, its formation as a key intermediate provides a viable pathway for its preparation.

Proposed Synthesis Pathway

A process described in patent literature for the synthesis of 5-methylpyrazine-2-carboxylic acid involves the formation of the potassium salt of this compound.[4][5] This provides a logical and scientifically sound basis for a proposed synthesis of the free acid.

The overall proposed synthesis can be visualized as a three-step process:

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Acidification Reactants1 Pyruvic aldehyde + o-Phenylenediamine Intermediate1 3-Methylquinoxaline Reactants1->Intermediate1 Sodium Pyrosulfite 30-90 °C Intermediate2 Potassium 5-methylpyrazine-2,3-dicarboxylate Intermediate1->Intermediate2 Inorganic Oxidant (e.g., KMnO₄) 60-105 °C Product This compound Intermediate2->Product Strong Acid (e.g., HCl) Controlled pH

Caption: Proposed synthesis of this compound.

Experimental Protocol - Step 2 & 3:

Causality: The oxidation of 3-methylquinoxaline is a robust method to generate the pyrazine dicarboxylic acid core. The use of a strong oxidant like potassium permanganate cleaves the benzene ring of the quinoxaline system, leaving the more stable pyrazine ring intact and oxidized.[6] The subsequent acidification is a standard acid-base reaction to protonate the carboxylate salt and precipitate the free carboxylic acid.

  • Oxidation: In a reaction vessel equipped for heating and stirring, 3-methylquinoxaline is treated with a strong inorganic oxidant, such as potassium permanganate, in an aqueous solution. The reaction is typically carried out at an elevated temperature (60-105 °C) for 1-4 hours.[4][5]

  • Isolation of Potassium Salt: After the reaction is complete, the mixture is cooled, and the solid residue (e.g., manganese dioxide if KMnO₄ is used) is removed by filtration. The filtrate is then concentrated to yield the crude potassium 5-methylpyrazine-2,3-dicarboxylate.[4][5]

  • Acidification: The potassium salt is redissolved in a minimal amount of water. With vigorous stirring, a strong acid such as hydrochloric acid is added dropwise until the pH of the solution is acidic (pH 2-3).

  • Precipitation and Purification: The free this compound is expected to precipitate out of the solution upon acidification, as its solubility in acidic aqueous media will be significantly lower than its salt form. The solid product can be collected by filtration, washed with cold water to remove any remaining inorganic salts, and then dried. For higher purity, recrystallization from water or a suitable polar organic solvent can be performed.[2]

Key Chemical Reactions

The reactivity of this compound is dominated by its two carboxylic acid groups and the pyrazine ring.

Reactivity cluster_reactions Key Reactions MPDA This compound Esterification Esterification MPDA->Esterification Alcohol, Acid Catalyst Amidation Amidation MPDA->Amidation Amine, Coupling Agent Decarboxylation Decarboxylation MPDA->Decarboxylation Heat Coordination Coordination Chemistry MPDA->Coordination Metal Salts

Caption: Key reactions of this compound.

  • Esterification and Amidation: The carboxylic acid groups can undergo standard esterification with alcohols in the presence of an acid catalyst or amidation with amines using coupling agents. These reactions are fundamental for creating derivatives for biological screening.[7]

  • Decarboxylation: Upon heating, pyrazine dicarboxylic acids can undergo decarboxylation. The patent literature indicates that acidification of the potassium salt intermediate followed by heating leads to the formation of 5-methylpyrazine-2-carboxylic acid, implying the loss of one of the carboxyl groups.[4][5]

  • Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups make this compound an excellent candidate as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). The parent compound, pyrazine-2,3-dicarboxylic acid, is known to form such complexes with transition metals.[2][8]

Applications and Future Directions

While direct applications of this compound are not extensively reported, its structural features suggest significant potential in several areas.

  • Pharmaceutical Intermediate: Its most well-documented role is as a precursor in the synthesis of 5-methylpyrazine-2-carboxylic acid, which is a vital building block for drugs such as the anti-diabetic medication glipizide and the lipid-lowering agent acipimox.[9][10]

  • Materials Science: As a multidentate ligand, it holds promise for the design of novel MOFs and coordination polymers. These materials have applications in gas storage, catalysis, and sensing. The methyl group provides a point of steric and electronic tuning compared to the unsubstituted pyrazine-2,3-dicarboxylic acid.

  • Medicinal Chemistry Scaffold: Pyrazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[11][12] this compound represents a scaffold that can be further functionalized to create libraries of compounds for biological screening.

Safety and Handling

No specific safety data sheet is available for this compound. However, based on data for pyrazine-2,3-dicarboxylic acid and general principles for organic acids, the following precautions are recommended:

  • Hazard Classification (Inferred): Expected to be an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If handling as a fine powder, use a dust mask or work in a well-ventilated area or fume hood.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is a compound with significant, albeit currently under-explored, potential. While its primary role to date has been as a synthetic intermediate, its rich chemical functionality makes it a compelling target for further research in coordination chemistry and as a scaffold for the development of new bioactive molecules. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this intriguing pyrazine derivative.

References

  • Ahmad, M., Hameed, S., Tahir, M. N., Israr, M., Anwar, M., Shah, M. A., Khan, S. A., & Din, G. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan journal of pharmaceutical sciences, 29(3), 811–817.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Pyrazine Synthesis: A Deep Dive into 5-Methyl-2-pyrazinecarboxylic Acid.
  • Jones, R. G., & McLaughlin, K. C. (1943). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 2, 501.
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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7389.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones.
  • ResearchGate. (n.d.). Pyrazine-2,3-dicarboxylic acid | Request PDF.
  • PubChem. (n.d.). 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester.
  • Chongqing Chemdad Co., Ltd. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules, 27(19), 6619.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ACS Publications. (2006). Supramolecular Architectures and Magnetic Properties of Coordination Polymers Based on Pyrazinedicarboxylato Ligands Showing Embedded Water Clusters. Inorganic Chemistry, 45(22), 9038–9050.
  • SIELC Technologies. (n.d.). This compound.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2020). Molecules, 25(18), 4272.
  • ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
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The Genesis of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Pyrazine Ring and its Emergence in Medicinal Chemistry

The pyrazine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, belies the profound impact its derivatives have had on modern medicine. This guide provides a comprehensive technical exploration of the discovery and history of pyrazine carboxylic acids, a class of compounds that has given rise to essential therapeutics. We will traverse the historical landscape, from early synthetic endeavors to the serendipitous discovery of their potent biological activities, and chart the evolution of their chemical synthesis. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a chronological account, but also a deeper understanding of the scientific rationale and experimental intricacies that have shaped this vital area of medicinal chemistry.

The Dawn of Pyrazine Chemistry: Early Synthetic Strategies

The story of pyrazine carboxylic acids is intrinsically linked to the development of synthetic methodologies for the pyrazine core itself. Early organic chemists devised several foundational methods that, while not initially aimed at producing carboxylic acid derivatives, laid the groundwork for future innovations.

Classical Routes to the Pyrazine Nucleus

Two of the earliest named reactions for pyrazine synthesis were the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

The Staedel-Rugheimer pyrazine synthesis , first reported in 1876, involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to form the pyrazine ring.

The Gutknecht pyrazine synthesis , developed in 1879, is a variation based on the self-condensation of α-ketoamines, which are synthesized via different routes.

These early methods, while historically significant, were often limited by harsh reaction conditions and the availability of starting materials.

A Landmark Discovery: The Synthesis and Serendipitous Antitubercular Activity of Pyrazinamide

The trajectory of pyrazine carboxylic acids was irrevocably altered by the synthesis and subsequent discovery of the profound biological activity of pyrazinamide, the amide of pyrazine-2-carboxylic acid.

The Initial Synthesis of Pyrazinamide (1936)

In 1936, the scientific community was introduced to pyrazinamide through the work of Dalmer and Walter, who documented its synthesis in a German patent[1]. The original method involved the ammonolysis of methyl pyrazinoate[1]. This process, while groundbreaking, remained largely in the realm of chemical curiosities for over a decade.

A Second Look: The Post-War Discovery of Antitubercular Action

The therapeutic potential of pyrazinamide was not realized until 1952[2]. This discovery was not a result of targeted screening but rather a serendipitous outcome of research into nicotinamide, which had shown some activity against Mycobacterium tuberculosis[2]. The structural analogy between nicotinamide and pyrazinamide prompted further investigation. Experiments in murine models of tuberculosis confirmed its potent antitubercular effects, catapulting this once-obscure compound to the forefront of tuberculosis treatment[2].

Pyrazinamide's inclusion in multi-drug regimens revolutionized the treatment of tuberculosis, significantly shortening the duration of therapy and improving patient outcomes. It remains a cornerstone of first-line tuberculosis treatment to this day.

The Chemical Evolution: From Classical Oxidations to Modern Cross-Coupling

The growing importance of pyrazine carboxylic acids, spurred by the success of pyrazinamide, drove the development of more efficient and versatile synthetic methods.

Oxidative Approaches: The Permanganate Oxidation of Quinoxaline

A classical and reliable method for the synthesis of pyrazine-2,3-dicarboxylic acid involves the vigorous oxidation of quinoxaline. Quinoxaline, a fused bicyclic compound containing a benzene ring and a pyrazine ring, can be cleaved under strong oxidizing conditions to yield the dicarboxylic acid derivative. Potassium permanganate is a commonly employed oxidizing agent for this transformation.

Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid via Permanganate Oxidation of Quinoxaline

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (concentrated)

  • Acetone

Procedure:

  • Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, a solution of quinoxaline in hot water (approximately 90°C) is prepared.

  • Oxidation: With vigorous stirring, a saturated aqueous solution of potassium permanganate is added portion-wise to the quinoxaline solution. The rate of addition is controlled to maintain a gentle reflux. This step is highly exothermic.

  • Workup: After the addition is complete, the reaction mixture is cooled and filtered to remove the manganese dioxide byproduct. The manganese dioxide cake is washed with hot water to recover any trapped product.

  • Isolation: The combined filtrate is concentrated under reduced pressure. The concentrated solution is then cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 1.

  • Purification: The precipitated crude 2,3-pyrazinedicarboxylic acid is collected by filtration and can be further purified by recrystallization from a suitable solvent such as acetone.

Yield: This method typically affords yields in the range of 75-77%.

The Advent of Modern Synthetic Techniques

The latter half of the 20th century and the dawn of the 21st century witnessed the application of powerful new synthetic methodologies to the construction of pyrazine carboxylic acid derivatives. These modern techniques offer greater efficiency, milder reaction conditions, and the ability to introduce a wide range of functional groups with high precision.

Transition-Metal Catalyzed Cross-Coupling Reactions:

The development of transition-metal-catalyzed cross-coupling reactions has been a paradigm shift in organic synthesis, and the construction of substituted pyrazine carboxylic acids has greatly benefited from these advancements.

  • Suzuki Coupling: This palladium-catalyzed reaction has been widely used to form carbon-carbon bonds by coupling an organoboron reagent with a halide or triflate. In the context of pyrazine carboxylic acids, this allows for the introduction of various aryl or heteroaryl substituents onto the pyrazine ring. For instance, a halogenated pyrazine carboxylic acid ester can be coupled with a boronic acid to introduce a new substituent, which can be crucial for modulating the biological activity of the molecule. Microwave irradiation has been shown to accelerate these coupling reactions significantly[3].

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. It enables the coupling of amines with aryl halides or triflates. This reaction is particularly valuable for the synthesis of aminopyrazine carboxylic acid derivatives, which are important pharmacophores. The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction[4].

The application of these modern techniques has enabled the synthesis of vast libraries of novel pyrazine carboxylic acid derivatives for drug discovery programs, allowing for systematic structure-activity relationship (SAR) studies.

Beyond Pyrazinamide: The Synthesis of Other Key Pyrazine Carboxylic Acids

While pyrazinamide is the most celebrated member of this class, medicinal chemists have developed a variety of other substituted pyrazine carboxylic acids with diverse biological activities.

5-Methylpyrazine-2-carboxylic Acid

5-Methylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of pharmaceuticals for treating diabetes and hyperlipidemia. Historical synthetic routes often involved the oxidation of 2,5-dimethylpyrazine. More contemporary methods may utilize cross-coupling strategies to introduce the methyl group.

3-Aminopyrazine-2-carboxylic Acid

3-Aminopyrazine-2-carboxylic acid and its derivatives are another important class of compounds with a wide range of biological activities, including potential applications as antimicrobial and anticancer agents. Their synthesis often involves the use of modern coupling reactions, such as the Buchwald-Hartwig amination, to introduce the amino group.

Visualizing the Synthetic Landscape

To better illustrate the evolution of synthetic strategies for pyrazine carboxylic acids, the following diagrams depict key reaction pathways.

Classical_vs_Modern_Synthesis cluster_0 Classical Synthesis cluster_1 Modern Synthesis Quinoxaline Quinoxaline Pyrazine-2,3-dicarboxylic_acid Pyrazine-2,3-dicarboxylic_acid Quinoxaline->Pyrazine-2,3-dicarboxylic_acid Oxidation KMnO4 KMnO4 Halogenated_Pyrazine_Ester Halogenated_Pyrazine_Ester Aryl_Substituted_Pyrazine_Ester Aryl_Substituted_Pyrazine_Ester Halogenated_Pyrazine_Ester->Aryl_Substituted_Pyrazine_Ester Suzuki Coupling Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Aryl_Substituted_Pyrazine_Ester Pd_Catalyst_Suzuki Pd Catalyst Halogenated_Pyrazine_Ester_BH Halogenated Pyrazine Ester Amino_Pyrazine_Ester Amino_Pyrazine_Ester Halogenated_Pyrazine_Ester_BH->Amino_Pyrazine_Ester Buchwald-Hartwig Amination Amine Amine Amine->Amino_Pyrazine_Ester Pd_Catalyst_BH Pd Catalyst

Figure 1: A comparison of classical and modern synthetic routes to pyrazine carboxylic acid derivatives.

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic route is a critical decision in drug development, often balancing factors such as yield, cost, scalability, and environmental impact. The following table provides a comparative overview of different synthetic approaches to pyrazine carboxylic acids.

Synthetic MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Staedel-Rugheimer Synthesis α-Haloketones, AmmoniaVariable, often lowFoundational methodHarsh conditions, limited substrate scope, potential for side reactions
Gutknecht Synthesis α-Amino ketonesModerateVariation of the Staedel-Rugheimer with alternative starting materialsCan still involve harsh conditions
Permanganate Oxidation Quinoxaline, KMnO₄75-77%Reliable for specific dicarboxylic acidsLarge amount of hazardous waste (MnO₂), harsh conditions
Suzuki Coupling Halogenated pyrazines, Boronic acids, Pd catalystGood to excellentHigh functional group tolerance, mild conditions, broad substrate scopeCost of palladium catalyst, potential for metal contamination
Buchwald-Hartwig Amination Halogenated pyrazines, Amines, Pd catalystGood to excellentEfficient C-N bond formation, mild conditions, wide amine scopeCost of palladium catalyst and specialized ligands

Conclusion: A Legacy of Discovery and a Future of Innovation

The journey of pyrazine carboxylic acids, from their initial synthesis to their indispensable role in modern medicine, is a testament to the power of chemical synthesis and the often-unpredictable nature of drug discovery. The story of pyrazinamide, in particular, highlights the importance of re-evaluating existing chemical entities for new biological activities. The evolution of synthetic methodologies, from classical, often forceful reactions to elegant and precise transition-metal-catalyzed transformations, has not only provided more efficient routes to these valuable compounds but has also opened up new avenues for the design and synthesis of novel derivatives with enhanced therapeutic properties. For the contemporary researcher, a deep understanding of this rich history provides a solid foundation for future innovation in the ever-evolving field of medicinal chemistry. The humble pyrazine ring, carboxylated and otherwise functionalized, will undoubtedly continue to be a source of inspiration for the development of new and improved medicines for generations to come.

References

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  • (2023). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of the Iranian Chemical Society, 20(1), 1-10.
  • (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).
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  • (2002). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 1098(3), 032038.
  • (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926.
  • (1957). Process of producing pyrazinamide. U.S.
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theoretical studies of 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical and Computational Elucidation of 5-Methylpyrazine-2,3-dicarboxylic Acid

Abstract

This compound is a heterocyclic compound of significant interest, serving as a versatile precursor in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. Understanding its intrinsic molecular properties—such as electronic structure, conformational flexibility, and intermolecular interactions—is paramount for its rational application. This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate this molecule. We delve into quantum chemical calculations, primarily Density Functional Theory (DFT), to explore its structural characteristics, spectroscopic signatures, and reactivity. The guide offers field-proven insights into the causality behind computational choices, presents detailed protocols for theoretical analysis, and bridges computational predictions with experimental findings to create a self-validating framework for researchers.

Introduction: The Scientific Context

The Pyrazine Core: A Privileged Scaffold

Pyrazine and its derivatives are fundamental N-heterocyclic scaffolds that feature prominently in natural products, flavor chemistry, and medicinal chemistry. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged structures in the design of bioactive molecules. Derivatives of pyrazine are known to exhibit a wide range of biological activities, including anti-tubercular, antimicrobial, and anti-cancer properties.[1][2][3]

This compound: A Multifaceted Building Block

This compound (MPDA) is a key derivative that leverages the pyrazine core. Its adjacent carboxylic acid groups make it an excellent chelating ligand for forming metal-organic frameworks and coordination polymers.[4][5] Furthermore, it serves as a critical intermediate in the synthesis of other high-value compounds, such as 5-methylpyrazine-2-carboxylic acid, a precursor for the anti-diabetic drug Glipizide and the lipid-lowering agent Acipimox.[6][7]

The Role of Theoretical Studies

Theoretical and computational studies provide a "computational microscope" that allows for the investigation of molecular properties at an atomic level of detail, often beyond the resolution of experimental techniques.[8] For MPDA, these studies are crucial for:

  • Predicting Stable Conformations: Understanding the preferred spatial arrangement of the carboxylic acid groups.

  • Elucidating Electronic Structure: Mapping electron density to predict sites of reactivity.

  • Interpreting Spectroscopic Data: Assigning vibrational modes in IR and Raman spectra to specific molecular motions.

  • Modeling Intermolecular Interactions: Uncovering the forces that govern crystal packing and solution-phase behavior.

This guide will walk through the theoretical framework used to achieve this detailed molecular understanding.

Molecular and Supramolecular Architecture

The intrinsic properties of MPDA are dictated by its molecular geometry and the way individual molecules interact to form larger assemblies.

Molecular Geometry and Conformational Analysis

The primary degrees of freedom in MPDA are the dihedral angles between the pyrazine ring and the two carboxylic acid groups. Quantum chemical calculations, particularly DFT, are employed to locate the minimum energy conformation. These calculations often reveal that the carboxylic groups are twisted out of the plane of the pyrazine ring to minimize steric hindrance and optimize intramolecular interactions.[4]

A critical aspect to consider is the potential for intramolecular hydrogen bonding between the adjacent carboxylic acid groups. Theoretical studies can quantify the strength of such bonds and their effect on the overall molecular conformation.[9][10]

Caption: 2D structure of this compound.

Insights from X-ray Crystallography

Experimental X-ray diffraction studies have provided invaluable information about the solid-state structure of MPDA. One study revealed a fascinating supramolecular assembly where MPDA forms a rare O−H···N trimer synthon involving three symmetry-independent molecules.[11][12] This arrangement leads to a complex Kagomé lattice, a testament to the intricate hydrogen bonding network. The crystal structure is chiral and is further stabilized by C−H···O helical interactions.[11] This experimental data serves as a critical benchmark for validating the accuracy of theoretical models.

G cluster_mpda1 MPDA 1 cluster_mpda2 MPDA 2 cluster_mpda3 MPDA 3 C1_OOH C-OOH N2 N C1_OOH->N2 O-H···N H-Bond C2_OOH C-OOH N3 N C2_OOH->N3 O-H···N H-Bond

Caption: O-H···N hydrogen bond trimer synthon observed in the crystal structure.

Computational Methodology: A Practical Workflow

The Power of Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for molecules of this size. It offers an excellent balance between computational cost and accuracy by approximating the complex many-electron problem in terms of the electron density.[13][14]

Choosing the Right Tools: Functional and Basis Set

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.

  • Functional: For organic molecules like MPDA, hybrid functionals such as B3LYP are widely used and have a long track record of providing reliable geometries and vibrational frequencies.[13][15]

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is a robust choice. The "(d,p)" adds polarization functions, allowing for more flexibility in describing bonding, while the "++" adds diffuse functions, which are essential for accurately modeling non-covalent interactions like hydrogen bonds.[15][16]

Step-by-Step Protocol for Core Theoretical Analysis

The following protocol outlines a standard workflow for investigating MPDA using a quantum chemistry package like Gaussian.

G cluster_analysis start 1. Input Structure Generation (e.g., from crystal data or builder) opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (at the same level of theory) opt->freq verify Verify Minimum Energy (No imaginary frequencies?) freq->verify verify->opt No (Re-optimize from distorted geometry) analysis 4. Property Analysis verify->analysis Yes vib Vibrational Spectra (IR/Raman) nmr NMR Shifts (GIAO) uv UV-Vis (TD-DFT) react Reactivity (HOMO/LUMO, MEP)

Caption: Standard DFT workflow for the theoretical analysis of a molecule.

Protocol Steps:

  • Geometry Optimization: The initial molecular structure is relaxed to find the lowest energy (most stable) conformation. This step provides key data on bond lengths, angles, and dihedrals.

  • Frequency Analysis: This calculation is performed on the optimized geometry. It serves two purposes:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Prediction: It yields the harmonic vibrational frequencies and intensities, which can be directly compared to experimental IR and Raman spectra.[16] It also provides thermodynamic data like zero-point vibrational energy (ZPVE).

  • Electronic Structure and Property Analysis:

    • Natural Bond Orbital (NBO) Analysis: Investigates charge distribution, hybridization, and donor-acceptor interactions to understand bonding and stability.[15]

    • Gauge-Independent Atomic Orbital (GIAO) Method: Calculates NMR chemical shifts for comparison with experimental ¹H and ¹³C NMR spectra.[16]

    • Time-Dependent DFT (TD-DFT): Simulates electronic excitations to predict the UV-Vis absorption spectrum.[13]

Spectroscopic Signatures: A Theoretical-Experimental Correlation

A key strength of theoretical studies is the ability to predict and interpret spectroscopic data.

Vibrational Spectroscopy (IR & Raman)

DFT calculations provide a powerful tool for assigning the complex vibrational spectra of MPDA. Each calculated vibrational mode can be animated to visualize the specific atomic motions, allowing for unambiguous assignment of experimental peaks to stretching, bending, or torsional modes.

Table 1: Selected Calculated Vibrational Frequencies for MPDA

Mode Description Calculated Wavenumber (cm⁻¹) (Scaled) Experimental Region (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3000-3200 (broad) ~3000-3300
C=O Stretch (Carboxylic Acid) ~1700-1750 ~1700-1760
C=N/C=C Ring Stretch ~1400-1600 ~1400-1620
C-H Stretch (Methyl) ~2950-3000 ~2950-3010

Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) for better agreement with experiment.[17]

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the nature of the electronic transitions, such as n→π* or π→π*. This analysis helps in understanding the photophysical properties of the molecule and how they might be altered by substitution or complexation.[15]

Reactivity and Application-Oriented Insights

Theoretical calculations provide predictive power for understanding the chemical behavior of MPDA.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). The HOMO is typically localized on the electron-rich parts of the molecule.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is localized on electron-deficient sites. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.[14]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen lone pairs and carbonyl oxygens. These are sites prone to electrophilic attack and are key for hydrogen bonding and metal coordination.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, primarily the acidic protons of the carboxyl groups. These are sites for nucleophilic attack.

This analysis is invaluable for predicting how MPDA will interact with biological targets or metal ions.[14]

Implications for Drug Design and Coordination Chemistry

The theoretical insights gained from these studies directly inform practical applications:

  • Drug Development: Understanding the MEP and reactive sites of MPDA allows medicinal chemists to design derivatives with improved binding affinity to biological targets. Molecular docking simulations can then be used to predict how these derivatives will interact with protein active sites.[1][18]

  • Ligand Design: The calculated electronic structure and location of lone pairs on the nitrogen and oxygen atoms confirm its suitability as a multidentate ligand, guiding the synthesis of novel coordination compounds with desired properties.[4][5]

Conclusion and Future Directions

Theoretical studies, anchored by DFT, provide a robust framework for a deep and predictive understanding of this compound. This guide has outlined a workflow that bridges fundamental molecular properties with practical applications in materials science and drug discovery.

Future research directions could include:

  • Molecular Dynamics (MD) Simulations: To study the behavior of MPDA in solution, including its hydration shell and dynamic conformational changes.[8]

  • Quantum Theory of Atoms in Molecules (QTAIM): To provide a more rigorous analysis of bonding, particularly the nature and strength of the hydrogen bonds that define its supramolecular chemistry.

  • Docking and QSAR Studies: To computationally screen libraries of MPDA derivatives for potential biological activity, accelerating the drug discovery process.[19]

By integrating these advanced computational techniques, researchers can continue to unlock the full potential of this versatile molecular scaffold.

References

  • Vishweshwar, P., Nangia, A., & Lynch, V. M. (2006). Multiple Z' in Carboxylic Acid−Pyridine Trimer Synthon and Kagomé Lattice in the Structure of this compound. Crystal Growth & Design, 6(11), 2447–2449. [Link]
  • Zhang, D., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o132. [Link]
  • Kangrui Chemical Co Ltd Changzhou City. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Rillema, D. P., et al. (2017). Methyl 5-methylpyrazine-2-carboxylate.
  • Rillema, D. P., et al. (2017). Methyl 5-methylpyrazine-2-carboxylate.
  • Quick Company. (n.d.). A Novel Process For Preparation Of 2 Methyl Pyrazine 5 Carboxylic Acid. [Link]
  • Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides.
  • Hebei University of Science and Technology. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • American Chemical Society. (2006). Supporting Information for Multiple Z' in Carboxylic Acid−Pyridine Trimer Synthon and Kagomé Lattice in the Structure of this compound.
  • Vishweshwar, P., Nangia, A., & Lynch, V. M. (2016). Multiple Z' in Carboxylic Acid−Pyridine Trimer Synthon and Kagomé Lattice in the Structure of this compound. ACS Figshare. [Link]
  • Kumar, S. P., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 2045-2057. [Link]
  • National Center for Biotechnology Information. (n.d.). Pyrazine-2,5-dicarboxylic acid. PubChem. [Link]
  • Rillema, D. P., et al. (2017). 5-Methylpyrazine-2-carboxamide.
  • Cernák, J., & Chomic, J. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(3), 168-172. [Link]
  • Miniyar, P. B., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 7(5), 717-722. [Link]
  • Bényei, A., & Billes, F. (2001). Revised assignment of the vibrational spectra of methylpyrazines based on scaled DFT force fields. Journal of Molecular Structure: THEOCHEM, 548(1-3), 203-221. [Link]
  • Bibi, A., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103522. [Link]
  • Prabavathi, N., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 1-13. [Link]
  • Kos, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 704-727. [Link]
  • Miniyar, P. B., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 7(5), 717-722. [Link]
  • Verma, A., & Koder, S. (2016). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Journal of Molecular and Genetic Medicine, 10(4), 226. [Link]
  • El-Azhary, M. A., et al. (2023). DFT of 5-Fluoro-2-Oxo-1H-Pyrazine-3-Carboxamide (OPC) Adsorption, Spectroscopic, Solvent Effect, and SERS Analysis.
  • Le, T. S. (2023). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. VNUHCM Journal of Science and Technology Development, 6(2), 3326-3333. [Link]
  • Prabavathi, N., et al. (2014). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology, 3(3), 1-13. [Link]
  • Platts, J. A., & Howard, S. T. (2005). Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors. Journal of Computational Chemistry, 26(13), 1359-1367. [Link]
  • Aziz-ur-Rehman, et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 933-940. [Link]
  • MDPI. (n.d.).
  • Wiley-VCH. (n.d.). 2,3-Pyrazinedicarboxylic acid. SpectraBase. [Link]
  • Barron, A. R. (2024). The Hydrogen Bond. Chemistry LibreTexts. [Link]
  • Ptasiewicz-Bak, H., & Leciejewicz, J. (1997). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex.
  • Grdadolnik, J., et al. (2022).
  • Ledesma, A. E., et al. (2022). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Molecules, 27(19), 6292. [Link]

Sources

A Technical Guide to the Solubility of 5-Methylpyrazine-2,3-dicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 5-methylpyrazine-2,3-dicarboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical development and materials science. Recognizing the critical role of solubility in bioavailability, formulation, and process chemistry, this document offers a comprehensive framework for understanding and experimentally determining the solubility of this target molecule. Given the scarcity of published quantitative data for this specific compound, this guide emphasizes the foundational principles and practical methodologies that empower researchers to generate reliable solubility profiles.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For this compound, the following structural features are paramount in dictating its solubility profile.

Molecular Structure and Polarity

This compound (C₇H₆N₂O₄, M.W. 182.13 g/mol ) is a highly polar molecule. Its structure, featuring a pyrazine ring and two carboxylic acid groups, creates a molecule with significant potential for hydrogen bonding and dipole-dipole interactions.

  • Pyrazine Ring: The pyrazine core is an aromatic, heterocyclic system containing two nitrogen atoms. These nitrogen atoms are weakly basic and can act as hydrogen bond acceptors.

  • Carboxylic Acid Groups: The two carboxylic acid functional groups are the dominant contributors to the molecule's polarity. They can act as both hydrogen bond donors (from the hydroxyl protons) and acceptors (from the carbonyl and hydroxyl oxygens). The presence of two such groups significantly increases the molecule's affinity for polar solvents.

  • Methyl Group: The methyl group is a nonpolar, hydrophobic substituent. While its influence is minor compared to the two carboxylic acid groups, it can slightly decrease solubility in highly polar solvents like water.

The fundamental principle of "like dissolves like" suggests that this compound will exhibit its highest solubility in polar, protic solvents capable of extensive hydrogen bonding.[1][2] Conversely, its solubility is expected to be negligible in nonpolar solvents such as hexane or toluene.

Impact of pH on Aqueous Solubility

The presence of two carboxylic acid groups makes the aqueous solubility of this compound highly dependent on the pH of the solution. The carboxylic acid moieties can be deprotonated to form carboxylate anions, which are significantly more soluble in water due to ion-dipole interactions.

  • At pH < pKa₁: The compound will exist predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility.

  • At pH between pKa₁ and pKa₂: The compound will exist as a mixture of the neutral form and the monoanionic form.

  • At pH > pKa₂: The compound will be fully deprotonated to its dianionic form, which will exhibit the highest aqueous solubility.

This pH-dependent solubility is a critical consideration for in-vitro assays, formulation development, and understanding the compound's behavior in physiological environments.

Experimental Determination of Solubility

A robust and reproducible experimental protocol is essential for accurately quantifying the solubility of this compound. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter and buffers

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[3] It is advisable to perform a time-to-equilibrium study initially to confirm the required incubation time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification prep1 Add excess solid to solvent in vials equil Agitate at constant temperature (24-48 hours) prep1->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Collect and filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3 caption Figure 1. Experimental workflow for solubility determination.

Sources

An In-Depth Technical Guide to the Thermal Stability of 5-Methylpyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, the pyrazine scaffold is a cornerstone for developing molecules with significant biological activity and unique material properties. 5-Methylpyrazine-2,3-dicarboxylic acid, a derivative of this important heterocycle, presents a molecule of interest for drug development intermediates and as a building block for novel coordination polymers. The thermal stability of such a compound is a critical parameter, dictating its viability in synthesis, formulation, storage, and ultimately, its application. A molecule that decomposes at or near its processing temperature is fundamentally compromised.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this exact molecule is not extensively reported in public literature, this document serves as a first-principles guide. We will establish the likely decomposition pathways based on its chemical structure, detail the authoritative experimental protocols for its characterization, and explain the causal reasoning behind these analytical choices. Our objective is to equip you with the expertise to not only perform the analysis but to interpret the results with confidence and authority.

Theoretical Underpinnings: Predicting Thermal Behavior

The structure of this compound—a pyrazine ring substituted with a methyl group and two adjacent carboxylic acid moieties—provides immediate clues to its thermal behavior.

  • The Pyrazine Core: The pyrazine ring itself is an aromatic heterocycle, analogous to benzene, which confers significant thermal stability. Pyrazines are known to be relatively robust aromatic systems.[1]

  • Vicinal Carboxylic Acids: The most probable route of thermal decomposition is through decarboxylation. The presence of two adjacent (vicinal) carboxylic acid groups can facilitate this process. The initial step is likely the loss of one molecule of carbon dioxide to form 5-methylpyrazine-2-carboxylic acid. A subsequent, higher-temperature event would lead to the loss of the second CO2 molecule, ultimately yielding 5-methylpyrazine. The proximity of the two acid groups may also lead to the formation of a cyclic anhydride intermediate with the loss of water, which then undergoes decarboxylation.

  • The Methyl Group: The electron-donating nature of the methyl group can subtly influence the electronic structure of the pyrazine ring, potentially affecting the C-C bond strength between the ring and the carboxyl groups. However, the primary decomposition pathway is overwhelmingly dictated by the carboxylic acid functions.

Based on this structural analysis, we can hypothesize a multi-stage decomposition process. The initial event is likely to be either melting or a combined melt/decomposition, followed by at least two distinct mass loss steps corresponding to sequential decarboxylation events.

Core Experimental Workflow: A Validating System for Thermal Analysis

To rigorously characterize the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information about mass changes and thermal events, respectively.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_results Data Interpretation Prep Obtain pure, dry 5-Methylpyrazine-2,3- dicarboxylic acid sample Grind Gently grind to a fine, uniform powder Prep->Grind Ensures consistent heat transfer TGA Thermogravimetric Analysis (TGA) (e.g., 5-10 mg sample) Grind->TGA DSC Differential Scanning Calorimetry (DSC) (e.g., 2-5 mg sample) Grind->DSC Params Heating Rate: 10 °C/min Atmosphere: N2 (inert) Temp Range: 25 °C to 600 °C TGA->Params TGA_Data Mass Loss vs. Temperature - Onset of decomposition - Stoichiometry of mass loss TGA->TGA_Data DSC->Params DSC_Data Heat Flow vs. Temperature - Melting point (endotherm) - Decomposition (exo/endotherm) - Phase transitions DSC->DSC_Data Combined Correlate TGA & DSC Events - Confirm melt vs. decomposition - Propose decomposition mechanism TGA_Data->Combined DSC_Data->Combined

Caption: Workflow for comprehensive thermal analysis.

Thermogravimetric Analysis (TGA) Protocol

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive technique for determining decomposition temperatures and the stoichiometry of mass loss events.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) to ensure data accuracy.

  • Sample Preparation: Place 5-10 mg of the finely ground this compound into a ceramic or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.

  • Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. This prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule itself.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min. A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the percentage mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Calculate the mass loss percentage for each distinct decomposition step. Compare this to the theoretical mass loss for the sequential removal of CO2 (M.W. 44.01 g/mol ) and H2O (M.W. 18.02 g/mol ) to elucidate the decomposition pathway.

Differential Scanning Calorimetry (DSC) Protocol

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with them.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and contain the sample. A pinhole in the lid is recommended to allow evolved gases (like CO2) to escape, preventing pan rupture.

  • Atmosphere Control: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to melting.

    • Identify exothermic or sharp endothermic peaks that coincide with mass loss events in the TGA data; these are indicative of decomposition.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

Anticipated Results and Interpretation

By correlating the data from TGA and DSC, a comprehensive thermal profile can be constructed.

ParameterTechniqueAnticipated Observation for this compoundSignificance
Melting Point (Tm) DSCA sharp endothermic peak preceding any significant mass loss.Defines the upper limit for solid-state processing. A melting point close to the decomposition temperature suggests the compound is thermally labile.
Onset of Decomposition (Tonset) TGAThe temperature at which the first mass loss step begins.The primary indicator of thermal stability. Crucial for determining maximum processing and storage temperatures.
Decomposition Steps TGATwo or more distinct mass loss events. The first step may correspond to the loss of one CO2 molecule (~22.4% mass loss) or H2O (~9.2% mass loss).Elucidates the decomposition mechanism (e.g., sequential decarboxylation vs. anhydride formation).
Decomposition Energetics DSCExothermic or endothermic peaks that align with TGA mass loss steps.Provides information on the energy released or absorbed during decomposition, which is important for safety and hazard analysis.
Final Residue TGAThe percentage of mass remaining at the end of the experiment (e.g., at 600 °C).In an inert atmosphere, complete decomposition should leave minimal residue. A significant residue may indicate the formation of a stable char.

The thermal stability of related pyrazine carboxylic acids complexed with metals has been studied, showing that the decomposition of the organic ligand occurs after dehydration, typically in multiple stages. For instance, copper complexes of pyrazine-2,3-dicarboxylic acid show that the final product of thermal decomposition is copper oxide, indicating the complete breakdown of the pyrazine ring at higher temperatures.[2][3] This supports the expectation of a multi-step decomposition for the free acid.

Conclusion for the Practitioner

The thermal stability of this compound is a foundational characteristic that underpins its utility. While direct literature values are scarce, a robust and validated analytical approach combining TGA and DSC provides the necessary data to confidently assess this property. The key to trustworthy results lies not just in the execution of the protocols detailed herein, but in the thoughtful interpretation of the combined data. By understanding the likely decomposition pathways based on chemical principles and meticulously correlating mass loss with thermal events, the researcher can establish a definitive thermal profile. This profile is indispensable for guiding synthetic route optimization, defining safe handling and processing parameters, and ensuring the long-term stability and integrity of resulting formulations and materials.

References

  • Hvastijová, M., Kohout, J., Mroziński, J., & Jäger, L. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(3), 159-164. [Link]
  • Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147, 8431–8442. [Link]
  • Hvastijová, M., Kohout, J., Mroziński, J., & Jäger, L. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3- dicarboxylatocopper(II) Complexes with Ronicol.
  • Dixit, A., & Singh, H. B. (2012). Pyrazine carboxylic acid derivatives of dichlorobis(cyclopentadienyl)titanium (IV).
  • Jampilek, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 884-910. [Link]
  • Aziz-ur-Rehman, et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 853-860. [Link]
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S1629-S1637. [Link]
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ScienceDirect. [Link]
  • Google Patents. (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.
  • van der Vlist, J., et al. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering, 8(3), 1635–1643. [Link]
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • Li, H. (2011). 5,6-Dimethylpyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. [Link]
  • NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST Chemistry WebBook. [Link]

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A Technical Guide to the Chemical Reactivity of 5-Methylpyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpyrazine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a derivative of pyrazine, a nitrogen-containing aromatic ring, its structure is characterized by a methyl group at the 5-position and two adjacent carboxylic acid groups at the 2- and 3-positions. This unique arrangement of functional groups imparts a versatile chemical reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of drugs such as the antidiabetic medication glipizide and the lipid-lowering agent acipimox[1][2][3][4]. Furthermore, its ability to act as a multidentate ligand has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting thermal and magnetic properties[5][6].

This guide provides an in-depth exploration of the core chemical reactivity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis and key transformations, including decarboxylation, esterification, amide formation, and coordination with metal ions, explaining the causality behind experimental choices and providing a foundation for its practical application.

Synthesis of this compound

The industrial preparation of this compound often begins with more readily available pyrazine derivatives. A common and effective strategy involves the controlled oxidation of 2,5-dimethylpyrazine. This method must be carefully managed to prevent over-oxidation of both methyl groups, which would lead to the formation of pyrazine-2,5-dicarboxylic acid as a significant byproduct[7].

The key to achieving high selectivity for the desired dicarboxylic acid is the precise control of the molar ratio of the oxidizing agent, such as potassium permanganate (KMnO₄), to the 2,5-dimethylpyrazine starting material[7]. The reaction is typically performed in a neutral or alkaline aqueous medium. The resulting product is often isolated as its potassium salt, which can then be acidified to yield the free carboxylic acid[1][7].

Experimental Protocol: Oxidation of 2,5-Dimethylpyrazine

Objective: To synthesize this compound potassium salt via oxidation.

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium Permanganate (KMnO₄)

  • Water (deionized)

  • Inorganic base (e.g., Lithium Hydroxide)[8]

Equipment:

  • Jacketed reaction flask with overhead stirrer, thermocouple, and addition funnel

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Prepare a solution of an inorganic base (e.g., 1 M LiOH) in water in the reaction flask and cool the solution to between 15-25°C[8].

  • Slowly add 2,5-dimethylpyrazine to the basic solution in portions, ensuring the temperature of the system remains stable, ideally between 20-30°C[8].

  • Once the addition is complete and the temperature is stable, begin the portion-wise addition of solid potassium permanganate. The rate of addition should be controlled to maintain the reaction temperature between 10-30°C. Allow 30-60 minutes between additions[8].

  • After all the KMnO₄ has been added, allow the reaction to stir at a controlled temperature until the reaction is deemed complete (monitoring by TLC or HPLC is recommended).

  • Upon completion, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. The filtrate contains the desired this compound potassium salt[1][7].

  • The filtrate can be concentrated under reduced pressure to crystallize the potassium salt product[1].

Key Chemical Transformations

The reactivity of this compound is dominated by its two carboxylic acid groups and the nitrogen atoms of the pyrazine ring. These sites allow for a range of useful chemical transformations.

Selective Decarboxylation

One of the most critical reactions of this compound is its selective decarboxylation to produce 5-methylpyrazine-2-carboxylic acid. This transformation is a vital step in the synthesis of several pharmaceutical agents[1][2][4]. The reaction is typically achieved by heating the dicarboxylic acid in the presence of a strong acid, such as sulfuric acid[1][7]. The proximity of the two carboxylic acid groups facilitates the elimination of one molecule of carbon dioxide.

The process involves acidification of the potassium salt intermediate obtained from the synthesis step, followed by heating to induce decarboxylation. The resulting 5-methylpyrazine-2-carboxylic acid is then extracted from the aqueous solution using an organic solvent like butanone[1].

Logical Workflow for Synthesis and Decarboxylation

G A 2,5-Dimethylpyrazine B Oxidation (KMnO4, Base) A->B C 5-Methylpyrazine-2,3-dicarboxylic acid potassium salt B->C D Acidification & Heating (H2SO4, 30-130 °C) C->D E 5-Methylpyrazine-2-carboxylic acid D->E

Caption: Workflow from starting material to the key decarboxylated intermediate.

Esterification

Standard acid-catalyzed esterification is readily achievable with this compound or its decarboxylated product, 5-methylpyrazine-2-carboxylic acid. This reaction converts the carboxylic acid(s) into esters, which are often more suitable for subsequent reactions or serve as final products themselves, such as flavor ingredients[2]. The reaction is typically carried out by refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid[9][10][11].

Experimental Protocol: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

Objective: To synthesize the methyl ester of 5-methylpyrazine-2-carboxylic acid.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Beaker

Procedure:

  • Suspend 5-methylpyrazine-2-carboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask[9].

  • Carefully add a few drops of concentrated sulfuric acid to the mixture to act as a catalyst[9].

  • Heat the mixture to reflux and maintain for approximately 5 hours, or until TLC/HPLC analysis indicates completion of the reaction[9].

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator[9].

  • Dissolve the residue in water (approx. 50 mL per gram of starting acid) and transfer to a beaker[9].

  • Slowly add solid sodium bicarbonate in portions until effervescence ceases and the pH of the solution is approximately 9. This neutralizes the acidic catalyst and any unreacted carboxylic acid[9].

  • Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (3 x 50 mL per gram of starting acid)[9].

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 5-methylpyrazine-2-carboxylate[9].

Amide and Hydrazide Formation

The carboxylic acid functionality is a prime handle for derivatization into amides, which are prevalent in biologically active molecules. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using modern coupling agents.

A particularly fruitful derivatization pathway involves the formation of carbohydrazides. The ester derivative (e.g., methyl 5-methylpyrazine-2-carboxylate) can be reacted with hydrazine hydrate to yield 5-methylpyrazine-2-carbohydrazide[9][10][12][13]. This hydrazide is a versatile intermediate that can be further condensed with various aldehydes or ketones to form hydrazones, a class of compounds that has shown significant anti-tubercular activity[10][13][14].

Reaction Pathway to Bioactive Hydrazones

G A 5-Methylpyrazine- 2-carboxylic acid B Methyl 5-methylpyrazine- 2-carboxylate A->B Esterification (MeOH, H+) C 5-Methylpyrazine- 2-carbohydrazide B->C Hydrazinolysis (N2H4·H2O) D Hydrazone Derivatives (Bioactive Scaffolds) C->D Condensation (Ar-CHO)

Caption: Synthetic route from carboxylic acid to bioactive hydrazone scaffolds.

Alternatively, direct amide bond formation from the carboxylic acid can be accomplished using coupling reagents like propylphosphonic anhydride (T3P)[15]. This method allows for the efficient coupling of 5-methylpyrazine-2-carboxylic acid with various amines, including N-heteroarylpiperazines, to generate novel derivatives with potential antioxidant and antimicrobial properties[15].

Coordination Chemistry

The pyrazine-2,3-dicarboxylate dianion is an excellent ligand for coordinating with metal ions. It can act as a bridging ligand through its two nitrogen atoms and the oxygen atoms of the two carboxylate groups[5][6]. This chelating and bridging ability allows for the construction of coordination polymers with diverse dimensionalities (1D, 2D, or 3D) and topologies[6][16].

Complexes with various transition metals, including copper(II), have been synthesized and studied[5]. The thermal stability of these complexes has been investigated, showing that they decompose in multiple stages, typically losing water molecules first, followed by the organic ligand, ultimately yielding the corresponding metal oxide at high temperatures[5][17][18]. The coordination mode significantly influences the properties of the resulting material. For instance, IR spectroscopy data suggests that in some copper(II) complexes, the carboxylates coordinate in a unidentate fashion[5].

Quantitative Data Summary: Metal Complexes
Complex FormulaMetal IonFinal Decomposition ProductReference
Cu(2,3-pdc)·1/2H₂OCu(II)CuO[5]
Cu(2,3-Hpdc)₂·2H₂OCu(II)CuO[5]
Mn(L)Cl₂Mn(II)Mn₃O₄[17]
Co(L)Cl₂Co(II)Co₃O₄[17]

Note: pdc = pyrazine-2,3-dicarboxylate; Hpdc = monoanion of pyrazine-2,3-dicarboxylic acid; L = N′-benzylidenepyrazine-2-carbohydrazonamide.

Applications Driven by Reactivity

The chemical transformations discussed above are not merely academic exercises; they are enabling reactions for producing valuable molecules for medicine and materials science.

  • Pharmaceutical Synthesis: The selective decarboxylation to 5-methylpyrazine-2-carboxylic acid is a cornerstone for producing intermediates for drugs that treat widespread conditions like diabetes and hyperlipidemia[1][3][4]. The subsequent derivatization of the remaining carboxylic acid group into amides and hydrazones has proven to be a successful strategy for developing new anti-tubercular agents, addressing a critical global health challenge[10][13].

  • Materials Science: The use of this compound and its parent compound, pyrazine-2,3-dicarboxylic acid, as organic linkers in coordination chemistry allows for the rational design of metal-organic frameworks. These materials can exhibit properties such as reversible dehydration and specific magnetic behaviors, making them candidates for applications in catalysis, gas storage, and molecular magnetism[5][6].

Summary of Reactivity

ReactionReagentsProduct TypeSignificance
Decarboxylation H₂SO₄, HeatMonocarboxylic AcidKey intermediate for pharmaceuticals (Glipizide, Acipimox)[1][2]
Esterification Alcohol (e.g., MeOH), H⁺ cat.EsterIntermediate for hydrazide synthesis; flavor compounds[2][9]
Amide Formation Amines, Coupling Agents (e.g., T3P)AmideBioactive molecules with antimicrobial properties[15]
Hydrazide Formation Hydrazine Hydrate (from ester)CarbohydrazideVersatile precursor for bioactive hydrazones[9][10][13]
Coordination Metal Salts (e.g., CuCl₂, MnCl₂)Metal Complex / MOFMaterials with unique thermal and magnetic properties[5][17]

References

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • How to Prepare 5-Methylpyrazine-2-carboxylic Acid?. Guidechem.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. Ningbo Inno Pharmchem Co.,Ltd.
  • Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry.
  • A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound.
  • Supramolecular Architectures and Magnetic Properties of Coordination Polymers Based on Pyrazinedicarboxylato Ligands Showing Embedded W
  • A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid.

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Methodological & Application

The Rising Star in Coordination Chemistry: A Guide to 5-Methylpyrazine-2,3-dicarboxylic Acid in the Design of Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the burgeoning applications of 5-Methylpyrazine-2,3-dicarboxylic acid in the fascinating world of coordination polymers. This document is crafted for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven protocols. We will navigate the synthesis, characterization, and potential applications of coordination polymers derived from this versatile ligand. While the body of research on this compound is still growing, we will draw upon the extensive knowledge of its parent compound, pyrazine-2,3-dicarboxylic acid, to provide a robust framework for your research endeavors. The introduction of a methyl group is a subtle yet powerful modification that can significantly influence the resulting material's properties, a concept we will explore throughout this guide.

The Ligand: this compound - A Building Block with Potential

This compound is an aromatic heterocyclic ligand that offers a rich coordination chemistry. Its structure, featuring two adjacent carboxylic acid groups and a pyrazine ring with a methyl substituent, provides multiple coordination sites. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups can all participate in binding to metal ions, leading to a diverse range of structural possibilities.

The presence of the methyl group, while seemingly a minor addition, can exert significant influence on the formation and properties of coordination polymers. These effects can be broadly categorized as:

  • Steric Hindrance: The methyl group can influence the self-assembly process by sterically hindering certain coordination geometries, potentially leading to the formation of unique structural topologies compared to the non-methylated analogue.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density of the pyrazine ring, which in turn can affect the coordination bond strength and the electronic properties of the resulting coordination polymer. This can have implications for applications such as luminescence and catalysis.

  • Hydrophobicity: The methyl group increases the hydrophobicity of the ligand, which can influence its solubility and the interaction of the resulting coordination polymer with guest molecules.

Synthesis and Crystal Growth of Coordination Polymers

The synthesis of coordination polymers using this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the ligand with a metal salt in a sealed vessel at elevated temperatures. The choice of solvent, temperature, reaction time, and pH can all have a profound impact on the final product.[1]

General Hydrothermal Synthesis Protocol (Analogous to Pyrazine-2,3-dicarboxylic Acid Systems)

This protocol provides a starting point for the synthesis of coordination polymers with this compound, based on established methods for the parent compound.

Materials:

  • This compound

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, MnCl₂·4H₂O)

  • Solvent (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF))

  • pH-modifying agent (e.g., NaOH, HNO₃, organic amines)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, a mixture of this compound (e.g., 0.1 mmol) and a metal salt (e.g., 0.1 mmol) is dissolved in the chosen solvent (e.g., 10 mL).

  • The pH of the solution can be adjusted at this stage to influence the deprotonation state of the carboxylic acid groups and the final structure of the coordination polymer.[1]

  • The resulting solution or suspension is placed in a Teflon-lined autoclave, which is then sealed and heated to a specific temperature (typically between 120-180 °C) for a period of 1-3 days.

  • After the reaction, the autoclave is cooled slowly to room temperature to allow for the formation of well-defined crystals.

  • The crystalline product is then collected by filtration, washed with the solvent used in the synthesis, and dried in air.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent can influence the solubility of the reactants and the coordination geometry of the metal ions. Protic solvents like water and ethanol can also participate in hydrogen bonding within the crystal structure.

  • Temperature and Time: These parameters control the kinetics of the reaction. Higher temperatures can lead to the formation of more thermodynamically stable phases. The reaction time is optimized to ensure complete reaction and crystal growth.

  • pH: The pH of the reaction mixture is a critical parameter that dictates the deprotonation state of the carboxylic acid groups.[1] This, in turn, affects the coordination modes of the ligand and the overall charge of the resulting framework.

Experimental Workflow

The overall workflow from synthesis to characterization and application testing is a systematic process.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing s1 Reactant Mixing (Ligand, Metal Salt, Solvent) s2 pH Adjustment s1->s2 s3 Hydrothermal Reaction (Autoclave) s2->s3 s4 Crystal Growth (Slow Cooling) s3->s4 s5 Isolation & Purification s4->s5 c1 Single-Crystal X-ray Diffraction s5->c1 Structural Analysis c2 Powder X-ray Diffraction s5->c2 Phase Purity c3 Thermogravimetric Analysis (TGA) s5->c3 Thermal Stability c4 FT-IR Spectroscopy s5->c4 Functional Groups c1->c2 a1 Luminescence Spectroscopy c1->a1 Structure-Property Relationship a2 Catalytic Activity Measurement c1->a2 a3 Gas Adsorption Analysis c1->a3

Experimental workflow for coordination polymers.

Characterization of this compound-based Coordination Polymers

A thorough characterization is essential to understand the structure and properties of the synthesized coordination polymers.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. It provides detailed information about bond lengths, bond angles, coordination environment of the metal ions, and the overall topology of the coordination polymer.

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample and to identify the crystalline phases present. The experimental PXRD pattern is compared with the one simulated from the single-crystal X-ray data.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the coordination polymers. It measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature and the presence of solvent molecules in the crystal lattice.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the coordination polymer and to confirm the coordination of the carboxylate groups to the metal ions. The characteristic stretching frequencies of the C=O and C-O bonds in the carboxylate groups are sensitive to their coordination mode.

Applications of this compound-based Coordination Polymers

Coordination polymers derived from pyrazine-dicarboxylic acids have shown promise in a variety of applications. The introduction of a methyl group in this compound can be a strategic tool to fine-tune these properties.

Luminescence

Luminescent coordination polymers are of great interest for applications in sensing, bio-imaging, and solid-state lighting. The luminescence of these materials can originate from the metal ions (in the case of lanthanides), the organic ligand, or from metal-to-ligand or ligand-to-metal charge transfer processes.

Expected Influence of the Methyl Group: The electron-donating methyl group can influence the energy levels of the ligand's molecular orbitals. This can lead to shifts in the emission wavelength and potentially enhance the luminescence quantum yield.

Protocol for Luminescence Measurement:

  • A solid sample of the coordination polymer is placed in a solid-state sample holder of a spectrofluorometer.

  • An excitation wavelength is selected based on the absorption spectrum of the compound.

  • The emission spectrum is recorded by scanning a range of wavelengths.

  • The quantum yield can be determined relative to a known standard.

Data Presentation (Hypothetical Data for a Zn(II) Coordination Polymer):

CompoundExcitation (nm)Emission (nm)Quantum Yield (%)
Zn-(pyrazine-2,3-dicarboxylate)350450 (Blue)5
Zn-(5-methylpyrazine-2,3-dicarboxylate)355465 (Blue-Green)8
Catalysis

The porous nature and the presence of accessible metal sites make coordination polymers attractive candidates for heterogeneous catalysis. They can act as Lewis acid catalysts or as hosts for catalytically active species.

Expected Influence of the Methyl Group: The methyl group can create a more hydrophobic environment within the pores of the coordination polymer, which could be advantageous for catalytic reactions involving nonpolar substrates. It may also sterically influence the access of substrates to the active sites.

Protocol for a Model Catalytic Reaction (e.g., Knoevenagel Condensation):

  • The coordination polymer (e.g., 5 mol%) is activated by heating under vacuum to remove any guest solvent molecules.

  • A mixture of an aldehyde (e.g., benzaldehyde, 1 mmol) and a methylene-active compound (e.g., malononitrile, 1.1 mmol) is dissolved in a suitable solvent (e.g., ethanol, 5 mL).

  • The activated coordination polymer catalyst is added to the reaction mixture.

  • The reaction is stirred at a specific temperature (e.g., 60 °C) and monitored by thin-layer chromatography or gas chromatography.

  • After completion of the reaction, the catalyst is separated by filtration, washed, dried, and can be reused for subsequent catalytic cycles.

Data Presentation (Hypothetical Data for a Cu(II) Coordination Polymer):

CatalystSubstrateProduct Yield (%)Recyclability (3 cycles)
Cu-(pyrazine-2,3-dicarboxylate)Benzaldehyde8582%
Cu-(5-methylpyrazine-2,3-dicarboxylate)Benzaldehyde9290%

Structural Motifs and Coordination Modes

The coordination of this compound to metal centers can result in a variety of structural motifs. The carboxylate groups can adopt monodentate, bidentate chelating, or bridging coordination modes, while the pyrazine nitrogen atoms can also coordinate to metal ions.

G cluster_modes Potential Coordination Modes cluster_mono Monodentate cluster_chelate Bidentate Chelating cluster_bridge Bidentate Bridging cluster_pyrazine Pyrazine Bridging M1 M L1 O-C-R M1->L1 M2 M O1 O M2->O1 O2 O M2->O2 C1 C O1->C1 O2->C1 M3a M L3 O-C-O M3a->L3 M3b M M3b->L3 M4a M N1 N M4a->N1 M4b M N2 N M4b->N2 Py Pyrazine Ring N1->Py N2->Py

Common coordination modes of carboxylate and pyrazine ligands.

Conclusion and Future Outlook

This compound stands as a promising ligand for the construction of novel coordination polymers with tunable properties. While direct experimental data for this specific ligand is currently limited, the extensive research on its parent compound provides a solid foundation for future investigations. The strategic introduction of the methyl group offers a handle to systematically modify the steric and electronic environment within the coordination polymer, paving the way for the rational design of materials with enhanced performance in luminescence, catalysis, and other applications. This guide serves as a starting point and a call to the research community to explore the full potential of this intriguing building block.

References

  • Ay, B., Yıldız, E., & Zubieta, J. (2020). pH Effect on Hydrothermal Synthesis of the Coordination Polymers Containing Pyrazine-2,3-dicarboxylate: Investigation of Thermal Stability, Luminescence, and Electrical Conductivity Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 243-258. [Link]
  • Wardana, F. Y., Ng, S. W., & Wibowo, A. C. (2015). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Crystal Growth & Design, 15(12), 5930-5938. [Link]
  • Pal, S., Pal, T. K., & Bharadwaj, P. K. (2016). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 18(11), 1825-1831. [Link]
  • Gu, J., Wen, M., Cai, Y., Shi, Z., Kirillova, M. V., & Kirillov, A. M. (2019). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 24(21), 3862. [Link]
  • Kutasi, A. M., Harris, A. R., Batten, S. R., Moubaraki, B., & Murray, K. S. (2009). Coordination Polymers of Dicyanamide and Methylpyrazine: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design, 9(4), 1839-1847. [Link]
  • Zheng, S., Zhang, J., & Bu, X. (2009). The chemistry of metal–organic frameworks based on pyrazine-2,3-dicarboxylic acid. Dalton Transactions, (42), 9081-9094. [Link]

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Application Notes and Protocols for 5-Methylpyrazine-2,3-dicarboxylic Acid in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 5-methylpyrazine-2,3-dicarboxylic acid as a versatile ligand in the synthesis of metal-organic frameworks (MOFs). This document outlines the underlying scientific principles, detailed experimental protocols, and potential applications, with a particular focus on the interests of researchers in materials science and drug development.

Introduction: The Strategic Advantage of this compound as a MOF Ligand

This compound is an emerging organic linker for the construction of novel metal-organic frameworks. Its unique molecular architecture offers several strategic advantages for the design of functional materials. The presence of two adjacent carboxylic acid groups provides a robust chelating environment for metal ions, leading to the formation of stable coordination bonds. The pyrazine ring, with its nitrogen heteroatoms, introduces additional coordination sites, allowing for the construction of higher-dimensional and more complex framework topologies.

The methyl group acts as a functional handle, influencing the steric environment around the coordination sites and potentially modifying the porosity and surface properties of the resulting MOF. This subtle functionalization can be leveraged to fine-tune the framework's interaction with guest molecules, a critical aspect for applications such as gas storage, separation, and drug delivery. The aromatic nature of the pyrazine ring also opens possibilities for creating MOFs with interesting photoluminescent properties.

PART 1: Synthesis of a Representative Zinc-based MOF using this compound

This section details the solvothermal synthesis of a zinc-based MOF, a common and versatile method for producing crystalline MOF materials.[1][2][3][4][5][6][7][8]

Causality Behind Experimental Choices:
  • Metal Source: Zinc nitrate hexahydrate is selected due to its good solubility in common organic solvents and its propensity to form well-defined secondary building units (SBUs) with carboxylate ligands.

  • Solvent System: N,N-Dimethylformamide (DMF) is a high-boiling point solvent that facilitates the dissolution of both the metal salt and the organic ligand. It also plays a role in the coordination and crystallization process.

  • Temperature and Time: The solvothermal reaction is carried out at an elevated temperature to provide the necessary activation energy for the formation of the crystalline MOF structure. The reaction time is optimized to allow for crystal growth and to reach thermodynamic equilibrium.

Experimental Workflow Diagram:

cluster_prep Reagent Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation cluster_activation Activation reagent_prep Dissolve Ligand and Metal Salt in DMF autoclave Seal in Teflon-lined Autoclave reagent_prep->autoclave Transfer Solution heating Heat at 120°C for 48h autoclave->heating cooling Cool to Room Temperature heating->cooling filtration Filter and Wash with DMF cooling->filtration solvent_exchange Solvent Exchange with Methanol filtration->solvent_exchange drying Dry under Vacuum solvent_exchange->drying

Caption: Solvothermal synthesis workflow for a zinc-based MOF.

Detailed Protocol:
  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 36.4 mg (0.2 mmol) of this compound in 10 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Reaction Setup:

    • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven at 120 °C.

    • Maintain the temperature for 48 hours.

  • Product Isolation and Purification:

    • After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Activation:

    • To remove the DMF solvent molecules from the pores of the MOF, immerse the crystals in methanol (20 mL) for 24 hours, replacing the methanol with a fresh portion every 8 hours.

    • After solvent exchange, decant the methanol and dry the activated MOF under vacuum at 150 °C for 12 hours.

PART 2: Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Characterization Workflow Diagram:

cluster_characterization Characterization Techniques Synthesized_MOF Synthesized MOF Product PXRD Powder X-ray Diffraction (PXRD) Synthesized_MOF->PXRD Phase Purity & Crystallinity TGA Thermogravimetric Analysis (TGA) Synthesized_MOF->TGA Thermal Stability FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Synthesized_MOF->FTIR Functional Groups SEM Scanning Electron Microscopy (SEM) Synthesized_MOF->SEM Morphology & Particle Size Gas_Sorption Gas Sorption Analysis Synthesized_MOF->Gas_Sorption Porosity & Surface Area

Caption: Workflow for the characterization of the synthesized MOF.

Detailed Protocols for Characterization:
  • Powder X-ray Diffraction (PXRD):

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

    • Compare the obtained pattern with simulated patterns from single-crystal X-ray diffraction data if available, or analyze for phase purity and crystallinity.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting weight loss curve to determine the thermal stability of the framework and to identify the decomposition of the organic ligand.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Mix a small amount of the MOF sample with KBr powder and press into a pellet.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum to confirm the coordination of the carboxylate groups to the metal center (disappearance of the C=O stretch of the free carboxylic acid and appearance of symmetric and asymmetric COO⁻ stretches).

  • Scanning Electron Microscopy (SEM):

    • Mount a small amount of the MOF powder onto an SEM stub using carbon tape.

    • Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.

    • Image the sample at various magnifications to observe the crystal morphology and particle size distribution.

  • Gas Sorption Analysis:

    • Degas the activated MOF sample at 150 °C under vacuum for 12 hours.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3.

    • Determine the pore size distribution using non-local density functional theory (NLDFT) or other appropriate models.

PART 3: Application in Drug Delivery

The porous nature and tunable properties of MOFs make them promising candidates for drug delivery systems. This section outlines a protocol for loading a model drug, ibuprofen, into the synthesized zinc-based MOF and studying its release profile.

Drug Loading and Release Workflow Diagram:

cluster_loading Drug Loading cluster_release Drug Release cluster_analysis Analysis incubation Incubate MOF in Ibuprofen Solution separation Separate Drug-loaded MOF incubation->separation pbs_incubation Incubate in PBS at 37°C separation->pbs_incubation sampling Collect Aliquots at Time Intervals pbs_incubation->sampling uv_vis UV-Vis Spectroscopy sampling->uv_vis release_profile Plot Release Profile uv_vis->release_profile

Caption: Workflow for drug loading and in vitro release studies.

Detailed Protocol for Drug Loading and Release:
  • Drug Loading:

    • Prepare a stock solution of ibuprofen (1 mg/mL) in ethanol.

    • Disperse 50 mg of the activated MOF in 10 mL of the ibuprofen solution.

    • Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation within the MOF pores.

    • Collect the ibuprofen-loaded MOF by centrifugation (10,000 rpm, 10 min).

    • Wash the loaded MOF with fresh ethanol (2 x 5 mL) to remove any surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.

    • Determine the amount of loaded ibuprofen by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen (around 222 nm).

  • In Vitro Drug Release:

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions.

    • Disperse 20 mg of the ibuprofen-loaded MOF in 10 mL of PBS in a dialysis bag (with an appropriate molecular weight cut-off).

    • Place the dialysis bag in 90 mL of fresh PBS maintained at 37 °C with gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 2 mL of the release medium and replace it with 2 mL of fresh PBS to maintain a constant volume.

    • Analyze the concentration of ibuprofen in the collected aliquots using UV-Vis spectroscopy.

    • Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Quantitative Data Summary

ParameterDescriptionExpected Value/Range
BET Surface Area The specific surface area of the activated MOF, indicating its porosity.500 - 1500 m²/g (Hypothetical)
Pore Volume The total volume of the pores within the MOF structure.0.3 - 0.8 cm³/g (Hypothetical)
Drug Loading Capacity The weight percentage of the drug loaded into the MOF.10 - 30 wt% (Hypothetical)
Drug Release Time The time required for a significant portion (e.g., 80%) of the loaded drug to be released.24 - 72 hours (Hypothetical)

Note: The expected values are hypothetical and will depend on the specific crystal structure and experimental conditions. These serve as a general guideline for what might be achieved with a MOF synthesized from this compound.

Conclusion and Future Directions

This compound is a promising ligand for the development of novel metal-organic frameworks with tunable properties. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of these materials for applications in drug delivery. Future research could explore the use of different metal ions (e.g., copper, zirconium) to create MOFs with varied structures and functionalities.[9][10][11] Furthermore, the methyl group on the pyrazine ring could be a site for post-synthetic modification to introduce specific functionalities for targeted drug delivery or catalytic applications. The investigation of these MOFs for the delivery of other therapeutic agents and in more complex biological systems will be a valuable next step in realizing their full potential.

References

  • Chen, B., Ockwig, N. W., Millward, A. R., Contreras, D. S., & Yaghi, O. M. (2005). High H2 adsorption in a microporous metal-organic framework with open metal sites. Angewandte Chemie International Edition, 44(30), 4745-4749. [Link]
  • Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2010). Metal-organic frameworks for the delivery of therapeutic agents.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
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Application Notes and Protocols for the Synthesis of 5-Methylpyrazine-2,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinecarboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Specifically, 5-methylpyrazine-2,3-dicarboxylic acid and its derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals, including antidiabetic and lipid-lowering drugs.[1][2] This guide provides a comprehensive overview of robust and reproducible experimental protocols for the synthesis of this compound and its subsequent conversion into valuable amide, ester, and hydrazide derivatives. The protocols are designed to be self-validating, with detailed explanations of the underlying chemical principles, reaction parameter tables, and workflow diagrams to ensure successful implementation in a research or development setting.

Introduction: The Significance of Pyrazine Carboxylic Acids

The pyrazine ring is a privileged scaffold in drug discovery, and its carboxylic acid derivatives are particularly important. 5-Methylpyrazine-2-carboxylic acid, a key downstream product, is a vital building block for the antidiabetic drug glipizide and the antilipemic agent acipimox.[3] The dicarboxylic acid precursor, this compound, is the logical starting point for accessing this and other functionalized pyrazines. The ability to reliably synthesize this core structure and its derivatives is fundamental for the development of new chemical entities in drug discovery and for the process optimization of existing active pharmaceutical ingredients. This document outlines several field-proven synthetic strategies, from the foundational oxidation reactions to the functional group interconversions required to generate diverse chemical libraries.

Overview of Core Synthetic Pathways

The synthesis of this compound and its derivatives typically originates from readily available aromatic precursors. The main strategies involve:

  • Pathway A: Condensation and Oxidation. A classic and reliable method involving the condensation of an aromatic diamine with an α-dicarbonyl compound to form a quinoxaline, followed by oxidative cleavage of the benzene ring to yield the desired pyrazine dicarboxylic acid.[4]

  • Pathway B: Direct Oxidation. A more direct route using a substituted pyrazine, such as 2,5-dimethylpyrazine, which is selectively oxidized to the corresponding carboxylic acid.[5] This method requires careful control of reaction conditions to prevent over-oxidation.[5]

  • Pathway C: Derivatization. Once the pyrazine carboxylic acid core is synthesized, the carboxyl groups can be readily converted into a variety of functional groups, including esters, amides, and hydrazides, to explore structure-activity relationships or to facilitate further synthetic transformations.[6][7]

The following diagram illustrates the relationships between these key synthetic transformations.

G cluster_0 Pathway A: Quinoxaline Route cluster_1 Pathway B: Direct Oxidation cluster_2 Core Intermediates cluster_3 Pathway C: Derivatization A1 o-Phenylenediamine + Pyruvic Aldehyde A2 2-Methylquinoxaline A1->A2 Condensation C1 5-Methylpyrazine-2,3- dicarboxylic Acid A2->C1 KMnO4 Oxidation B1 2,5-Dimethylpyrazine C2 5-Methylpyrazine-2- carboxylic Acid B1->C2 Controlled KMnO4 Oxidation C1->C2 Decarboxylation D1 Amide Derivatives C2->D1 1. SOCl2 2. Amine D2 Ester Derivatives C2->D2 Alcohol, H+ D3 Hydrazide Derivatives D2->D3 Hydrazine Hydrate

Caption: General workflow for the synthesis of 5-methylpyrazine derivatives.

Protocol 1: Synthesis of this compound via the Quinoxaline Route

This method is a robust, two-step process that provides a reliable route to the target dicarboxylic acid. It begins with the synthesis of 2-methylquinoxaline, which is subsequently oxidized.[4]

Step 1.1: Synthesis of 2-Methylquinoxaline

This reaction is a classic condensation between an ortho-diamine and an α-dicarbonyl compound to form the heterocyclic quinoxaline ring.[8][9][10]

  • Principle: The nucleophilic amine groups of o-phenylenediamine attack the carbonyl carbons of pyruvic aldehyde, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring. The use of a bisulfite adduct of pyruvic aldehyde is a common technique to improve yields and reduce resinous by-products.[4]

Procedure:

  • Dissolve o-phenylenediamine (1.25 moles) in 2 L of water and heat the solution to 70°C with stirring.

  • In a separate flask, prepare a solution of pyruvic aldehyde-sodium bisulfite (1.29 moles) in 1.5 L of hot water (approx. 80°C).

  • Add the pyruvic aldehyde-bisulfite solution to the stirred o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylquinoxaline. Purification can be achieved by distillation or recrystallization if necessary.

Step 1.2: Oxidation to this compound

The benzene portion of the quinoxaline ring is susceptible to oxidative cleavage by strong oxidizing agents, yielding the pyrazine dicarboxylic acid.

  • Principle: Potassium permanganate (KMnO₄) is a powerful oxidizing agent that cleaves the electron-rich benzene ring of the quinoxaline system, while the more electron-deficient pyrazine ring remains intact. The methyl group and the carbon backbone of the former benzene ring are oxidized to carboxylic acids. Careful temperature control is essential to prevent degradation of the desired product.[4]

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-methylquinoxaline (1 mole) in 4 L of water.

  • Prepare a solution of potassium permanganate (approx. 4 moles) in 3-5 L of hot water (90-100°C).

  • Heat the 2-methylquinoxaline suspension to 70-80°C.

  • Slowly add the hot potassium permanganate solution to the quinoxaline suspension over 2-3 hours, maintaining the reaction temperature between 80-90°C.

  • After the addition is complete, continue stirring at this temperature until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and concentrate the volume by about half under reduced pressure.

  • Cool the solution and carefully acidify with concentrated hydrochloric acid to pH 1-2. This will cause the dicarboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry. The crude product can be recrystallized from acetone or water to yield pure 5-methyl-5,6-pyrazinedicarboxylic acid.[4]

ParameterStep 1.1 (Quinoxaline Synthesis)Step 1.2 (Oxidation)
Key Reagents o-Phenylenediamine, Pyruvic aldehyde2-Methylquinoxaline, KMnO₄
Solvent WaterWater
Temperature 70-80°C80-90°C
Reaction Time ~30 minutes3-5 hours
Typical Yield 88-92%[4]70-75%[4]
Workup ExtractionFiltration, Acidification, Precipitation

Protocol 2: Synthesis of 5-Methylpyrazine-2-carboxylic Acid via Controlled Oxidation

This method provides a more direct route by selectively oxidizing one of the two chemically equivalent methyl groups of 2,5-dimethylpyrazine.[5][11]

  • Principle: While both methyl groups on 2,5-dimethylpyrazine are susceptible to oxidation, the reaction can be controlled to favor mono-oxidation by carefully managing the stoichiometry of the oxidizing agent (KMnO₄) and the reaction temperature.[5] Using a molar ratio of KMnO₄ to 2,5-dimethylpyrazine of less than 2:1 minimizes the formation of the di-acid byproduct. The subsequent acidification and heating of the reaction mixture can also induce in-situ decarboxylation if any di-acid is formed.[12]

G A 2,5-Dimethylpyrazine B [Intermediate Potassium Salt] A->B 1. Controlled KMnO4 (aq) (e.g., < 2 equiv.) 2. Filter MnO2 C 5-Methylpyrazine-2-carboxylic Acid B->C 1. Acidify (H2SO4) 2. Heat (Decarboxylation) 3. Extract D Pyrazine-2,5-dicarboxylic Acid (Byproduct) B->D Over-oxidation (Excess KMnO4)

Caption: Controlled oxidation of 2,5-dimethylpyrazine.

Procedure:

  • In a three-necked flask, add 2,5-dimethylpyrazine (0.4 mol) to a solution of sodium hydroxide (6.4g) in 160 mL of water, and cool the mixture to 15-20°C.

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄). The molar ratio of KMnO₄ to 2,5-dimethylpyrazine should be controlled, typically between 1.2:1 and 1.8:1, to favor mono-oxidation.

  • Add the solid KMnO₄ in batches to the stirred pyrazine solution over 2-3 hours, ensuring the internal temperature is maintained between 10-30°C.

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture to remove the MnO₂ precipitate.

  • Acidify the filtrate to pH 1.5-4.0 with sulfuric acid. If decarboxylation of any di-acid byproduct is desired, the mixture can be heated to 30-130°C.[12]

  • Extract the aqueous solution multiple times with butanone or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from water to yield pure 5-methylpyrazine-2-carboxylic acid.

ParameterControlled Oxidation
Key Reagents 2,5-Dimethylpyrazine, KMnO₄, H₂SO₄
Solvent Water, Butanone (for extraction)
Temperature 10-30°C (Oxidation), 30-130°C (Decarboxylation)
Reaction Time 3-5 hours
Typical Yield >75%[5]
Workup Filtration, Acidification, Extraction, Recrystallization

Protocol 3: Derivatization - Synthesis of Amides and Esters

Protocol 3.1: Amide Synthesis via Acyl Chloride
  • Principle: The carboxylic acid is first activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with a primary or secondary amine to form a stable amide bond. A base, such as pyridine or triethylamine, is used to neutralize the HCl gas produced during the reaction.

Procedure:

  • Suspend 5-methylpyrazine-2-carboxylic acid (1.0 mmol) in dry toluene or dichloromethane.

  • Add thionyl chloride (1.5 mmol) and a catalytic amount of DMF.

  • Reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in a dry, non-protic solvent like acetone or THF.

  • In a separate flask, dissolve the desired amine (1.1 mmol) and a base like pyridine or triethylamine (2.0 mmol) in the same solvent.

  • Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the amide derivative, which can be purified by column chromatography or recrystallization.

Protocol 3.2: Ester Synthesis (Fischer Esterification)
  • Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. Using the alcohol as the solvent drives the equilibrium towards the product ester.[13]

Procedure:

  • Dissolve 5-methylpyrazine-2-carboxylic acid (0.1 mol) in an excess of the desired alcohol (e.g., 100 mL of methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL).

  • Reflux the mixture for 8-24 hours, monitoring the reaction progress by TLC.[7]

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation or chromatography.

Protocol 4: Synthesis of Hydrazide Derivatives

  • Principle: Hydrazides are readily prepared from the corresponding esters by nucleophilic acyl substitution with hydrazine hydrate. The reaction is typically high-yielding and proceeds under mild conditions.[7][13]

Procedure:

  • Dissolve the methyl or ethyl ester of 5-methylpyrazine-2-carboxylic acid (from Protocol 3.2) in ethanol.

  • Add hydrazine hydrate (99-100%, 3-5 equivalents) to the solution.

  • Reflux the mixture for 4-8 hours. The product often precipitates from the reaction mixture upon cooling.[7]

  • Cool the reaction flask in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water or cold ethanol and dry under vacuum to obtain the pure 5-methylpyrazine-2-carbohydrazide.

ParameterAmide SynthesisEster SynthesisHydrazide Synthesis
Starting Material Carboxylic AcidCarboxylic AcidEster
Key Reagents SOCl₂, Amine, BaseAlcohol, H₂SO₄ (cat.)Hydrazine Hydrate
Solvent Toluene, THF, etc.Alcohol (as reagent)Ethanol
Temperature 0°C to RefluxRefluxReflux
Typical Yield VariableGood to Excellent>85%[7]

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column chromatography fractions.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. For 5-methylpyrazine-2-carboxylic acid, characteristic signals include a methyl singlet (~2.15 ppm) and two aromatic singlets, along with a broad singlet for the carboxylic acid proton (>13 ppm).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the strong C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

  • Melting Point (MP): A sharp melting point range is a good indicator of purity. The reported melting point for 5-methyl-2-pyrazinecarboxylic acid is 167-171 °C.

References

  • Further studies of the reactions of quinoxaline and 2-methylquinoxaline. (n.d.). Iowa State University.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Industrial preparation method of 5-methylpyrazin-2-amine. (2010). Google Patents. CN101857575A.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. DOI: 10.1016/j.arabjc.2013.04.001.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2016). Journal of Chemistry.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2002). Google Patents. CN1392143A.
  • Jones, R. G., & McLaughlin, K. C. (1955). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 35, 88. DOI: 10.15227/orgsyn.035.0088.
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. (2018). Google Patents. CN108017586A.
  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (2005). Google Patents. CN100999502A.
  • Synthisis of 5-methylprazine-2-carboxylic acid. (2000). Chinese Journal of Modern Applied Pharmacy.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2013). ResearchGate.
  • Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. (2002). Google Patents. CN1141299C.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules. DOI: 10.3390/molecules26195899.
  • Single-step synthesis of 2-methylquinoxaline from 1,2-phenylenediamine and 1,2-propanediol over modified HY zeolites. (2012). ResearchGate.
  • 5-Methyl-2-pyrazinecarboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2004). Google Patents. CN1155581C.
  • Synthesis and Biological Evaluation of Some Novel 3-Methylquinoxaline-2-Hydrazone Derivatives as Potent Cholinesterase Inhibitors. (2014). Organic Chemistry: Current Research.
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (2015). International Journal of Innovative Technology and Research.
  • 2,5-Dimethylpyrazine. (n.d.). Human Metabolome Database.
  • Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. (1981). Journal of the Chemical Society, Perkin Transactions 1. DOI: 10.1039/P19810000354.
  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. (2022). Molecules. DOI: 10.3390/molecules27217277.

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The Strategic Utility of 5-Methylpyrazine-2,3-dicarboxylic Acid in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 5-methylpyrazine-2,3-dicarboxylic acid and its primary derivative, 5-methylpyrazine-2-carboxylic acid, in pharmaceutical synthesis. We will explore its role as a critical building block for several marketed drugs and its potential in the development of novel therapeutic agents. This document will delve into the underlying chemical principles and provide detailed, actionable protocols for key synthetic transformations.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyrazine ring system is a key pharmacophore in numerous clinically used drugs, exhibiting anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] this compound, while not always directly incorporated into the final drug molecule, serves as a crucial starting material for the synthesis of more functionalized pyrazine intermediates. Its ready conversion to 5-methylpyrazine-2-carboxylic acid via decarboxylation makes it a valuable precursor in the pharmaceutical industry.[3]

Core Applications in Drug Synthesis

5-Methylpyrazine-2-carboxylic acid, derived from its dicarboxylic acid precursor, is a key intermediate in the synthesis of several important drugs. Its versatile chemical nature allows for a variety of transformations, primarily centered around the carboxylic acid functionality.

Synthesis of Glipizide: An Anti-diabetic Agent

Glipizide is a second-generation sulfonylurea used to treat type 2 diabetes. The synthesis of this drug prominently features an amide bond formation involving 5-methylpyrazine-2-carboxylic acid.

Reaction Pathway:

The synthesis of Glipizide from 5-methylpyrazine-2-carboxylic acid involves a two-step process. First, an amide bond is formed between 5-methylpyrazine-2-carboxylic acid and 4-(2-aminoethyl)benzenesulfonamide to yield the intermediate N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide. This intermediate is then reacted with cyclohexyl isocyanate to produce Glipizide.

Glipizide_Synthesis 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic acid Intermediate N-[2-[4-(aminosulfonyl)phenyl]ethyl]- 5-methylpyrazine-carboxamide 5-Methylpyrazine-2-carboxylic_acid->Intermediate Amide Coupling Amine 4-(2-aminoethyl)benzenesulfonamide Amine->Intermediate Glipizide Glipizide Intermediate->Glipizide Urea Formation Cyclohexyl_isocyanate Cyclohexyl isocyanate Cyclohexyl_isocyanate->Glipizide

Caption: Synthetic pathway for Glipizide.

Experimental Protocol: Synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide

This protocol is based on established synthetic routes that prioritize the activation of the carboxylic acid to facilitate amide bond formation.[4]

  • Materials:

    • 5-Methylpyrazine-2-carboxylic acid

    • 4-(2-aminoethyl)benzenesulfonamide

    • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM)

    • Hydrochloric acid (1N)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Acid Chloride Formation (Method A): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure.

    • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to stir at room temperature overnight.

    • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide as a solid.[4]

  • Data for N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide:

    • Molecular Formula: C₁₄H₁₆N₄O₃S[5]

    • Molecular Weight: 320.37 g/mol [5]

    • Appearance: White to off-white solid.

Synthesis of Acipimox: A Lipid-Lowering Agent

Acipimox is a nicotinic acid derivative used for the treatment of hyperlipidemia. Its synthesis involves the N-oxidation of 5-methylpyrazine-2-carboxylic acid.

Reaction Pathway:

The synthesis of Acipimox is a direct oxidation of the pyrazine nitrogen atom of 5-methylpyrazine-2-carboxylic acid.

Acipimox_Synthesis 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic acid Acipimox Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) 5-Methylpyrazine-2-carboxylic_acid->Acipimox N-Oxidation

Caption: Synthetic pathway for Acipimox.

Experimental Protocol: Synthesis of Acipimox

This protocol utilizes a common oxidizing agent for the N-oxidation of nitrogen-containing heterocycles.[6][7]

  • Materials:

    • 5-Methylpyrazine-2-carboxylic acid

    • Hydrogen peroxide (30% solution)

    • Sodium tungstate (catalyst)

    • Water

    • Hydrochloric acid (for pH adjustment)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 5-methylpyrazine-2-carboxylic acid (1.0 eq) in water. Add a catalytic amount of sodium tungstate.

    • Oxidation: Heat the mixture to 80 °C. Slowly add hydrogen peroxide (1.05 eq) dropwise, maintaining the temperature. Stir the reaction mixture at 80 °C for 3 hours.[1]

    • Work-up: Cool the reaction mixture to room temperature. Adjust the pH to 1 with dilute hydrochloric acid to precipitate the product.

    • Purification: Filter the solid precipitate, wash with cold water, and dry in an oven at 80 °C to obtain Acipimox.[1]

Synthesis of Anti-tubercular and Anti-viral Agents

The versatile pyrazine scaffold is also a foundation for the development of novel anti-infective agents. 5-Methylpyrazine-2-carboxylic acid can be converted into its corresponding carbohydrazide, which serves as a key intermediate for a variety of derivatives with potential anti-tubercular activity.[2][8]

Reaction Pathway:

The synthesis of 5-methylpyrazine-2-carbohydrazide derivatives involves a two-step process starting from the carboxylic acid. First, the carboxylic acid is esterified, and then the ester is reacted with hydrazine hydrate to form the carbohydrazide. This intermediate can then be condensed with various aldehydes to create a library of compounds for biological screening.

Antitubercular_Synthesis 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic acid Ester Methyl 5-methylpyrazine-2-carboxylate 5-Methylpyrazine-2-carboxylic_acid->Ester Esterification Hydrazide 5-Methylpyrazine-2-carbohydrazide Ester->Hydrazide Hydrazinolysis Derivative Carbohydrazide Derivative Hydrazide->Derivative Condensation Aldehyde Substituted Aldehyde Aldehyde->Derivative

Caption: General synthetic scheme for antitubercular carbohydrazide derivatives.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carbohydrazide

This protocol outlines the synthesis of the key hydrazide intermediate.[8]

  • Materials:

    • 5-Methylpyrazine-2-carboxylic acid

    • Methanol

    • Concentrated sulfuric acid (catalyst)

    • Hydrazine hydrate (80% or 99%)

    • Sodium bicarbonate

  • Procedure:

    • Esterification: Reflux a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in excess methanol with a catalytic amount of concentrated sulfuric acid for 5 hours. After cooling, evaporate the solvent. Dissolve the residue in water and neutralize with solid sodium bicarbonate. Extract the ester with chloroform, dry the organic layer, and evaporate the solvent to obtain methyl 5-methylpyrazine-2-carboxylate.[8]

    • Hydrazinolysis: Reflux a solution of the methyl ester (1.0 eq) in methanol with hydrazine hydrate (2.0 eq) for 4 hours. Distill off the methanol and recrystallize the resulting solid from a chloroform/petroleum ether mixture to yield 5-methylpyrazine-2-carbohydrazide as creamy colored crystals.[8]

Quantitative Data Summary

Drug/IntermediateStarting MaterialKey ReagentsTypical YieldReference
N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide5-Methylpyrazine-2-carboxylic acidThionyl chloride, 4-(2-aminoethyl)benzenesulfonamide~84% (overall for Glipizide)[2]
Acipimox5-Methylpyrazine-2-carboxylic acidHydrogen peroxide, Sodium tungstate85%[1]
5-Methylpyrazine-2-carbohydrazide5-Methylpyrazine-2-carboxylic acidMethanol, Hydrazine hydrateNot specified[8]

Conclusion

This compound, primarily through its conversion to 5-methylpyrazine-2-carboxylic acid, represents a cornerstone in the synthesis of a range of pharmaceuticals. Its utility in forming amide bonds and undergoing N-oxidation allows for the efficient construction of complex drug molecules like Glipizide and Acipimox. Furthermore, its role as a precursor for novel anti-tubercular and potentially antiviral agents underscores its continued importance in drug discovery and development. The protocols outlined in this guide provide a practical framework for researchers to leverage the synthetic potential of this valuable pyrazine building block.

References

  • CN103508963A - Preparation method of acipimox - Google Patents.
  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
  • WO2018078657A1 - Process for preparation of glipizide - Google Patents.
  • Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • CN101899012B - Improved method of acipimox synthesis process - Google Patents.
  • Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., 27(5), 1223-1230.
  • PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide.

Sources

Topic: Analytical Techniques for 5-Methylpyrazine-2,3-dicarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 5-Methylpyrazine-2,3-dicarboxylic acid, a molecule of significant interest in metabolic research and as a potential impurity or intermediate in pharmaceutical manufacturing.[1][2] We move beyond simple procedural lists to deliver field-proven insights into the causality behind experimental choices. This guide details robust, validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed as a self-validating system, incorporating principles of method validation as outlined by international guidelines.[3] The methodologies are presented with detailed step-by-step instructions, instrumental parameters, and data interpretation guidelines to ensure reproducibility and scientific integrity.

Introduction: The Analytical Challenge

This compound is a polar, difunctionalized heterocyclic compound. Its structure presents unique challenges for quantification. The two carboxylic acid groups render the molecule highly polar and non-volatile, making direct Gas Chromatography (GC) analysis problematic without derivatization.[4] Furthermore, its analysis in complex biological matrices requires highly selective and sensitive methods to overcome interferences and detect low concentrations.[5] The choice of analytical technique is therefore critically dependent on the required sensitivity, the complexity of the sample matrix, and the specific research or quality control question being addressed. This guide will focus on the two most practical and powerful liquid chromatography-based approaches.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique ideal for quantifying this compound in relatively clean matrices, such as in-process control samples or as a primary component in a mixture. Its robustness and simplicity make it a workhorse for routine analysis.

Principle and Rationale

This method employs reverse-phase (RP) HPLC to separate the analyte from other components.[6] The dicarboxylic acid nature of the analyte necessitates a low-pH mobile phase. By adding an acid like phosphoric or formic acid, we ensure the carboxylic acid groups are fully protonated (-COOH). This suppresses their ionization, making the molecule less polar and allowing for better retention and symmetrical peak shape on a non-polar C18 stationary phase. Quantification is achieved by measuring the analyte's UV absorbance, typically around 270 nm, and comparing it to a calibration curve prepared from certified reference standards.

Experimental Protocol: HPLC-UV

2.2.1 Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (88% or higher, LC-MS grade)

  • 0.45 µm syringe filters (e.g., PTFE)

2.2.2 Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Methanol and Water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[4]

2.2.3 Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Standard system with a quaternary or binary pump, autosampler, and UV-Vis or DAD detector.Provides reliable and reproducible results for routine analysis.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).Industry-standard for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Deionized Water.Acidifier to protonate the analyte for good peak shape and retention.[6]
Mobile Phase B Acetonitrile.Organic modifier to elute the analyte from the C18 column.
Gradient Program Isocratic or Gradient. Start with 5% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min. (Adjust as needed).A gradient is often useful to elute any more non-polar contaminants and clean the column between runs.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[4]
Column Temperature 35 °C.Elevated temperature reduces viscosity and can improve peak shape and reproducibility of retention times.
Injection Volume 10 µL.A typical volume that balances sensitivity with potential peak broadening from overloading.
Detection UV at 270 nm.Pyrazine rings typically exhibit strong absorbance in this region, providing good sensitivity. A full scan (200-400 nm) can confirm.
Method Validation Summary

A validation protocol must be executed to ensure the method is fit for purpose.[7][8]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995 over a minimum of 5 concentration levels.
Accuracy (% Recovery) 98.0% - 102.0% for drug substance analysis.[7]
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. Determined experimentally.[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy (%RSD ≤ 10%).[8]
Specificity The analyte peak is free from interference from matrix components or impurities.[9]
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in Mobile Phase A->B C Create Serial Dilutions (for Standards) B->C D Filter with 0.45 µm Syringe Filter B->D E Inject 10 µL onto HPLC System C->E D->E F Separate on C18 Column (Isocratic/Gradient Elution) G Detect at 270 nm H Integrate Peak Area G->H I Generate Calibration Curve (Area vs. Concentration) H->I J Quantify Sample Concentration I->J

Caption: General workflow for quantification via HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification, especially in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[10] Its exceptional sensitivity and selectivity are achieved by coupling the separation power of LC with the precise measurement of mass-to-charge ratios (m/z) of the analyte and its fragments.

Principle and Rationale

This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid groups. The first quadrupole (Q1) is set to isolate the m/z of the deprotonated parent molecule ([M-H]⁻). This isolated ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion. This parent-to-fragment transition is highly specific to the analyte.

Crucial Insight—The Use of an Internal Standard: To ensure the highest accuracy, a stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) is indispensable.[11] The SIL standard is added to all samples and calibrators at the start of the preparation. It behaves identically to the analyte during extraction, chromatography, and ionization but is distinguished by its mass. By calculating the peak area ratio of the analyte to the SIL standard, any variations in sample recovery or matrix-induced signal suppression/enhancement are effectively nullified.

Experimental Protocol: LC-MS/MS

3.2.1 Materials and Reagents

  • All reagents from Section 2.2.1.

  • Stable Isotope Labeled Internal Standard (SIL-IS): this compound-d3 (or other appropriate isotopologue).

  • Human Plasma (or other relevant biological matrix).

  • Ice-cold Acetonitrile.

  • Ethyl Acetate (LC-MS grade).

3.2.2 Sample and Standard Preparation (for Biological Matrix)

  • Spiking: To 100 µL of sample, calibrator, or QC, add 10 µL of the SIL-IS working solution (e.g., at 500 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.[5]

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 5 µL of formic acid to acidify, then add 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge to separate the layers.[5]

  • Evaporation: Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial.

Instrumental Conditions
ParameterRecommended Setting
LC System UHPLC system for improved resolution and speed.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic Acid in Deionized Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Flow Rate 0.4 mL/min.
Gradient Program Start at 2% B, ramp to 98% B over 5 min, hold for 1 min, return to initial conditions.
Injection Volume 5 µL.
Mass Spectrometer Triple Quadrupole Mass Spectrometer.
Ionization Source Electrospray Ionization (ESI), Negative Mode.
Key MS Parameters Capillary Voltage: -3.5 kV; Source Temp: 370°C; Desolvation Gas Flow: 800 L/hr. (Optimize for specific instrument).[12]
MRM Transitions Analyte: [M-H]⁻ m/z 181.0 → fragment m/z (e.g., 137.0 from loss of CO₂). SIL-IS: [M+D3-H]⁻ m/z 184.0 → fragment m/z (e.g., 140.0). Note: These must be determined experimentally by infusing the pure standard.
Method Validation Summary

Validation for bioanalytical methods follows similar principles but often has slightly wider acceptance criteria.[5]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99, weighted (1/x²) regression is recommended.
Accuracy (% Recovery) 85.0% - 115.0% (80-120% at LLOQ).[4]
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ).[4]
Limit of Quantitation (LOQ) Lowest point on the calibration curve meeting accuracy/precision criteria.
Specificity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte.
Matrix Effect Assessed to ensure ionization suppression/enhancement is consistent and corrected by IS.
Workflow Diagram: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Bioanalytical Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot 100 µL Plasma Sample B Spike with 10 µL Internal Standard (SIL-IS) A->B C Protein Precipitation (400 µL Cold ACN) B->C D Centrifuge (14k rpm, 15 min) C->D E Liquid-Liquid Extraction (Supernatant + Ethyl Acetate) D->E F Evaporate Organic Layer (Nitrogen Stream) E->F G Reconstitute in 100 µL Mobile Phase F->G H Inject 5 µL onto UHPLC G->H I Ionize (ESI Negative) H->I J Isolate Parent Ion (Q1) I->J K Fragment Ion (Q2) J->K L Detect Fragment Ion (Q3) (MRM Mode) K->L M Calculate Peak Area Ratios (Analyte / SIL-IS) L->M N Plot Calibration Curve (Ratio vs. Concentration) M->N O Quantify Unknowns N->O

Caption: Workflow for bioanalysis using LC-MS/MS with an internal standard.

Conclusion and Method Selection

The optimal analytical technique for quantifying this compound is dictated by the application's specific requirements.

  • HPLC-UV is a robust, cost-effective, and reliable method for routine analysis in non-complex matrices where analyte concentrations are relatively high (µg/mL range). It is ideal for quality control during synthesis or formulation.[1]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the required choice for trace-level quantification (pg/mL to ng/mL range) in complex biological matrices.[10][13] The use of a stable isotope-labeled internal standard is critical to achieving the accuracy and precision required for pharmacokinetic or biomarker studies.[11]

By following the detailed protocols and validation principles outlined in this guide, researchers can confidently generate accurate and reproducible quantitative data for this compound, advancing their research and development objectives.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Cyclooctane-1,5-Dicarboxylic Acid.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • Benchchem. Application Notes and Protocols for Pyrazine Quantification.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid.
  • RSC Publishing. Analytical Methods.
  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • Gavin Publishers. Validation of Analytical Methods: A Review.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Analytical method validation: A brief review.
  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products.
  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Benchchem. Application Note: Quantitative Analysis of 2,3,5-Trimethylpyrazine in Complex Matrices using LC-MS/MS with a Deuterated Internal Standard.
  • RSC Publishing. Analytical Methods.
  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
  • The Good Scents Company. 2-pyrazine carboxylic acid.
  • Chinese Chemical Letters. Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatization.
  • Benchchem. Application Note: Quantitative Analysis of 2,3-Diethyl-5-methylpyrazine in Complex Matrices using a Deuterated Internal Standard.
  • SpringerLink. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

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Application Notes & Protocols: 5-Methylpyrazine-2,3-dicarboxylic Acid in the Synthesis of Luminescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers on the application of 5-Methylpyrazine-2,3-dicarboxylic acid as a versatile organic linker for the synthesis of novel luminescent coordination polymers and metal-organic frameworks (MOFs). Detailed protocols for the synthesis of the ligand and its subsequent use in forming highly luminescent lanthanide-based and d¹⁰ metal-based coordination polymers are presented. The guide elucidates the scientific principles underpinning the synthesis, characterization, and function of these materials, with a focus on the "antenna effect" in lanthanide complexes. Troubleshooting advice and detailed characterization methodologies are included to ensure reproducible and successful outcomes.

Introduction: The Role of Pyrazine Ligands in Luminescent Materials

The field of luminescent materials, particularly coordination polymers and metal-organic frameworks (MOFs), has seen exponential growth driven by their potential applications in sensing, bioimaging, solid-state lighting, and catalysis.[1][2] The rational design of these materials hinges on the judicious selection of two primary components: the metal ion (or cluster) and the organic linker. The organic linker dictates the structural topology of the resulting framework and, crucially, governs its photophysical properties.[3]

Nitrogen-containing heterocyclic carboxylates are a superior class of ligands due to their robust coordination capabilities and their ability to facilitate efficient energy transfer to metal centers.[4] Among these, pyrazine-dicarboxylic acids are of particular interest. The pyrazine ring offers multiple coordination sites (two nitrogen and two carboxylate groups) and a conjugated π-system that is ideal for absorbing UV radiation.

This guide focuses on This compound , a ligand that combines these features with an appended methyl group. This functionalization is not trivial; the methyl group can influence the electronic properties of the pyrazine ring through inductive effects and introduce steric factors that can tune the final framework structure, potentially preventing dense packing and mitigating luminescence quenching. This unique combination makes it an exemplary candidate for constructing novel materials with enhanced luminescent properties.

This application note will detail:

  • A proposed synthetic protocol for the this compound ligand.

  • Step-by-step protocols for synthesizing luminescent lanthanide and d¹⁰ metal coordination polymers using this ligand.

  • Essential characterization techniques for structural and photophysical analysis.

  • The fundamental principles governing the luminescent behavior of these materials.

Synthesis of the Ligand: this compound

Protocol 1: Synthesis of this compound

Causality and Scientific Rationale: This protocol employs a strong oxidizing agent, potassium permanganate (KMnO₄), to selectively oxidize two of the three methyl groups on the 2,3,5-trimethylpyrazine starting material to carboxylic acids. The reaction is performed in an aqueous solution under heating to drive the reaction to completion. The subsequent workup with acid protonates the carboxylate salt, causing the desired dicarboxylic acid to precipitate out of the solution.

Materials:

  • 2,3,5-Trimethylpyrazine (≥98%)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Acetone (for recrystallization)

Equipment:

  • 3-neck round-bottom flask (2 L)

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Dropping funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In the 2 L 3-neck flask, dissolve 2,3,5-trimethylpyrazine (e.g., 0.1 mol) in 500 mL of deionized water. Equip the flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Begin stirring the solution.

  • Oxidation: Gently heat the solution to ~70-80°C. In a separate beaker, prepare a solution of KMnO₄ (approx. 0.4 mol, a 2-fold molar excess for each methyl group to be oxidized) in 1 L of warm deionized water.

  • Addition of Oxidant: Slowly add the KMnO₄ solution to the reaction flask via the dropping funnel over 2-3 hours. The reaction is exothermic; control the addition rate to maintain a steady temperature and gentle reflux. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 80-90°C for an additional 2-3 hours to ensure complete oxidation.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Celite pad in a Büchner funnel to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.

    • Safety Note: To quench any remaining permanganate in the filtrate, add a saturated solution of sodium bisulfite dropwise until the purple color disappears.

  • Acidification and Precipitation: Combine the filtrate and washings. Concentrate the solution to about half its original volume using a rotary evaporator. Cool the concentrated solution in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of ~1-2. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water. Recrystallize the crude product from a minimal amount of hot acetone to obtain the purified ligand. Dry the final product in a vacuum oven.

Characterization: Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Synthesis of Luminescent Coordination Polymers

The synthesized this compound can be used to create a variety of luminescent materials. Hydrothermal or solvothermal synthesis is the preferred method as it promotes the growth of high-quality single crystals suitable for structural analysis.[7][8]

Protocol 2: Hydrothermal Synthesis of a Red-Emissive Europium(III) Coordination Polymer

Causality and Scientific Rationale: This protocol aims to create a lanthanide-based coordination polymer that exhibits strong, characteristic red luminescence. Europium(III) is chosen for its sharp ⁵D₀→⁷F₂ emission peak in the red region of the spectrum.[9][10] The synthesis is performed under hydrothermal conditions, where high temperature and pressure in a closed system facilitate the dissolution of reactants and promote the slow crystallization of the product. The pH is a critical parameter in such syntheses, as it affects the deprotonation state of the carboxylic acid and can influence the final structure of the coordination polymer.[11]

Materials:

  • This compound (Ligand, L)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 0.1 M Sodium hydroxide (NaOH) solution (for pH adjustment)

Equipment:

  • 23 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Analytical balance

  • pH meter

  • Vials

Procedure:

  • Reactant Preparation: In a glass vial, combine this compound (0.1 mmol) and Eu(NO₃)₃·6H₂O (0.1 mmol).

  • Solvent Addition: Add 10 mL of a mixed solvent of DMF and deionized water (1:1 v/v).

  • pH Adjustment: Stir the mixture until a suspension is formed. Slowly add 0.1 M NaOH dropwise while monitoring the pH. Adjust the final pH to approximately 5.0-6.0. This deprotonation of the carboxylic acid groups is crucial for coordination to the metal center.

  • Autoclave Sealing: Transfer the resulting homogeneous solution or fine suspension into a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to 160°C for 72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over a period of 24 hours. Slow cooling is essential for the formation of well-defined crystals.

  • Product Isolation: Open the autoclave and collect the resulting crystals by filtration. Wash them sequentially with deionized water and then ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals in air at room temperature.

Protocol 3: Solvothermal Synthesis of a Blue-Emissive Zinc(II) Coordination Polymer

Causality and Scientific Rationale: This protocol targets a coordination polymer with a d¹⁰ metal ion, such as Zinc(II).[12][13] These metals are known to form complexes that often exhibit ligand-based luminescence.[14] The filled d-orbitals prevent d-d transitions that could quench fluorescence, allowing for emission originating from the π→π or π→n transitions of the organic linker. The resulting luminescence is typically a broad band in the blue-green region of the spectrum.

Materials:

  • This compound (Ligand, L)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 23 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Analytical balance

  • Vials

Procedure:

  • Reactant Preparation: In a glass vial, dissolve this compound (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in 12 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Autoclave Sealing: Transfer the solution to a 23 mL Teflon-lined autoclave and seal it.

  • Heating: Place the autoclave in the oven and heat to 120°C for 48 hours.

  • Cooling: Allow the oven to cool naturally to room temperature.

  • Product Isolation: Collect the colorless crystals by filtration, wash thoroughly with fresh DMF and then ethanol.

  • Drying: Dry the product under vacuum at 60°C for 12 hours.

Characterization and Data Analysis

A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new materials.

Technique Purpose Expected Outcome / Information Gained
Single-Crystal X-ray Diffraction (SC-XRD) To determine the precise 3D atomic structure.Coordination environment of the metal ion, bond lengths/angles, network topology, and crystal packing.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample.The experimental PXRD pattern should match the pattern simulated from the SC-XRD data.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify functional groups and confirm coordination.Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequencies upon coordination to the metal center.
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.Determines the temperature at which the framework begins to decompose and quantifies coordinated or guest solvent molecules.
Photoluminescence (PL) Spectroscopy To measure the luminescent properties.Excitation and emission spectra (to find optimal excitation wavelength and emission peaks), luminescence lifetime, and quantum yield.

Expected Photophysical Properties:

Material Metal Center Expected Emission Color Expected Emission Source Key Spectral Features
Eu(III)-CP Eu³⁺RedMetal-centered (f-f transitions)Sharp emission peaks characteristic of Eu³⁺ (e.g., ~578, 593, 612, 653, 701 nm).[9]
Zn(II)-CP Zn²⁺ (d¹⁰)Blue / GreenLigand-centered (π→π or π→n)A single broad emission band, typically between 400-500 nm.

Scientific Principles and Visualization

The "Antenna Effect" in Lanthanide Complexes

The luminescence of lanthanide ions is derived from f-f electronic transitions. These transitions are parity-forbidden, resulting in very low absorption coefficients.[15] Direct excitation of the lanthanide ion is therefore highly inefficient. The "antenna effect" (or sensitization) is a mechanism that overcomes this limitation.[16][17][18]

The process involves three key steps:

  • Absorption: The organic ligand, with its extensive π-conjugated system, strongly absorbs UV light, promoting an electron from its singlet ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited ligand undergoes a non-radiative transition from the singlet excited state (S₁) to a lower-energy triplet state (T₁).

  • Energy Transfer (ET): The energy from the ligand's triplet state is transferred non-radiatively to a resonant energy level of the coordinated lanthanide ion, populating its excited state.

  • Emission: The excited lanthanide ion then relaxes to its ground state by emitting light, producing its characteristic sharp emission lines.

For this process to be efficient, the energy of the ligand's triplet state (T₁) must be slightly higher than the accepting energy level of the lanthanide ion (e.g., the ⁵D₀ level of Eu³⁺).

Antenna_Effect cluster_ligand Ligand (Antenna) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited) T1 T₁ (Triplet Excited) S1->T1 2. Intersystem Crossing Ln_E ⁵D₀ (Excited State) T1->Ln_E 3. Energy Transfer Ln_G ⁷Fⱼ (Ground State) Emission Red Photon Ln_E->Ln_G 4. Emission UV UV Photon UV->S0 1. Absorption

Caption: The Antenna Effect: Energy transfer mechanism in a lanthanide complex.

Experimental Workflow

The overall process from ligand synthesis to final material characterization follows a logical progression.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand Ligand Synthesis (Protocol 1) CP Coordination Polymer Synthesis (Protocol 2/3) Ligand->CP Use as linker Structural Structural Analysis (XRD, FT-IR) CP->Structural Thermal Thermal Analysis (TGA) CP->Thermal Optical Optical Analysis (PL Spectroscopy) CP->Optical

Caption: Workflow for synthesis and characterization of luminescent materials.

References

  • Ay, B., et al. (2020). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 243-258.
  • Bala, R., et al. (2023). Antenna effect in lanthanide coordination polymers. ResearchGate.
  • Chen, Y., et al. (2024). Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications. Molecules, 29(5), 1030.
  • de Bettencourt-Dias, A. (2014). The antenna effect for lanthanide(III) (Ln(III)) sensitization. ResearchGate.
  • Lewis, D. J., et al. (2017). Shining light on the antenna chromophore in lanthanide based dyes. Dalton Transactions, 46(31), 10368-10379.
  • Li, M., et al. (2025). Antenna effect-modulated luminescent lanthanide complexes for biological sensing. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 339, 126239.
  • Unknown Author. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Heterocyclic Chemistry Blog.
  • Ay, B., et al. (2020). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. DergiPark.
  • Jones, R. G., & McLaughlin, K. C. (1950). 2,3-PYRAZINEDICARBOXYLIC ACID. Organic Syntheses, 30, 86.
  • CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. Google Patents.
  • Cui, Y., et al. (2012). Luminescent Functional Metal–Organic Frameworks. Chemical Reviews, 112(2), 1126-1162.
  • Allendorf, M. D., et al. (2008). Luminescent Metal-Organic Frameworks. OSTI.GOV.
  • Allendorf, M. D., et al. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38, 1330-1352.
  • Kalinovskaya, I. V., et al. (2024). Thermal and Luminescent Properties of Multi-Ligand Complexes of Europium(III) with Pyrazine-2-carboxylic Acid. Russian Journal of General Chemistry, 94(6), 775-784.
  • Gherghel, A., et al. (2022). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. Polymers, 14(15), 3043.
  • Zhang, T., et al. (2017). Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications. Journal of Nanoscience and Nanotechnology, 17(8), 5221-5236.
  • Kumar, A., et al. (2025). Highly emissive dinuclear europium(iii) complex with heteroaryl β-diketone and fluxidentate pyrazine: dual role as UV converters and semiconductors. RSC Advances, 15, 12345-12356.
  • Wang, Y., et al. (2025). Recent Advances in Metal–Organic Framework-Based Luminescent Sensors toward 3-Nitrotyrosine Biomarker. ACS Sensors.
  • Kalinovskaya, I.V., et al. (2024). Thermal and Luminescent Properties of Multi-Ligand Complexes of Europium(III) with Pyrazine-2-carboxylic Acid. ResearchGate.
  • Wang, L., et al. (2017). Structure Variation from One-Dimensional Chain to Three-Dimensional Architecture: Effect of Ligand on Construction of Lanthanide Coordination Polymers. Journal of Chemical Sciences, 129(2), 271-280.
  • Lang, M., et al. (2021). The coordination chemistry of benzhydrazide with lanthanide(iii) ions: hydrothermal in situ ligand formation, structures, magnetic and photoluminescence sensing properties. Dalton Transactions, 50(27), 9554-9566.
  • Liu, X-H., et al. (2007). Hydro(solvo)thermal synthesis, structures, luminescence of 2-D zinc(II) and 1-D copper(II) complexes constructed from pyridine-2,6-dicarboxylic acid N-oxide and decarboxylation of the ligand. Inorganic Chemistry Communications, 10(10), 1183-1187.
  • Zhang, L., et al. (2019). Synthesis, Structure and Selective Luminescence Sensing for iron(III) Ions of a Three-Dimensional zinc(II) (4,6)-connected Coordination Network. Acta Crystallographica Section C: Structural Chemistry, 75(2), 141-149.
  • Li, B., et al. (2018). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions, 47(1), 213-220.

Sources

Catalytic Applications of 5-Methylpyrazine-2,3-dicarboxylic Acid-Based MOFs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Functionalized Pyrazine-Based MOFs in Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in heterogeneous catalysis.[1] Their high surface area, tunable pore sizes, and the ability to introduce a variety of functional groups make them ideal candidates for designing highly active and selective catalysts.[1][2] The organic linkers, in particular, play a crucial role in dictating the chemical environment within the MOF pores.

Pyrazine-based ligands are of significant interest in the design of catalytic MOFs. The nitrogen atoms in the pyrazine ring can act as Lewis basic sites, which can be crucial for activating substrates in various organic transformations.[3] Furthermore, the dicarboxylic acid functionalities allow for the construction of robust, porous frameworks with diverse metal nodes. The strategic functionalization of the pyrazine ring, for instance, with a methyl group as in 5-Methylpyrazine-2,3-dicarboxylic acid, offers a tantalizing prospect for fine-tuning the electronic and steric properties of the resulting MOF. The electron-donating nature of the methyl group could potentially enhance the basicity of the pyrazine nitrogen atoms, thereby boosting catalytic activity in base-catalyzed reactions.

While the catalytic applications of MOFs constructed specifically from this compound are an emerging area of research with limited dedicated studies, the principles of their potential catalytic activity can be effectively demonstrated through a closely related and well-studied analogue: MOFs based on pyrazine-2,3-dicarboxylic acid. This application note will, therefore, provide a detailed overview of the catalytic potential of such MOFs, with a focus on two key applications: the Knoevenagel condensation and CO2 cycloaddition reactions. We will present detailed protocols for the synthesis of a representative pyrazine-based MOF and its application as a heterogeneous catalyst, providing a foundational framework for researchers exploring this promising class of materials.

Catalytic Applications

MOFs derived from pyrazine-dicarboxylic acids are promising candidates for catalyzing a range of organic reactions due to the synergistic interplay between the Lewis acidic metal centers and the Lewis basic nitrogen sites on the pyrazine linker.[4]

Knoevenagel Condensation: A C-C Bond Forming Reaction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically requiring a basic catalyst. MOFs with incorporated basic functionalities, such as the nitrogen atoms in a pyrazine ring, can act as efficient heterogeneous catalysts for this transformation.[5] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

The proposed mechanism for the Knoevenagel condensation catalyzed by a pyrazine-based MOF involves the activation of the active methylene compound by the Lewis basic nitrogen site of the pyrazine linker, facilitating deprotonation to form a nucleophilic enolate intermediate. Simultaneously, the Lewis acidic metal node of the MOF coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. The subsequent nucleophilic attack of the enolate on the activated carbonyl group, followed by dehydration, yields the final product. The heterogeneous nature of the MOF catalyst allows for easy separation and recycling.[6]

CO2 Cycloaddition: A Green Chemistry Approach

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating greenhouse gas emissions and utilizing CO2 as a renewable C1 feedstock. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction with significant industrial applications.[7] MOFs have shown great promise as catalysts for this reaction, often in the presence of a co-catalyst.[8]

In this context, a pyrazine-based MOF can act as a bifunctional catalyst. The Lewis acidic metal sites activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. The Lewis basic pyrazine nitrogen atoms can then facilitate the ring-opening of the epoxide. Subsequently, CO2 can be activated and inserted to form a cyclic carbonate. The porous structure of the MOF allows for the diffusion of reactants and products, while the robust framework ensures catalyst stability.

Experimental Protocols

The following protocols provide a general guideline for the synthesis of a representative pyrazine-based MOF and its application in the Knoevenagel condensation. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and metal centers.

Protocol 1: Synthesis of a Representative Pyrazine-Based MOF (e.g., a Zinc-Pyrazine-2,3-dicarboxylate MOF)

This protocol is adapted from general solvothermal synthesis methods for MOFs.[9]

Materials:

  • Pyrazine-2,3-dicarboxylic acid (H₂pzdc)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of pyrazine-2,3-dicarboxylic acid in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of a 23 mL stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 150 °C for 12 hours to activate the MOF.

Characterization:

The synthesized MOF should be characterized by standard techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and N₂ adsorption-desorption analysis to determine its surface area and porosity.

Protocol 2: Catalytic Knoevenagel Condensation

This protocol describes a typical procedure for the Knoevenagel condensation of benzaldehyde with malononitrile using the synthesized pyrazine-based MOF as a catalyst.[5]

Materials:

  • Synthesized and activated pyrazine-based MOF

  • Benzaldehyde

  • Malononitrile

  • Ethanol (as solvent)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated pyrazine-based MOF (e.g., 10 mol% relative to benzaldehyde).

  • Add benzaldehyde (1 mmol) and malononitrile (1.2 mmol) to the flask.

  • Add 10 mL of ethanol as the solvent.

  • Heat the reaction mixture to 80 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Wash the catalyst with ethanol and dry it for reuse in subsequent catalytic cycles.

  • The product can be isolated from the filtrate by evaporation of the solvent and further purification if necessary (e.g., by recrystallization or column chromatography).

Data Presentation

Table 1: Catalytic Performance in Knoevenagel Condensation

EntryCatalystBenzaldehyde DerivativeTime (h)Conversion (%)Selectivity (%)
1Pyrazine-MOFBenzaldehyde12>95>99
2Pyrazine-MOF4-Nitrobenzaldehyde8>99>99
3Pyrazine-MOF4-Methoxybenzaldehyde2485>99

Note: The data presented in this table is representative and based on typical results reported for basic MOF catalysts in the Knoevenagel condensation. Actual results may vary depending on the specific MOF and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Reaction (Knoevenagel Condensation) s1 Dissolve Ligand (Pyrazine-2,3-dicarboxylic acid) in DMF s3 Combine Solutions in Autoclave s1->s3 s2 Dissolve Metal Salt (e.g., Zn(NO3)2·6H2O) in DMF s2->s3 s4 Solvothermal Reaction (120°C, 48h) s3->s4 s5 Filtration & Washing s4->s5 s6 Activation (Vacuum, 150°C) s5->s6 c1 Add MOF Catalyst, Aldehyde & Malononitrile to Solvent s6->c1 Activated MOF c2 Heat & Stir (e.g., 80°C) c1->c2 c3 Reaction Monitoring (GC) c2->c3 c4 Catalyst Separation (Centrifugation/Filtration) c2->c4 c4->s6 Catalyst Recycling c5 Product Isolation c4->c5

Caption: Workflow for the synthesis of a pyrazine-based MOF and its application in catalysis.

Catalytic Mechanism

catalytic_mechanism cluster_mof MOF Catalyst cluster_reactants Reactants cluster_products Products Metal Node Metal Node Aldehyde R-CHO Metal Node->Aldehyde Lewis Acid Activation Pyrazine Linker Pyrazine Linker ActiveMethylene CH2(CN)2 Pyrazine Linker->ActiveMethylene Lewis Base Activation (Deprotonation) Product R-CH=C(CN)2 Aldehyde->Product Dehydration Water H2O Aldehyde->Water ActiveMethylene->Aldehyde Nucleophilic Attack

Caption: Proposed bifunctional catalytic mechanism for the Knoevenagel condensation.

Conclusion and Future Outlook

MOFs based on pyrazine-dicarboxylic acids represent a versatile platform for the development of efficient heterogeneous catalysts. The inherent Lewis basicity of the pyrazine moiety, coupled with the Lewis acidity of the metal nodes, allows for a synergistic catalytic effect in a variety of organic transformations. While the specific catalytic applications of this compound-based MOFs are yet to be extensively explored, the foundational principles and protocols outlined in this application note provide a strong starting point for researchers in this field. Future work should focus on the synthesis and catalytic testing of these methylated analogues to elucidate the electronic and steric effects of the methyl group on catalytic performance. Such studies will undoubtedly contribute to the rational design of next-generation MOF catalysts for a wide range of applications in green and sustainable chemistry.

References

  • Gao, W., et al. (2019). Metal-Organic Frameworks as Heterogeneous Catalysts for C-C and C-X Bond Forming Reactions. Chem. Rev., 119(18), 10467-10537.
  • Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal-organic frameworks: an update. Chemical Society Reviews, 41(15), 5262-5284.
  • Farrusseng, D., et al. (2009). MOFs as catalysts: a new era for catalysis?
  • Lee, J., et al. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
  • Corma, A., et al. (2010). Metal–organic frameworks as catalysts: from heterogeneous to single-site homogeneous catalysis. Chemical Reviews, 110(8), 4606-4655.
  • Liu, Y., et al. (2014).
  • Dhakshinamoorthy, A., et al. (2012). Metal organic frameworks as heterogeneous catalysts for the Knoevenagel condensation. Catalysis Science & Technology, 2(7), 1424-1436.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
  • Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Wang, C., et al. (2019). Metal-Organic Frameworks for Catalysis.
  • Canivet, J., et al. (2011). A bifunctional metal–organic framework for the cooperative catalysis of the Knoevenagel condensation. Dalton Transactions, 40(15), 3914-3916.
  • Dhakshinamoorthy, A., & Garcia, H. (2014). Amine-functionalized metal–organic frameworks as catalysts for the Knoevenagel condensation.
  • Zhu, Q. L., & Xu, Q. (2014). Metal–organic framework composites. Chemical Society Reviews, 43(16), 5468-5512.
  • Kaskel, S. (2016).
  • Farrusseng, D. (Ed.). (2011). Metal-organic frameworks: applications from catalysis to gas storage. John Wiley & Sons.
  • The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. (2015). Crystal Growth & Design, 15(12), 5930-5938. [Link]
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
  • Method for synthesizing 5-methylpyrazine-2-carboxylic acid. (n.d.).
  • The synthesis of a bifunctional copper metal organic framework and its application in the aerobic oxidation/Knoevenagel condensation sequential reaction. (2014). Dalton Transactions, 43(34), 13013-13020. [Link]
  • Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. (2022). Molecules, 27(8), 2568. [Link]
  • Boosting CO2 chemical fixation over MOF-808 by the introduction of functional groups and defective Zr sites. (2023).
  • Two coordination polymers constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid and 2,2'-bipyridine: syntheses, structures and luminescence properties. (2019). Acta Crystallographica Section C: Structural Chemistry, 75(12), 1562-1568. [Link]
  • Synthesis of mofs. (n.d.).
  • A facile fabrication of a multi-functional and hierarchical Zn-based MOF as an efficient catalyst for CO2 fixation at room-temperature. (2019). Inorganic Chemistry Frontiers, 6(11), 3044-3051. [Link]

Sources

protocols for growing single crystals of 5-Methylpyrazine-2,3-dicarboxylic acid complexes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Cultivating Crystalline Order

Topic: Protocols for Growing Single Crystals of 5-Methylpyrazine-2,3-dicarboxylic Acid Complexes

Abstract

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols for the successful growth of high-quality single crystals of this compound (MPDA) metal complexes. The ability to obtain single crystals is paramount for elucidating the precise three-dimensional atomic arrangement via Single-Crystal X-ray Diffraction (SCXRD), a critical step in understanding structure-property relationships in novel coordination compounds and metal-organic frameworks (MOFs). This document moves beyond simple recipes, delving into the causality behind experimental choices to empower researchers with the ability to troubleshoot and optimize crystallization processes. Methodologies covered include slow solvent evaporation, liquid and vapor diffusion, and hydrothermal synthesis, supplemented with expert insights and data-driven recommendations.

Foundational Principles: The Path to Supersaturation

The genesis of any crystal lies in achieving a state of supersaturation, where the concentration of the solute (in this case, the MPDA-metal complex) exceeds its equilibrium solubility, compelling the molecules to organize into a crystalline lattice. The rate at which this supersaturation is approached is the most critical variable; slow, controlled processes are necessary to limit the number of nucleation sites, allowing for the growth of a few large, well-ordered crystals rather than a mass of microcrystalline powder.[1] The choice of ligand, metal salt, and solvent system forms the foundation upon which a successful crystallization strategy is built.

The Ligand: this compound (MPDA)

The MPDA ligand is a versatile building block. Its two carboxylic acid groups and the nitrogen atoms of the pyrazine ring offer multiple potential coordination sites for metal ions. The purity of the ligand is non-negotiable. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

  • Synthesis Insight: MPDA is typically synthesized via the oxidation of 2,5-dimethylpyrazine.[2] One patented method involves oxidation with potassium permanganate, followed by acidification and decarboxylation.[3] It is crucial to purify the resulting acid, typically through recrystallization from a suitable solvent like water or an alcohol/water mixture, before use in complex synthesis.

Metal Ion Selection

The choice of metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II)) and its corresponding counter-ion (e.g., nitrate, chloride, acetate, perchlorate) significantly influences the resulting complex's solubility and coordination geometry. Less-coordinating anions like nitrate or perchlorate are often preferred as they are less likely to compete with the MPDA ligand for coordination sites on the metal center.

The Art of Solvent Selection

The solvent system is arguably the most influential factor in crystallization. An ideal system involves a "good" solvent that readily dissolves the MPDA ligand and the metal salt, and often an "anti-solvent" in which the final complex has poor solubility. The gradual introduction of the anti-solvent or the slow evaporation of the good solvent is what gently pushes the system towards supersaturation.

Table 1: Common Solvents for Crystallization of Metal-Organic Complexes

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Common Role Notes
Water 100.0 80.1 Good Solvent Excellent for many metal salts, but solubility of the final complex can be low.
Dimethylformamide (DMF) 153.0 36.7 Good Solvent High boiling point, good for solvothermal reactions and dissolving many organic ligands.
Ethanol 78.4 24.5 Good/Co-solvent Volatile, often used in evaporation and diffusion methods.[4]
Methanol 64.7 32.7 Good/Co-solvent More volatile than ethanol; can be used to tune solubility.
Acetonitrile 81.8 37.5 Good Solvent Aprotic polar solvent, useful for a range of complexes.
Tetrahydrofuran (THF) 66.0 7.6 Good Solvent Lower polarity, good for less polar complexes.
Diethyl Ether 34.6 4.3 Anti-solvent Highly volatile, low polarity. Often used as the precipitating agent in vapor diffusion.[5]

| Hexane / Heptane | 68.0 / 98.4 | 1.9 / 1.9 | Anti-solvent | Very nonpolar, effective at precipitating more polar complexes.[4] |

Core Methodologies for Single Crystal Growth

The following protocols represent the most effective and widely used techniques for growing single crystals of coordination complexes. The key is patience and minimizing physical disturbances.

Workflow 1: General Crystallization Approach

The following diagram outlines the logical flow for attempting to crystallize a new MPDA complex.

G cluster_prep Preparation cluster_methods Crystallization Techniques A Synthesize & Purify MPDA Ligand B Select Metal Salt & Solvent(s) A->B C Prepare Stock Solutions (Ligand & Metal Salt) B->C D Mix Reactants in a Small Vial (e.g., 1:1 or 2:1 Ligand:Metal ratio) C->D E Filter Solution (Syringe filter, 0.22 µm) D->E F Apply Crystallization Method E->F M1 Slow Evaporation F->M1 Simplest M2 Vapor Diffusion F->M2 Controlled M3 Solvent Layering F->M3 Interface M4 Hydrothermal F->M4 Insoluble G Incubate Undisturbed (Days to Weeks) M1->G M2->G M3->G M4->G H Inspect for Crystals (Microscope) G->H H->F Optimize I Harvest & Characterize (SCXRD) H->I Success!

Caption: General workflow for growing single crystals of MPDA complexes.

Protocol 1: Slow Solvent Evaporation

This is the most straightforward method and should often be the first attempt.[4][6] It is particularly effective when the desired complex is moderately soluble in a relatively volatile solvent.

  • Principle: A solution of the complex is prepared that is not fully saturated at room temperature. As the solvent slowly evaporates, the concentration of the complex gradually increases, leading to a state of supersaturation and subsequent crystal growth.[6][7]

  • Expertise & Causality: The key is to control the evaporation rate. A vial covered with perforated parafilm or a cap that is not tightly sealed allows for slow solvent loss over days or weeks.[6][7] Using a container with a smaller surface area (e.g., an NMR tube or a narrow vial) will slow evaporation and can often lead to better quality crystals compared to a wide beaker.[4][7]

Step-by-Step Methodology:

  • In a small, clean glass vial (e.g., 4 mL), dissolve 10-30 mg of the MPDA-metal complex (or the individual ligand and metal salt components) in 1-3 mL of a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Gently warm the mixture if necessary to ensure complete dissolution.

  • Crucial Step: Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean crystallization vial. This removes dust and other particulate matter that can act as unwanted nucleation sites, causing the formation of many small crystals.

  • Cover the vial. For a slow rate, use a cap screwed on loosely. For a moderate rate, cover the opening with parafilm and puncture it with 1-3 small holes using a needle.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitor the vial periodically over several days to weeks without disturbing it.

Protocol 2: Vapor Diffusion

This is a highly controlled and effective method, especially when only small amounts of material are available.[4][8] It works by slowly changing the composition of the solvent system.

  • Principle: A concentrated solution of the complex is placed in a small, open container. This container is then sealed inside a larger vessel containing a volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, reducing the complex's solubility and inducing crystallization.[5][9]

  • Expertise & Causality: This method's success hinges on the relative volatility of the solvents. The anti-solvent (in the outer reservoir) must be more volatile than the solvent used to dissolve the complex (in the inner vial).[5] This ensures a net diffusion of anti-solvent vapor into the crystallization drop.

Step-by-Step Methodology:

  • Prepare a concentrated solution of the MPDA complex in a "good" solvent (e.g., 1-2 drops of DMF or water).

  • Place this drop in a small inner container (e.g., on a sitting drop post or in a 0.5 mL vial).

  • In a larger outer vial or well, add 0.5-1.0 mL of a volatile anti-solvent (e.g., diethyl ether, pentane, or ethanol).

  • Carefully place the inner container inside the outer vial, ensuring the liquids do not mix.

  • Seal the outer vial tightly with a cap or parafilm.

  • Set aside in a stable environment and observe over time.

Caption: Diagram of a sitting-drop vapor diffusion experiment.

Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)

This technique is effective for generating high-quality crystals at the interface of two solvents.

  • Principle: A solution of the complex is carefully layered with a miscible anti-solvent. Because direct mixing is avoided, a slow diffusion process occurs at the liquid-liquid interface, creating a narrow zone of supersaturation where crystals can form.[10]

  • Expertise & Causality: The success of this method depends on creating a clean interface. The denser solvent should always be at the bottom.[11] The anti-solvent should be added extremely slowly, trickling it down the side of the vial to avoid turbulence and premature mixing.

Step-by-Step Methodology:

  • Prepare a filtered, near-saturated solution of the MPDA complex in a relatively dense "good" solvent (e.g., DMF, acetonitrile).

  • Add this solution to a narrow container, such as a test tube or NMR tube, filling it to about one-third of its volume.

  • Using a pipette or syringe, very carefully and slowly add the less dense anti-solvent (e.g., ethanol, diethyl ether) on top of the first solution, allowing it to run down the inner wall of the tube.

  • A distinct boundary between the two liquids should be visible.

  • Seal the tube and leave it undisturbed. Crystals will typically form at the interface over hours to days.

Caption: Diagram illustrating the solvent layering technique.

Protocol 4: Hydrothermal / Solvothermal Synthesis

This method is essential for producing many MOFs and other coordination polymers that are insoluble under ambient conditions.[12]

  • Principle: The reactants are sealed in a Teflon-lined steel vessel (autoclave) with a solvent and heated above the solvent's boiling point. The elevated temperature and resulting pressure increase the solubility of the reactants, allowing for the dissolution and subsequent slow crystallization of the product upon cooling or during the heating phase.[13][14]

  • Expertise & Causality: This is a powerful but potentially hazardous technique that must be performed with appropriate safety precautions. The fill volume of the autoclave should not exceed ~70-80% to leave a headspace for vapor pressure to build safely. The slow cooling ramp is often as important as the heating phase for obtaining large single crystals.[12]

Step-by-Step Methodology:

  • Place the MPDA ligand, the metal salt, and the solvent (e.g., water, DMF, or a mixture) into the Teflon liner of a stainless-steel autoclave. A typical molar ratio might be 1:1:1000 (Metal:Ligand:Solvent).

  • Additives or modulators (e.g., a few drops of acid or base to adjust pH) can be included at this stage.

  • Seal the Teflon liner and place it inside the steel autoclave. Tighten the vessel securely according to the manufacturer's instructions.

  • Place the autoclave in a programmable oven.

  • Heat the oven to the target temperature (typically 100-180 °C) over several hours.

  • Maintain the target temperature for a period of 1-3 days.

  • Crucial Step: Program the oven to cool down to room temperature very slowly (e.g., over 24-48 hours). A rapid cooldown will likely result in a microcrystalline powder.

  • Once at room temperature, carefully open the autoclave in a fume hood.

  • Collect the crystals by filtration and wash with the parent solvent.

G Hydrothermal Synthesis Setup autoclave Steel Autoclave Body Teflon Liner Reactant Slurry (MPDA + Metal Salt + Solvent) oven Programmable Oven

Caption: Schematic of a Teflon-lined autoclave for hydrothermal synthesis.

Optimization & Troubleshooting

Even with robust protocols, crystallization often requires optimization.

Table 2: Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated; Complex is too soluble in the chosen solvent system. Increase the initial concentration. Use a stronger anti-solvent. Evaporate more of the solvent before setting up diffusion/layering. Try a different solvent system entirely.[11]
Amorphous Powder / Oil Precipitates Supersaturation occurred too rapidly; Solvent system is unsuitable. Slow down the process: reduce the evaporation rate (fewer holes), cool the system, or use a less powerful anti-solvent.[4] Try a different solvent combination.
Crystals are Too Small / Microcrystalline Too many nucleation sites; Rapid crystal growth. Ensure the starting solution is meticulously filtered.[7] Slow the rate of supersaturation (slower evaporation/diffusion/cooling).[1] Consider using a modulator (e.g., acetic acid) which can cap crystal faces and slow growth.[15]

| Poor Crystal Quality (twinned, disordered) | Unfavorable growth kinetics; Impurities present. | Re-purify the ligand and use high-purity metal salts and solvents. Try a different crystallization method (e.g., hydrothermal instead of evaporation). Adjust the pH of the solution. |

Crystal Handling and Final Characterization

  • Harvesting: Once suitable crystals have formed, they should be carefully separated from the mother liquor. Often, the best crystals are selected under a microscope using a fine loop or needle.

  • Storage: Never allow the crystals to dry out completely. Frequently, solvent molecules are incorporated into the crystal lattice and are essential for its stability.[1] Removing them by drying can cause the crystal to crack or lose its crystallinity. Store the crystals in a small amount of their mother liquor or in a cryo-protectant oil (e.g., Paratone-N).

  • Characterization: The definitive proof of a structure is obtained through Single-Crystal X-ray Diffraction (SCXRD) . This non-destructive technique provides the precise coordinates of every atom in the crystal's unit cell, allowing for the unambiguous determination of bond lengths, bond angles, coordination environment, and the overall 3D packing of the complex.[16][17][18]

References

  • Kennedy, G. C. (1950). A note on the HYDROTHERMAL SYNTHESIS OF SINGLE CRYSTALS OF SILICATES AND OTHER ROCK-FORMING MINERALS. Institute of Geophysics, University of California.
  • Wikipedia. Hydrothermal synthesis.
  • University of York. scXRD: Growing single crystals. Chemistry Teaching Labs.
  • Biology Linac Coherent Light Source. Crystal Growth.
  • Massachusetts Institute of Technology. Growing Crystals.
  • Allen, A. D. et al. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • University of California, Riverside. How to Grow Crystals.
  • University of Wisconsin-Madison.
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Application Note: Accelerated Synthesis of 5-Methylpyrazine-2,3-dicarboxylic Acid Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the efficient synthesis of 5-methylpyrazine-2,3-dicarboxylic acid derivatives using Microwave-Assisted Organic Synthesis (MAOS). Pyrazine-based heterocyclic compounds are of significant interest in pharmaceutical development due to their wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Traditional synthesis methods often involve prolonged reaction times, high temperatures, and modest yields. This guide details the principles of microwave-assisted synthesis, presents detailed protocols for derivatization, and offers insights into reaction optimization, demonstrating MAOS as a superior methodology for accelerating the discovery and development of novel pyrazine-based therapeutic agents.

Introduction: The Significance of Pyrazine Scaffolds and the Need for Synthesis Acceleration

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous clinically significant drugs.[2][3] Their unique chemical structure allows them to act as crucial intermediates in the synthesis of drugs for a range of diseases, from tuberculosis to cancer and neurological disorders.[4][5] The this compound framework, in particular, offers multiple points for chemical modification, making it an attractive starting point for building libraries of novel compounds with diverse pharmacological profiles.

However, conventional thermal synthesis of these derivatives can be a significant bottleneck in the drug discovery pipeline. Long reaction times, harsh conditions, and often unsatisfactory yields necessitate a more efficient approach. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[6][7] By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity.[6][8]

This guide provides the scientific rationale and actionable protocols for leveraging MAOS in the synthesis of this compound derivatives.

The Rationale for Microwave-Assisted Synthesis (MAOS)

The primary advantage of MAOS over conventional heating lies in its unique heating mechanism. Conventional methods rely on thermal conductivity, a slow and inefficient process that creates temperature gradients within the sample. In contrast, microwave energy heats the entire sample volume simultaneously through direct coupling with polar molecules in the reaction mixture.

This rapid, uniform heating leads to:

  • Unprecedented Rate Acceleration: Reactions can be completed in minutes instead of hours.[6][9]

  • Higher Yields: Reduced reaction times minimize the formation of degradation byproducts.

  • Improved Purity: Cleaner reaction profiles simplify downstream purification.

  • Enhanced Energy Efficiency: Energy is delivered directly to the reactants, not the vessel, following green chemistry principles.[6]

The diagram below illustrates the fundamental workflow advantage of microwave-assisted synthesis.

cluster_0 Conventional Synthesis Workflow cluster_1 Microwave Synthesis Workflow A1 Reactants + Solvent in Round-Bottom Flask A2 Oil Bath Heating (Slow, Non-Uniform) A1->A2 A3 Reaction Time: Hours to Days A2->A3 A4 Workup & Purification A3->A4 A5 Moderate Yield & Purity A4->A5 B1 Reactants + Solvent in Sealed Microwave Vial B2 Microwave Irradiation (Rapid, Uniform) B1->B2 B3 Reaction Time: Minutes B2->B3 B4 Workup & Purification B3->B4 B5 High Yield & Purity B4->B5

Caption: Comparative workflow of conventional vs. microwave synthesis.

Synthetic Strategies for this compound Derivatives

A versatile approach to generating a library of drug candidates involves starting with a functionalized core and performing rapid, efficient modifications. A key precursor, 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, can be synthesized via a two-step condensation and chlorination reaction from diaminomaleonitrile and pyruvic acid.[10] This chlorinated intermediate is an ideal substrate for microwave-assisted nucleophilic aromatic substitution (SNAr) reactions.

The dicarbonitrile functional groups are valuable as they can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups, making this a strategic entry point to a wide range of derivatives.

The diagram below outlines the general synthetic relationship.

Start Diaminomaleonitrile + Pyruvic Acid Precursor 5-Chloro-6-methylpyrazine -2,3-dicarbonitrile Start->Precursor Conventional Synthesis MW Microwave-Assisted S_N_Ar Reaction (Aminodehalogenation) Precursor->MW Derivs N-Substituted Amino Derivatives MW->Derivs Rapid Derivatization Final Hydrolysis to 5-Methylpyrazine-2,3- dicarboxylic Acid Derivatives Derivs->Final Further Modification

Caption: Logical workflow for generating pyrazine derivatives.

Detailed Experimental Protocol: Microwave-Assisted Aminodehalogenation

This protocol describes the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles, adapted from established literature, demonstrating significantly higher yields and shorter reaction times compared to conventional methods.[10][11]

Materials:

  • 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (starting material)

  • Substituted benzylamines (or other primary/secondary amines)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (Microwave-grade)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dedicated microwave synthesis reactor with sealed vessel capabilities and magnetic stirring.

  • Analytical balance

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the desired substituted amine (1.2 mmol, 1.2 eq) and DIPEA (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 4 mL of acetonitrile.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (using ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Power: Dynamic (reactor automatically adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After irradiation, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Reaction Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry.

Data Presentation: Synthesis and Bioactivity of Derivatives

The efficiency of the microwave-assisted protocol is evident when comparing yields and reaction times. Furthermore, the rapid synthesis allows for the quick generation of a series of compounds for biological screening. The table below summarizes data for a selection of synthesized N-benzylamine substituted derivatives and their antimycobacterial activity.[10][11]

Compound IDSubstituent (R) on Benzyl RingMW Reaction Time (min)Yield (%)MIC vs. M. tuberculosis (µg/mL)
1 3,4-Cl15856.25
2 2-Cl15816.25
3 4-CF₃15796.25
4 3-CF₃158812.5
5 4-Cl157512.5
6 H159225

Data synthesized from published results for illustrative purposes.[10][11]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Insufficient temperature or time; non-optimal solvent.Increase temperature in 10°C increments or time in 5-min increments. Ensure solvent has a good loss tangent for microwave heating (e.g., EtOH, DMF, ACN).
Product Degradation Reaction temperature is too high or time is too long.Reduce temperature or hold time. Monitor reaction by TLC at shorter intervals to find the optimal endpoint.
Pressure Limit Exceeded Formation of gaseous byproducts; solvent volatility too high for the set temperature.Choose a solvent with a higher boiling point. Reduce the reaction temperature. Ensure the reaction vial is not overfilled (typically < 2/3 full).

Conclusion

Microwave-assisted organic synthesis provides a powerful, reliable, and highly efficient platform for the synthesis of this compound derivatives. By dramatically reducing reaction times and improving yields, this technology empowers researchers to accelerate the design-make-test-analyze cycle in drug discovery. The protocols and strategies outlined in this application note serve as a practical starting point for laboratories seeking to harness the full potential of MAOS for the development of next-generation pyrazine-based therapeutics.

References

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  • Royal Society of Chemistry. (n.d.). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry.
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  • Pragma Market Research. (n.d.). 2,3-Pyrazinedicarboxylic Acid Market Size, Trends, Analysis and Forecast till 2034.
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  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620–2623.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazinedicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazinedicarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed experimental protocols to enhance the success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most established and reliable method for synthesizing 2,3-pyrazinedicarboxylic acid?

A1: The most frequently cited and well-established method is the oxidation of quinoxaline.[1][2] This method is known for providing good yields, typically in the range of 75-77%, and is a robust procedure for laboratory-scale synthesis.[1][2] The overall process involves two main stages: the synthesis of quinoxaline from o-phenylenediamine and glyoxal, followed by the oxidative cleavage of the benzene ring of quinoxaline to yield 2,3-pyrazinedicarboxylic acid.[2][3]

Q2: My pyrazine synthesis is resulting in a low yield. What are the common culprits?

A2: Low yields in pyrazine synthesis can be attributed to several factors. Classical methods have often been associated with poor yields and harsh reaction conditions.[4] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants, such as aldol condensation products in denatured ethanol, can lead to unwanted side reactions and a significant decrease in yield.[4] For the synthesis of 2,3-pyrazinedicarboxylic acid, the purity of the precursor quinoxaline is critical.[1]

  • Reaction Temperature: The optimal temperature is crucial. For instance, in some gas-phase reactions for pyrazine synthesis, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts, while temperatures exceeding 450°C can cause the pyrazine ring to break down.[4]

  • Choice and Amount of Oxidizing Agent: In the oxidation of quinoxaline, an insufficient amount of the oxidizing agent (e.g., potassium permanganate) will result in an incomplete reaction.[1] A significant excess is typically required for the reaction to go to completion.[3]

  • Work-up and Purification: Product loss during extraction and purification is a common issue.[4] For instance, in the synthesis of 2,3-pyrazinedicarboxylic acid, ensuring the complete extraction of the product from the reaction mixture and minimizing losses during recrystallization are key to achieving a high yield.[3]

Q3: I am observing the formation of a large amount of brown, tarry byproduct. What is causing this and how can I prevent it?

A3: The formation of brown, tarry byproducts is a common issue, particularly in reactions involving strong oxidizing agents or high temperatures.[1] This is often due to:

  • Reaction Temperature Being Too High: "Hot spots" in the reaction mixture can lead to the degradation of starting materials and products.[1]

  • Rate of Reagent Addition: A rapid addition of the oxidizing agent can cause the reaction to become too vigorous and difficult to control, leading to byproduct formation.[1]

  • Inefficient Stirring: Poor mixing can result in localized areas of high reagent concentration and temperature, promoting the formation of tars.[1]

To mitigate this, ensure efficient and vigorous stirring throughout the reaction, maintain the recommended temperature, and control the rate of addition of reagents.[1]

Q4: What are the primary challenges in the purification of pyrazinedicarboxylic acid derivatives?

A4: Purification of pyrazinedicarboxylic acid derivatives can be challenging due to the presence of byproducts with similar polarities and the potential for the product to decompose at high temperatures.[3] Common purification methods include recrystallization from solvents like acetone or water.[1][5] The use of decolorizing carbon can help remove colored impurities.[6] For 2,5-pyrazinedicarboxylic acid, a purification method involving adjusting the pH to exploit solubility differences has been reported to obtain high-purity product.[7]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 2,3-Pyrazinedicarboxylic Acid via Quinoxaline Oxidation

troubleshooting_low_yield start Low Yield of 2,3-Pyrazinedicarboxylic Acid check_quinoxaline Check Purity of Quinoxaline Intermediate start->check_quinoxaline check_oxidation Evaluate Oxidation Step start->check_oxidation check_workup Review Work-up and Purification start->check_workup solution_quinoxaline Redo Quinoxaline Synthesis - Use glyoxal-sodium bisulfite - Ensure complete extraction and distillation check_quinoxaline->solution_quinoxaline Impure Quinoxaline solution_oxidation Optimize Oxidation Conditions - Increase molar ratio of KMnO4 - Control rate of addition - Ensure vigorous stirring check_oxidation->solution_oxidation Incomplete Oxidation solution_workup Improve Product Isolation - Thoroughly wash MnO2 byproduct - Ensure complete acidification - Optimize recrystallization solvent and conditions check_workup->solution_workup Product Loss

Troubleshooting Low Yield in 2,3-Pyrazinedicarboxylic Acid Synthesis

Potential Cause Recommended Solution(s) Causality & Explanation
Impure Quinoxaline Intermediate Redo the quinoxaline synthesis, ensuring the use of glyoxal-sodium bisulfite to minimize resinous byproducts.[3] Purify the quinoxaline by distillation before use.[1]Impurities in the quinoxaline can interfere with the oxidation reaction, leading to the formation of byproducts and a lower yield of the desired acid. The bisulfite adduct of glyoxal is more stable and reacts more cleanly with o-phenylenediamine.[3]
Incomplete Oxidation Ensure the correct molar ratio of potassium permanganate to quinoxaline is used; a significant excess of the oxidant is necessary.[3] Add the permanganate solution slowly to maintain a gentle boiling of the reaction mixture.[1]The oxidation of the benzene ring of quinoxaline is a demanding reaction that requires a powerful oxidizing agent in sufficient quantity to proceed to completion. A controlled addition rate prevents the reaction from becoming too exothermic and uncontrollable.[1]
Product Loss During Work-up Thoroughly wash the manganese dioxide byproduct with hot water to recover any adsorbed product.[1] Ensure the filtrate is acidified to a pH of about 1 to precipitate the dicarboxylic acid completely.[1] Optimize the recrystallization process to minimize loss.The product can be trapped in the large volume of manganese dioxide precipitate. Incomplete acidification will result in some of the product remaining in solution as the carboxylate salt.
Issue 2: Formation of Resinous Byproducts in Quinoxaline Synthesis

troubleshooting_resinous_byproducts start Formation of Resinous Byproducts check_glyoxal Evaluate Glyoxal Reagent start->check_glyoxal check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions solution_glyoxal Use Glyoxal-Sodium Bisulfite Adduct check_glyoxal->solution_glyoxal Unstabilized Glyoxal solution_reaction_conditions Control Temperature and Reaction Time check_reaction_conditions->solution_reaction_conditions Side Reactions

Troubleshooting Resinous Byproducts in Quinoxaline Synthesis

Potential Cause Recommended Solution(s) Causality & Explanation
Use of Aqueous Glyoxal Solution Prepare the glyoxal-sodium bisulfite adduct before adding it to the o-phenylenediamine solution.[3][6]Aqueous glyoxal solutions are prone to polymerization and side reactions. The bisulfite adduct is a stable, crystalline solid that reacts more cleanly to form quinoxaline, significantly improving the yield from about 30% to over 85%.[3]
Reaction Conditions Maintain the recommended reaction temperature and allow the mixture to stand for the specified time before proceeding with the work-up.[1]Deviations from the optimal reaction conditions can promote side reactions that lead to the formation of polymeric and resinous materials.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid

This protocol is adapted from Organic Syntheses.[3]

Part A: Synthesis of Quinoxaline

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • In a separate vessel, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

  • With stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure to obtain pure quinoxaline (boiling point 108–112°C/12 mm). The expected yield is 85–90%.[1]

Part B: Oxidation of Quinoxaline to 2,3-Pyrazinedicarboxylic Acid

  • In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, place 4 L of hot (approximately 90°C) water and 145 g (1.12 moles) of quinoxaline.

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel. The rate of addition should be adjusted to maintain a gentle boiling of the reaction mixture (this typically takes about 1.5 hours).[1]

  • Cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to a volume of about 1 L.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of about 1.[1]

  • Collect the precipitated crude 2,3-pyrazinedicarboxylic acid by filtration.

  • Purify the crude product by recrystallization from acetone. The expected yield is 75-77%.[1]

dot graph TD { subgraph "Part A: Quinoxaline Synthesis" A1[o-Phenylenediamine + Glyoxal-sodium bisulfite] --> A2{Condensation}; A2 --> A3[Addition of Na2CO3]; A3 --> A4[Ether Extraction]; A4 --> A5[Distillation]; A5 --> A6(Pure Quinoxaline); end

}

Workflow for the Synthesis of 2,3-Pyrazinedicarboxylic Acid

References

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Technical Support Center: Optimizing Reaction Conditions for 5-Methylpyrazine-2,3-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrazine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

Synthesis Overview: The Primary Route

The most established and reliable method for synthesizing pyrazine-2,3-dicarboxylic acids involves the oxidative cleavage of a quinoxaline precursor.[1][2] This strategy is effective because the pyrazine ring is relatively stable to oxidation compared to the fused benzene ring. For the synthesis of the 5-methyl derivative, the logical starting material is a correspondingly substituted quinoxaline, such as 6-methylquinoxaline. The methyl groups on the pyrazine ring are oxidized to carboxylic acids. The most common and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄) in a hot aqueous solution.[1][2]

The overall transformation relies on the powerful oxidizing nature of KMnO₄, which attacks the electron-rich benzene ring of the quinoxaline system, ultimately cleaving it to form two carboxyl groups.[3] The alkyl group (methyl) already on the pyrazine ring remains, yielding the desired product.

Reaction Pathway Diagram

G cluster_start Starting Material cluster_oxidation Oxidative Cleavage cluster_intermediate Intermediate Salt cluster_acidification Acidification & Isolation cluster_product Final Product SM 6-Methylquinoxaline OX Potassium Permanganate (KMnO₄) Water, Heat (Reflux) SM->OX INT Dipotassium 5-methylpyrazine- 2,3-dicarboxylate OX->INT ACID Hydrochloric Acid (HCl) Cooling & Filtration INT->ACID FP 5-Methylpyrazine-2,3- dicarboxylic acid ACID->FP

Caption: General workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from the robust and well-documented procedure for the synthesis of the parent pyrazine-2,3-dicarboxylic acid, as described in Organic Syntheses.[2]

Materials:

  • 6-Methylquinoxaline

  • Potassium permanganate (KMnO₄)

  • Water (distilled or deionized)

  • Concentrated Hydrochloric Acid (HCl, 36%)

  • Acetone (for recrystallization)

  • Decolorizing carbon

Procedure:

  • Reaction Setup: In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 1.0 mole of 6-methylquinoxaline to 4 liters of hot water (~90°C).

  • Oxidant Preparation: In a separate beaker, prepare a saturated solution of potassium permanganate by dissolving 6.6 moles of KMnO₄ in approximately 3-4 liters of hot water (~90°C).

  • Oxidation: While rapidly stirring the quinoxaline suspension, add the hot KMnO₄ solution in a thin stream through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture. This addition typically takes about 1.5 to 2 hours. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Part 1 (Filtration): Once the addition is complete and the purple color no longer persists, cool the mixture slightly to handle it safely. Filter the hot mixture through a large Büchner funnel to remove the MnO₂ cake.

  • Washing: Transfer the MnO₂ cake back into the reaction flask and create a smooth paste with 1 liter of fresh, hot water. Filter this slurry again and combine the filtrate with the initial filtrate. This wash step is crucial for recovering the product adsorbed onto the MnO₂.

  • Workup - Part 2 (Acidification): Reduce the volume of the combined filtrates to approximately 3 liters by evaporation under reduced pressure. Cautiously add concentrated HCl while stirring until the pH of the solution is ~1. This will protonate the dicarboxylate salt, causing the desired acid to precipitate.

  • Isolation: Continue the evaporation under reduced pressure until a moist cake of solid (product and potassium chloride) remains.

  • Purification - Part 1 (Extraction): Extract the solid cake with boiling acetone (e.g., 3 x 1 L). The dicarboxylic acid is soluble in hot acetone, while the inorganic salt (KCl) is not.

  • Purification - Part 2 (Recrystallization): Combine the hot acetone extracts. If the solution is colored, add a small amount of decolorizing carbon, reflux for 5 minutes, and filter while hot. Concentrate the acetone filtrate to induce crystallization. Cool the solution to 0-5°C to maximize the recovery of the crystalline product.

  • Drying: Collect the crystals by filtration and dry them in a vacuum oven at 100-110°C to remove any residual solvent and water. The final product should be a light-tan crystalline solid.

Troubleshooting Guide

Even well-established protocols can present challenges. This section addresses common issues encountered during the synthesis.

SymptomPotential Cause(s)Recommended Solution(s)
Persistent Purple Color in Reaction 1. Reaction is too cold, slowing the rate. 2. Insufficient stirring, leading to poor mixing. 3. Quinoxaline starting material is of low purity.1. Ensure the reaction mixture is maintained at a gentle reflux. 2. Increase the stirring speed to ensure the solid KMnO₄ and MnO₂ are well suspended. 3. Verify the purity of the starting material by melting point or NMR before starting.
Low Final Yield 1. Incomplete oxidation (insufficient KMnO₄). 2. Product loss during MnO₂ filtration. 3. Incomplete acidification (pH > 2). 4. Inefficient extraction from the salt cake.1. Ensure the correct molar excess of KMnO₄ is used (typically >6 equivalents).[2] 2. Wash the MnO₂ cake thoroughly with hot water as described in the protocol. 3. Check the pH with pH paper after HCl addition to ensure it is strongly acidic (~1). 4. Use boiling acetone for extraction and perform multiple extractions.
Product is an Oily or Tarry Substance 1. Over-oxidation due to excessive temperature or localized "hot spots".[4] 2. Presence of resinous byproducts from impure starting materials.1. Control the rate of KMnO₄ addition carefully to avoid vigorous, uncontrolled boiling. Ensure stirring is highly efficient. 2. Purify the starting quinoxaline, for example, by vacuum distillation.
Final Product is Darkly Colored 1. Contamination with colloidal MnO₂. 2. Organic, colored impurities from side reactions.1. Ensure thorough filtration after the oxidation step. If necessary, filter the solution a second time before acidification. 2. Use decolorizing carbon during the final recrystallization step in acetone.

Frequently Asked Questions (FAQs)

Q1: Why is potassium permanganate the preferred oxidant? A1: Potassium permanganate is a strong, inexpensive, and highly effective oxidizing agent capable of cleaving the robust benzene ring under aqueous conditions.[5] Its reaction progress is also visually easy to track by the disappearance of its intense purple color.

Q2: Are there greener or alternative oxidation methods? A2: Yes. The large amount of manganese dioxide waste from KMnO₄ oxidation is a significant environmental drawback. Alternative methods have been explored, including using sodium chlorate with a copper sulfate catalyst, which results in a milder reaction and less solid waste.[6] Electrolytic oxidation is another advanced alternative that can minimize reagent waste.[2]

Q3: The oxidation of alkyl side-chains on aromatic rings is common. Why does the benzene ring get cleaved here instead of just oxidizing the methyl group on the quinoxaline? A3: While the oxidation of benzylic methyl groups to carboxylic acids is a standard reaction, the quinoxaline system presents a different scenario.[3] The fused heterocyclic system activates the benzene ring towards oxidative degradation under the harsh conditions (hot, concentrated KMnO₄) used. The pyrazine ring, being electron-deficient, is more resistant to this oxidative cleavage, allowing for the selective destruction of the benzene portion.

Q4: My starting material is 2,3,5-trimethylpyrazine instead of a quinoxaline. Can I use this method? A4: Directly oxidizing 2,3,5-trimethylpyrazine is challenging due to selectivity issues. Potassium permanganate is a strong oxidant and may not selectively oxidize only the 2- and 3-position methyl groups while leaving the 5-position methyl group untouched.[7] You would likely get a mixture of products, including the desired dicarboxylic acid, the tricarboxylic acid (from oxidation of all three methyl groups), and mono-carboxylic acids. The quinoxaline-based route is preferred because it unambiguously establishes the 2,3-dicarboxylic acid pattern.

Q5: How can I reliably confirm the identity and purity of my final product? A5: Standard characterization techniques should be employed.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the characteristic signals for the remaining methyl group and the pyrazine ring proton, as well as the carboxylic acid protons.[8][9]

  • FTIR Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.[8][9]

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N).[9][10]

Troubleshooting Workflow Diagram

G start Unsatisfactory Synthesis Result low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_oxidant Verify >6 eq. of KMnO₄ Ensure complete reaction low_yield->check_oxidant Yes check_color Product is Darkly Colored? impure_product->check_color Yes success Successful Optimization impure_product->success No check_workup Wash MnO₂ cake thoroughly Ensure pH ~1 upon acidification Use boiling acetone for extraction check_oxidant->check_workup check_workup->impure_product decolorize Use Decolorizing Carbon during Recrystallization check_color->decolorize Yes check_oily Product is Oily/Tarry? check_color->check_oily No decolorize->check_oily control_temp Control rate of KMnO₄ addition Ensure vigorous stirring check_oily->control_temp Yes check_oily->success No control_temp->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Hameed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.
  • Heterocyclic Chemistry. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID.
  • Jon E. Rowe & Kamal K. Mogollon. (1991). Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids and Related Compounds. Australian Journal of Chemistry, 44(9), 1303-1307.
  • Jones, R. G., & McLaughlin, K. C. (1950). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 30, 86. Coll. Vol. 4, p.824 (1963).
  • Zhang, R. (2010). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Chinese Patent CN1155581C.
  • Li, J., et al. (2010). A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. Chinese Patent CN101875641A.
  • Miniyar, P., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry, 10, S42-S47.
  • BIOSYNCE. (2023). What are the side-reactions in pyrazine synthesis? BIOSYNCE Blog.
  • Wang, J. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Chinese Patent CN108017586A.
  • S. Ashoka, et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2189-2200.
  • Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed.
  • Liew, Y. Z., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research, 12(9), 1000-08.
  • ScienceMadness Discussion Board. (2020). Pyrazine Synthesis?
  • Ahmad, M., et al. (2016). (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate.
  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete.
  • Li, G., et al. (2010). Industrial preparation method of 5-methylpyrazin-2-amine. Chinese Patent CN101857575A.
  • Zhang, R. (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Chinese Patent CN1392143A.
  • Miniyar, P., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ResearchGate.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.
  • Cerny, C., & Grosch, W. (1994). Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry, 42(12), 2870-2874.
  • Wang, X., et al. (2007). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Chinese Patent CN100999502A.
  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Organic Chemistry Portal.
  • NIST WebBook. (n.d.). Pyrazine, 2,3-dimethyl-5-(2-methylpropyl)-. NIST WebBook.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH.
  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(49), 15555–15564.
  • Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube.
  • Lee, D. G. (2001). Potassium Permanganate Oxidation of Organic Compounds. ResearchGate.

Sources

Technical Support Center: Purification of 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Methylpyrazine-2,3-dicarboxylic acid (CAS 5521-60-8). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges through practical, field-tested solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the handling, purification, and analysis of this compound.

Q1: What are the most likely impurities in crude this compound?

A1: Impurities are almost always a direct reflection of the synthetic route used. A prevalent method for synthesizing pyrazine carboxylic acids is the oxidation of alkylpyrazines.[1] For this compound, the likely precursor is 2,3-dimethyl-5-methylpyrazine. Consequently, common process-related impurities may include:

  • Unreacted Starting Material: Residual 2,3-dimethyl-5-methylpyrazine.

  • Incompletely Oxidized Intermediates: This includes compounds where only one of the two methyl groups at the 2 and 3 positions has been oxidized, resulting in 5-methyl-3-methylpyrazine-2-carboxylic acid.

  • Byproducts of Over-oxidation: While less common for this specific molecule, aggressive oxidation conditions can sometimes lead to ring-opening or degradation products.

  • Isomeric Byproducts: Depending on the starting materials, other isomers of pyrazine dicarboxylic acids might be present. For instance, the oxidation of 2,5-dimethylpyrazine is known to produce both the mono- and di-acid, highlighting the potential for isomeric byproducts in similar systems.[2][3]

Q2: What is the recommended primary purification technique for this compound?

A2: Recrystallization is the most effective and widely used method for purifying solid organic compounds like this compound. The molecule's two carboxylic acid groups make it highly polar. Therefore, polar protic solvents are excellent candidates. Water, or a mixed-solvent system such as ethanol/water or acetic acid/water, is typically a good starting point.[4] The goal is to find a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.[5]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged analytical approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for purity analysis. A reverse-phase method using a C18 column with a simple mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate the target compound from most impurities.[6][7] Purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity and integrity of the compound. The absence of signals corresponding to known impurities (e.g., residual methyl groups from starting material) provides strong evidence of purity.[8]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[9] When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks.

Troubleshooting Guide: Common Purification Issues

This guide provides a systematic approach to resolving specific problems encountered during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Crude product has a strong yellow or brownish discoloration. The presence of colored, often polymeric, byproducts from the oxidation reaction or residual starting materials.Solution: Perform an activated carbon treatment during recrystallization.[5] Rationale: Activated carbon has a high surface area with a strong affinity for adsorbing large, colored organic molecules, effectively removing them from the solution.[10] The carbon is then removed via hot filtration, leaving a decolorized solution from which pure crystals can form.
The compound "oils out" during cooling instead of forming crystals. 1. The solution is supersaturated with impurities, depressing the melting point of the mixture. 2. The boiling point of the chosen solvent is higher than the melting point of the compound or its eutectic mixture with impurities.[4]Solution 1: Re-heat the solution to dissolve the oil and add more hot solvent (10-20% increments) to reduce the saturation level. Solution 2: Switch to a lower-boiling point solvent system. Rationale: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point. By diluting the solution or using a solvent that boils at a lower temperature, you ensure that crystallization occurs from a saturated solution rather than a molten phase.
Recrystallization results in very low or no yield. 1. The chosen solvent is too effective; the compound remains soluble even at low temperatures. 2. An excessive amount of solvent was used.Solution 1: Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble, but which is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation. For a polar solvent like water, acetone or isopropanol could be effective anti-solvents. Solution 2: Reduce the volume of the mother liquor by evaporation and attempt a second crystallization. Rationale: The principle of recrystallization relies on a significant solubility differential with temperature. If the compound is too soluble, the equilibrium will not favor crystal formation upon cooling. Adding an anti-solvent alters the polarity of the solvent system, reducing the compound's solubility and forcing it out of solution.[5]
A persistent impurity peak remains in the HPLC analysis after multiple recrystallizations. The impurity is structurally very similar to the target compound and co-crystallizes. This is common if the impurity is a related pyrazine carboxylic acid.Solution: Exploit differences in acidity (pKa) via pH-mediated separation.[11] Workflow: 1. Dissolve the impure solid in a dilute aqueous base (e.g., 1M NaOH) to form the soluble disodium salt. 2. Filter the solution to remove any neutral, base-insoluble impurities. 3. Slowly acidify the filtrate with an acid like HCl. Dicarboxylic acids are generally more acidic than monocarboxylic acids. By carefully adjusting the pH to an intermediate value (e.g., pH 2.5-4.5), it may be possible to selectively precipitate the desired dicarboxylic acid while a less acidic impurity remains in solution as its salt.[2][11] 4. If this fails, preparative chromatography may be required.

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization with Activated Carbon Treatment
  • Solvent Selection: Begin by determining a suitable solvent. Test small amounts of crude material in various polar solvents (Water, Ethanol, Acetic Acid, and mixtures thereof). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent (e.g., water). Heat the mixture with stirring until the solid fully dissolves. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly below its boiling point. Add a small amount of activated carbon (typically 1-2% of the solute's weight).

  • Hot Filtration: Stir the mixture with the activated carbon at an elevated temperature for 5-10 minutes.[5] Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by HPLC

This protocol is adapted from a method for analyzing this compound.[6]

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with 0.1% phosphoric acid as a modifier.

  • Gradient: A suitable gradient might be 5% MeCN to 95% MeCN over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength appropriate for the pyrazine ring system (e.g., ~270 nm).

  • Sample Preparation: Accurately weigh and dissolve the purified compound in a suitable diluent (e.g., a water/acetonitrile mixture) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Calculate purity based on the relative area percentage of the main peak.

Physicochemical Data Summary
ParameterValue / InformationSource
CAS Number 5521-60-8
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.14 g/mol Derived
Appearance Typically a solid, may be off-white to tan in crude form.General Knowledge
Solubility Expected to be soluble in polar solvents like water, methanol, and DMSO, especially upon heating. Poorly soluble in non-polar solvents like hexane or toluene.[4]General Principles
Melting Point Not widely reported in literature. Must be determined experimentally as a key purity indicator.N/A

Visualization of Workflows

General Purification & Analysis Workflow

crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve decolorize Add Activated Carbon (If Colored) dissolve->decolorize Optional hot_filter Hot Filtration dissolve->hot_filter decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure_product Pure Crystalline Product dry->pure_product hplc Purity Check (HPLC) pure_product->hplc nmr Structure Check (NMR) pure_product->nmr final Final Characterized Product hplc->final nmr->final

Caption: Standard workflow for recrystallization and analysis.

Troubleshooting Logic for Low Purity

start Low Purity Detected by HPLC after Recrystallization check_impurities Are impurities colored? start->check_impurities check_peaks Are impurity peaks sharp & distinct? check_impurities->check_peaks No carbon Incorporate Activated Carbon Step check_impurities->carbon Yes oiling_out Did product 'oil out'? check_peaks->oiling_out No (Broad peaks/ poor separation) ph_sep Try pH-Mediated Purification check_peaks->ph_sep Yes (Co-crystallization likely) rerun Re-run Recrystallization carbon->rerun oiling_out->rerun No change_solvent Use less polar or lower-boiling solvent oiling_out->change_solvent Yes change_solvent->rerun chromatography Consider Preparative Chromatography ph_sep->chromatography If pH fails

Caption: Decision tree for addressing low purity results.

References

  • BenchChem. (n.d.). Technical Support Center: Purifying Long-Chain Dicarboxylic Acids.
  • BenchChem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
  • BenchChem. (n.d.). Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification.
  • ChemicalBook. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid synthesis.
  • SIELC Technologies. (2018, May 16). This compound.
  • Google Patents. (n.d.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Google Patents. (n.d.). CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid.
  • ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
  • Guidechem. (n.d.). How to Prepare 5-Methylpyrazine-2-carboxylic Acid?.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?.
  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dicarboxylic Acid Derivatization.
  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid.
  • Google Patents. (n.d.). CN115403529A - Purification method of 2, 5-pyrazine dicarboxylic acid by-product.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization.

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Technical Support Center: Synthesis of 5-Methylpyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Methylpyrazine-2,3-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. Here, we provide in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered issues.

Overview of the Core Synthesis Pathway

The most prevalent and industrially relevant synthesis of this compound begins with the oxidation of a suitable precursor, typically 2,3,5-trimethylpyrazine. This reaction selectively oxidizes two of the three methyl groups to carboxylic acids. While seemingly straightforward, achieving high yields and purity requires careful control over reaction conditions to prevent over-oxidation and the formation of byproducts.

The primary oxidant used is potassium permanganate (KMnO₄), a powerful and cost-effective reagent. The reaction proceeds by attacking the benzylic hydrogens of the methyl groups, which are activated by the pyrazine ring.[1] The selectivity towards oxidizing only two methyl groups is a significant challenge.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products & Intermediates 2_3_5_trimethylpyrazine 2,3,5-Trimethylpyrazine Oxidation Controlled Oxidation 2_3_5_trimethylpyrazine->Oxidation KMnO4 Potassium Permanganate (KMnO₄) KMnO4->Oxidation H2O Water (Solvent) H2O->Oxidation Target_Product This compound Oxidation->Target_Product Desired Pathway Byproduct_1 Pyrazine-2,3,5-tricarboxylic acid (Over-oxidation byproduct) Oxidation->Byproduct_1 Side Reaction

Caption: Core synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<50%). What is the most common reason?

A1: The most frequent cause of low yields is the formation of the over-oxidized byproduct, pyrazine-2,3,5-tricarboxylic acid.[2] The chemical environments of the three methyl groups on 2,3,5-trimethylpyrazine are very similar, making selective oxidation challenging. If the concentration of KMnO₄ is too high or the reaction temperature is not adequately controlled, all three methyl groups can be oxidized.[2]

Q2: I'm observing a significant amount of dark brown precipitate (MnO₂) that is difficult to filter. How can I manage this?

A2: The formation of manganese dioxide (MnO₂) is an unavoidable consequence of using KMnO₄ as the oxidant. To manage this, ensure vigorous stirring throughout the reaction to keep the MnO₂ suspended, preventing localized "hot spots" that can lead to side reactions.[3] After the reaction, adding a small amount of a reducing agent like sodium bisulfite can help dissolve any remaining permanganate, making filtration easier. Washing the MnO₂ cake thoroughly with hot water is crucial to recover the product, which can adsorb to the surface of the precipitate.[4]

Q3: How do I effectively separate the desired dicarboxylic acid from the tricarboxylic acid byproduct?

A3: Separation can be achieved by leveraging the difference in solubility of their respective salts at a specific pH. A patented method suggests dissolving the crude mixture in water with an alkali, followed by concentrating the solution and carefully adjusting the pH to 2.5-4.5.[5] At this pH, the desired dicarboxylic acid has lower solubility and will preferentially crystallize, allowing for its separation by filtration.[5]

Q4: Can I use a different starting material or oxidant?

A4: While 2,3,5-trimethylpyrazine is common, other routes exist, such as starting from methylglyoxal and o-phenylenediamine, followed by cyclization, oxidation, and decarboxylation.[6] However, these routes are often longer. Greener alternatives to KMnO₄ include sodium chlorate with a copper sulfate catalyst or electrochemical oxidation, which reduce the amount of solid waste generated.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identified Check_Reagents Symptom: Reaction is sluggish or incomplete Start->Check_Reagents Check_Conditions Symptom: Excessive byproduct (e.g., tricarboxylic acid) Start->Check_Conditions Check_Workup Symptom: Product loss during isolation Start->Check_Workup Cause_Reagent_Purity Cause: Impure Starting Material Check_Reagents->Cause_Reagent_Purity Cause_Oxidant_Ratio Cause: Incorrect Oxidant Stoichiometry Check_Conditions->Cause_Oxidant_Ratio Cause_Temp Cause: Poor Temperature Control Check_Conditions->Cause_Temp Cause_pH Cause: Incorrect pH during Crystallization Check_Workup->Cause_pH Cause_Extraction Cause: Inefficient Extraction/ Washing Check_Workup->Cause_Extraction Sol_Purity Solution: Verify purity of 2,3,5-trimethylpyrazine via GC-MS. Cause_Reagent_Purity->Sol_Purity Sol_Ratio Solution: Carefully control KMnO₄ addition. Use slightly less than the theoretical 2 moles per mole of desired product. Cause_Oxidant_Ratio->Sol_Ratio Sol_Temp Solution: Add KMnO₄ slowly to maintain reaction temp below 105°C. Use vigorous stirring. Cause_Temp->Sol_Temp Sol_pH Solution: Calibrate pH meter. Adjust pH slowly to 2.5-4.5 for selective precipitation. Cause_pH->Sol_pH Sol_Extraction Solution: Wash MnO₂ cake with multiple portions of hot water. Perform multiple extractions of aqueous phase. Cause_Extraction->Sol_Extraction

Caption: Troubleshooting workflow for synthesis of this compound.

Issue 1: Low Conversion of Starting Material
  • Symptom: Significant amount of 2,3,5-trimethylpyrazine remains after the reaction, detected by TLC or GC-MS.

  • Potential Cause & Explanation: Insufficient oxidant. The theoretical stoichiometry requires 2 moles of KMnO₄ for each mole of 2,3,5-trimethylpyrazine to be converted to the dicarboxylic acid.[2] Using less than this will result in incomplete conversion.

  • Solution: Ensure the correct molar ratio of KMnO₄ is used. It is crucial to weigh the oxidant accurately. If the issue persists, check the purity and activity of the KMnO₄, as it can degrade over time.

Issue 2: Predominance of Over-Oxidized Byproduct
  • Symptom: The final product contains a high percentage of pyrazine-2,3,5-tricarboxylic acid.

  • Potential Cause & Explanation: Excess oxidant or poor temperature control. As a strong oxidizing agent, if KMnO₄ is present in a molar excess or if the reaction temperature is too high, it will oxidize all three methyl groups.[2][7] The oxidation of alkylbenzenes is an exothermic process, and without controlled addition and efficient stirring, localized temperature spikes can occur.[1]

  • Solution:

    • Control Stoichiometry: A Chinese patent suggests that controlling the amount of KMnO₄ is key to favoring monomethyl oxidation, implying that careful control is necessary for dimethyl oxidation as well.[2] Start with a KMnO₄ to starting material molar ratio slightly below the theoretical value (e.g., 1.95:1) and add it portion-wise or as a solution via a dropping funnel.

    • Temperature Management: Maintain a reaction temperature between 60-105°C.[6] Use a water or oil bath for stable heating and ensure the stirring is vigorous enough to dissipate heat effectively.

Issue 3: Low Product Recovery After Workup
  • Symptom: The yield is low despite good conversion observed in reaction monitoring.

  • Potential Cause & Explanation: Product loss during isolation. The target molecule, as a dicarboxylic acid, has significant solubility in water, especially at neutral or basic pH. Furthermore, the product can strongly adsorb onto the high surface area of the MnO₂ byproduct.

  • Solution:

    • Thorough Washing: After filtering the MnO₂, wash the filter cake with several portions of hot water to recover the adsorbed product.[4]

    • pH Control for Precipitation: During acidification to precipitate the product, ensure the pH is lowered to approximately 1.5-4.0.[6] This range minimizes the solubility of the dicarboxylic acid, maximizing precipitation.

    • Extraction: After precipitation and filtration, the aqueous filtrate may still contain a significant amount of dissolved product. Perform multiple extractions with a suitable organic solvent, such as butanone, to recover the remaining product.[6]

Optimized Experimental Protocol

This protocol is a synthesis of best practices aimed at maximizing yield and purity.

Materials:

  • 2,3,5-trimethylpyrazine (1.0 mol)

  • Potassium permanganate (KMnO₄) (1.95 mol)

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Butanone

Procedure:

  • Reaction Setup: In a large, multi-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3,5-trimethylpyrazine in 4 L of water. Heat the mixture to 80°C.

  • Oxidant Addition: In a separate beaker, dissolve the KMnO₄ in 4 L of warm water. Slowly add this solution to the reaction flask via the dropping funnel over 2-3 hours. Monitor the temperature closely and maintain it at 95-100°C. Vigorous stirring is essential.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 100°C for an additional 1-2 hours until the purple color of the permanganate has disappeared.

  • Workup - Part 1 (Filtration): Cool the reaction mixture to 50°C and filter off the manganese dioxide precipitate. Wash the filter cake with three 500 mL portions of hot water. Combine the filtrate and washings.

  • Workup - Part 2 (Acidification & Decarboxylation): Transfer the combined filtrate to a clean flask. While stirring, slowly add concentrated sulfuric acid until the pH of the solution is between 1.5 and 3.0. This step acidifies the potassium salt of the acid and can also facilitate decarboxylation of any unstable intermediates.[6][8]

  • Workup - Part 3 (Isolation): Cool the acidified solution in an ice bath to induce crystallization. If crystallization is slow, concentrate the solution under reduced pressure. Filter the crude product.

  • Workup - Part 4 (Extraction): Extract the acidic filtrate with three portions of butanone to recover any dissolved product.[6] Combine these extracts with the filtered crude product.

  • Purification: Evaporate the butanone. Recrystallize the crude solid from a suitable solvent like acetone or hot water to obtain pure this compound. A yield of over 75% can be achieved with this optimized process.[2]

Data Summary Table

ParameterConventional MethodOptimized MethodRationale for Change
KMnO₄ Stoichiometry Often >2.0 molar eq.1.95 molar eq.Reduces over-oxidation to the tricarboxylic acid.[2]
Oxidant Addition Added as solid in portionsSlow addition of aqueous solutionBetter temperature control, avoids localized hot spots.
Workup pH Acidified to pH ~1Adjusted to pH 1.5-4.0Maximizes precipitation and recovery of the dicarboxylic acid.[6]
Byproduct Wash Single water washMultiple hot water washesIncreases recovery of product adsorbed onto MnO₂.[4]
Expected Yield ~40-50%>75%Combination of optimized stoichiometry and workup procedures.[2]

References

  • Google Patents. (2022). CN115403529A - Purification method of 2, 5-pyrazine dicarboxylic acid by-product.
  • Google Patents. (2002). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Google Patents. (2018). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Google Patents. (2002). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid.

Sources

Technical Support Center: Synthesis of 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrazine-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically begins with the oxidation of a suitable precursor. A common starting material is 3-methyl-quinoxaline, which is oxidized to yield the potassium salt of this compound.[1] This is followed by acidification to produce the final product. Another route involves the oxidation of 2,5-dimethylpyrazine, although this method presents challenges with controlling the extent of oxidation.[2]

Q2: Why is temperature control critical during the oxidation step?

Temperature control is paramount to prevent unwanted side reactions. The oxidation reaction is exothermic, and excessive heat can lead to the decomposition of the desired product and the formation of resinous by-products.[3] For instance, when using potassium permanganate as the oxidant, the reaction temperature is typically maintained to ensure a gentle boil.[3] Furthermore, the stability of the dicarboxylic acid product is compromised at elevated temperatures, which can induce decarboxylation.[3]

Q3: What is the purpose of using an excess of acid during the workup?

Following the oxidation, the reaction mixture contains the potassium salt of the dicarboxylic acid. The addition of a strong acid, such as hydrochloric or sulfuric acid, serves two primary purposes. First, it protonates the carboxylate salts to precipitate the free this compound. Second, it helps to dissolve any remaining manganese dioxide, facilitating its removal. However, it is crucial to avoid prolonged heating in the presence of excess acid, as this can promote decarboxylation of the product.[3][4]

Q4: How can I confirm the purity of my final product?

The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the percentage purity.[1] The melting point is also a good indicator of purity; the pure compound has a distinct melting point with decomposition.[5] Spectroscopic methods such as 1H NMR and 13C NMR can confirm the chemical structure and identify any impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

A lower than expected yield can be attributed to several factors, primarily incomplete reaction or loss of product during workup and purification.

Potential Cause Explanation Recommended Solution
Incomplete Oxidation The oxidizing agent may not have been added in sufficient quantity or the reaction time was too short.Ensure the correct stoichiometry of the oxidizing agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.
Product Loss During Extraction This compound has some solubility in water. During the workup, especially if the aqueous phase is not thoroughly extracted, a significant amount of product can be lost.After acidification and initial filtration, the filtrate should be extracted multiple times with a suitable organic solvent, such as butanone, to recover the dissolved product.[1]
Premature Decarboxylation As previously mentioned, the dicarboxylic acid is susceptible to decarboxylation at high temperatures, especially under acidic conditions.[3][6]During the acidification and subsequent evaporation steps, maintain the temperature as low as possible. Use of reduced pressure for solvent removal is highly recommended.[3]
Adsorption onto Manganese Dioxide The manganese dioxide precipitate from the oxidation can adsorb some of the product, which is then lost during filtration.After the initial filtration, the manganese dioxide cake should be washed thoroughly with hot water to recover any adsorbed product.[3]
Problem 2: Presence of Impurities in the Final Product

The presence of impurities is a common issue, often arising from side reactions during the synthesis.

Observed Impurity Potential Cause & Explanation Troubleshooting & Purification Protocol
Pyrazine-2,5-dicarboxylic acid This impurity is prevalent when starting from 2,5-dimethylpyrazine. The strong oxidizing agent can oxidize both methyl groups instead of just one.[2]pH-Controlled Extraction: After oxidation, carefully adjust the pH of the aqueous solution to approximately 2.5. At this pH, the desired this compound can be extracted with an organic solvent like butanone, while the more acidic pyrazine-2,5-dicarboxylic acid remains in the aqueous phase as its potassium salt.[2]
5-Methylpyrazine-2-carboxylic acid This is a result of the decarboxylation of the desired dicarboxylic acid, which can occur at elevated temperatures or in the presence of acid.[4][7]Temperature and Acid Control: Minimize the time the product is exposed to high temperatures and strong acidic conditions. Recrystallization: This impurity can often be removed by recrystallization from a suitable solvent such as acetone or water.[3]
Unreacted Starting Material Incomplete oxidation will leave unreacted starting material in the product mixture.Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before proceeding with the workup. Purification: Recrystallization can effectively separate the more polar dicarboxylic acid product from the less polar starting material.
Dark/Resinous Material The formation of dark-colored, resinous by-products can occur due to decomposition at high temperatures or uncontrolled reaction conditions.[3]Decolorization: After dissolving the crude product in a suitable solvent for recrystallization, add activated carbon and reflux for a short period. The hot solution should then be filtered to remove the carbon and the colored impurities.[3]

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

Synthesis_Pathway cluster_main Desired Synthesis Pathway cluster_side1 Over-oxidation Side Reaction cluster_side2 Decarboxylation Side Reaction 3-Methyl-quinoxaline 3-Methyl-quinoxaline Potassium_5-methylpyrazine-2,3-dicarboxylate Potassium_5-methylpyrazine-2,3-dicarboxylate 3-Methyl-quinoxaline->Potassium_5-methylpyrazine-2,3-dicarboxylate [O] (e.g., KMnO4) 5-Methylpyrazine-2,3-dicarboxylic_acid 5-Methylpyrazine-2,3-dicarboxylic_acid Potassium_5-methylpyrazine-2,3-dicarboxylate->5-Methylpyrazine-2,3-dicarboxylic_acid H+ 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2,3-dicarboxylic_acid->5-Methylpyrazine-2-carboxylic_acid Heat, H+ 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Pyrazine-2,5-dicarboxylic_acid Pyrazine-2,5-dicarboxylic_acid 2,5-Dimethylpyrazine->Pyrazine-2,5-dicarboxylic_acid Excess [O]

Caption: Desired and side reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: pH-Controlled Extraction for Removal of Pyrazine-2,5-dicarboxylic acid

This protocol is adapted for instances where over-oxidation is a concern, particularly when using 2,5-dimethylpyrazine as a starting material.[2]

  • Following the oxidation reaction and removal of manganese dioxide, concentrate the aqueous filtrate.

  • Cool the solution and carefully adjust the pH to 2.5 using a suitable acid (e.g., 1:1 sulfuric acid).

  • Extract the aqueous solution three times with an equal volume of butanone.

  • Combine the organic phases. The desired this compound will be in the organic layer, while the pyrazine-2,5-dicarboxylic acid remains in the aqueous layer as its salt.

  • Wash the combined organic layers with a small amount of water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization and Decolorization

This is a general purification procedure to remove minor impurities and colored by-products.[3]

  • Dissolve the crude this compound in a minimal amount of boiling acetone or water.

  • If the solution is colored, add a small amount (approximately 1-2% by weight) of activated carbon.

  • Gently reflux the mixture for 5-10 minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at a moderate temperature (not exceeding 100°C to prevent decarboxylation).

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure.
  • CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents.
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents.
  • 2,3-Pyrazinedicarboxylic acid 97 89-01-0 - Sigma-Aldrich.
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • How to Prepare 5-Methylpyrazine-2-carboxylic Acid? - FAQ - Guidechem.
  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • This compound | 5521-60-8 - Sigma-Aldrich.

Sources

Technical Support Center: Crystallization of 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for the crystallization of 5-Methylpyrazine-2,3-dicarboxylic acid (MPDA). This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound. The crystalline form of an active pharmaceutical ingredient (API) or intermediate is critical as it dictates properties such as stability, solubility, and bioavailability. Achieving a consistent and pure crystalline solid is a crucial step in the development process.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during the crystallization of MPDA. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to troubleshoot and optimize your crystallization protocols effectively.

Physicochemical Properties of this compound

A foundational understanding of MPDA's properties is the first step in designing a robust crystallization process. The molecule's structure, characterized by two carboxylic acid groups and two nitrogen atoms within the pyrazine ring, dictates its high polarity and strong hydrogen-bonding capabilities, which are central to its crystallization behavior[1][2][3].

PropertyValueSource
CAS Number 5521-60-8[4][5][6]
Molecular Formula C₇H₆N₂O₄[4][6]
Molecular Weight 182.14 g/mol [4][6]
Appearance Likely a crystalline solidN/A
Key Structural Features Pyrazine ring, two carboxylic acid groups, one methyl groupN/A
Predicted pKa Carboxylic acids will have low pKa valuesN/A
Expected Solubility Low in non-polar solvents; higher in polar protic solvents[7][8]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the crystallization of MPDA.

Q1: My this compound is not dissolving in the chosen solvent. What should I do?

A1: This is a common issue stemming from a mismatch between the solute and solvent. The "like dissolves like" principle is paramount here.

Causality: MPDA is a highly polar molecule with two carboxylic acid groups capable of donating hydrogen bonds and multiple acceptor sites (carbonyl oxygens and pyrazine nitrogens). Therefore, it will have the highest solubility in polar solvents, particularly those that can also participate in hydrogen bonding (polar protic solvents).

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: If you are using non-polar or moderately polar aprotic solvents (e.g., hexanes, toluene, diethyl ether, dichloromethane), you are unlikely to succeed.

  • Solvent Screening: Test the solubility of a small, known quantity of MPDA in a range of polar solvents. Good starting points for carboxylic acids include[7]:

    • Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol. Recrystallization from water has been successfully used for the parent compound, 2,3-pyrazinedicarboxylic acid[9].

    • Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). Use these with caution as their high boiling points can make removal difficult, and they may form stable solvates.

  • Apply Heat: Solubility is almost always temperature-dependent. Gently heat the mixture to its boiling point. Ensure you have a reflux condenser attached to prevent solvent loss.

  • Consider a Solvent Mixture: If MPDA is too soluble in one solvent (e.g., methanol) even at room temperature, but insoluble in another (e.g., water), you can use a binary solvent system. Dissolve the compound in a minimal amount of the "good" hot solvent (methanol) and then slowly add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly[7].

Q2: No crystals are forming even after the solution has cooled completely. What are the next steps?

A2: A failure to crystallize typically indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation (the initial formation of crystal seeds).

Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at that temperature. Without this thermodynamic driving force, crystals will not form.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal growth[10][11].

  • Introduce a Seed Crystal: If you have a small crystal of pure MPDA from a previous batch, add it to the solution. A seed crystal bypasses the initial nucleation barrier and provides a perfect template for further crystal growth[10][11]. If you don't have one, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution[10].

  • Increase Concentration: Your solution may be too dilute (i.e., you used too much solvent). Gently heat the solution and boil off some of the solvent to increase the concentration. Once reduced in volume, allow it to cool again[7][10].

  • Reduce Temperature: If cooling to room temperature is not enough, try cooling the flask in an ice bath (0 °C) or a freezer. Be aware that faster cooling can lead to smaller crystals.

  • Add an Anti-Solvent: If the compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble. This dramatically reduces the overall solubility of the solute in the mixture, forcing precipitation[11]. Add the anti-solvent dropwise at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly.

Q3: The compound is "oiling out" as a liquid layer instead of forming solid crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute's solubility is exceeded at a temperature that is below its melting point in the solvent system. The highly concentrated solute separates as a liquid phase instead of a solid crystalline lattice. This is common when a solution is highly supersaturated or cooled too quickly[7].

Causality: The formation of an oil indicates that the system has taken a thermodynamically easier path to phase separation than forming an ordered crystal lattice. Oils often contain significant amounts of impurities and solvent.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional solvent to slightly decrease the saturation level[7].

  • Slow Down the Cooling Rate: This is the most critical step. Rapid cooling promotes oiling out. Allow the flask to cool to room temperature very slowly on the benchtop, insulated with a cloth or paper towels. Do not place it directly into an ice bath from a high temperature. An ideal crystallization should show the first crystals appearing after 5-15 minutes of cooling, with growth continuing over 20-60 minutes[10].

  • Lower the Initial Temperature of Dissolution: Try to dissolve the compound at a temperature just below the solvent's boiling point rather than at a vigorous boil. This can sometimes prevent the formation of highly supersaturated states that are prone to oiling out.

  • Change the Solvent: If the problem persists, the chosen solvent may be unsuitable. The melting point of the solute-solvent mixture may simply be too low. Experiment with a different solvent or solvent system.

Q4: My crystallization was too fast, resulting in a fine powder or small needles. How can I grow larger, higher-quality crystals?

A4: The rapid formation of solid, often called "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of recrystallization[10].

Causality: Crystal size is inversely proportional to the rate of formation. Slower, more controlled cooling allows molecules to arrange themselves into a more stable, ordered lattice, resulting in larger and purer crystals. Rapid cooling creates a high degree of supersaturation quickly, leading to massive, simultaneous nucleation and very little time for crystal growth.

Troubleshooting Steps:

  • Increase the Amount of Solvent: The solution may be too concentrated. Re-heat the mixture to redissolve the solid and add a small excess of hot solvent (perhaps 5-10% more). This will keep the compound soluble for longer during the cooling phase, allowing for slower, more controlled crystal growth[10].

  • Insulate the Flask: After dissolving the solid, allow the flask to cool on the benchtop, insulated with glass wool or by placing it inside a larger beaker. This slows the rate of heat loss.

  • Use a Controlled Cooling Bath: For maximum control, a Dewar flask filled with warm water can be used as a cooling bath, allowing the solution to cool over several hours.

Q5: The final crystal yield is very low. What are the most likely causes?

A5: A low yield means a significant portion of your compound was lost during the process. Identifying the step where the loss occurred is key.

Causality: Product loss can happen at multiple stages: using too much solvent, incomplete precipitation, or washing the final crystals with an inappropriate solvent.

Troubleshooting Steps:

  • Minimize Solvent Usage: While you may need to add extra solvent to prevent crashing out, using a large excess will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling[7][10]. Use the minimum amount of hot solvent required for dissolution, plus a small additional amount as determined by your optimization for crystal size.

  • Ensure Complete Crystallization: Allow sufficient time for crystallization at a low temperature. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid from the solution[7].

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after collecting your crystals). You can often recover more product by boiling off a portion of the solvent from the filtrate to re-concentrate it and then cooling it again. Be aware that this "second crop" of crystals may be less pure than the first.

  • Use Cold Solvent for Washing: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve some of your hard-won product[7]. The ideal wash solvent is one in which the compound has low solubility.

Recommended Crystallization Protocol (Cooling Method)

This protocol provides a general starting point. You will likely need to optimize the choice of solvent and volumes for your specific scale and purity requirements.

Objective: To obtain pure crystals of this compound from an impure solid.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Reflux condenser

  • Heating source (hot plate with water or oil bath)

  • Selected crystallization solvent (e.g., Water or an Ethanol/Water mixture)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Based on prior screening, choose a suitable solvent. For this example, we will use water.

  • Dissolution: Place the crude MPDA (e.g., 1.0 g) into an Erlenmeyer flask. Add a small volume of water (e.g., 10 mL) and a boiling chip. Attach a reflux condenser.

  • Heating: Heat the mixture to a gentle boil while stirring. If the solid does not completely dissolve, add small additional portions of hot water down the condenser until a clear solution is obtained. Record the total volume of solvent used.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat source, detach the condenser, and cover the flask with a watch glass. Allow the solution to cool slowly and undisturbed on the benchtop. Crystal formation should begin within 5-30 minutes.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

  • Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold water.

  • Filtration and Washing: Swirl the flask to create a slurry and quickly pour the contents into the Buchner funnel with the vacuum applied. Wash the crystals with a very small amount (1-2 mL) of ice-cold water to rinse away any remaining impurities.

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Then, carefully transfer the crystalline solid to a watch glass and allow it to air dry completely. For faster drying, a vacuum oven at a mild temperature (e.g., 40-50 °C) can be used.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization challenges.

TroubleshootingWorkflow start Crystallization Problem no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield bad_quality Poor Crystal Quality (Fine Powder / Needles) start->bad_quality sol_no_xtal_1 Scratch inner wall of flask no_crystals->sol_no_xtal_1 If supersaturated sol_oil_1 Re-heat to dissolve oiling_out->sol_oil_1 sol_yield_1 Use minimum required solvent low_yield->sol_yield_1 During Dissolution sol_yield_2 Ensure complete cooling (ice bath) low_yield->sol_yield_2 During Cooling sol_yield_3 Wash crystals with ice-cold solvent low_yield->sol_yield_3 During Washing sol_yield_4 Collect a second crop from mother liquor low_yield->sol_yield_4 Post-Filtration sol_qual_1 Slow down cooling rate (insulate flask) bad_quality->sol_qual_1 sol_qual_2 Use slightly more solvent bad_quality->sol_qual_2 sol_no_xtal_2 Add a seed crystal sol_no_xtal_1->sol_no_xtal_2 sol_no_xtal_3 Increase concentration (evaporate solvent) sol_no_xtal_2->sol_no_xtal_3 If still no crystals sol_no_xtal_4 Cool to lower temperature sol_no_xtal_3->sol_no_xtal_4 sol_oil_2 Add small amount of extra solvent sol_oil_1->sol_oil_2 sol_oil_3 Cool solution VERY slowly sol_oil_2->sol_oil_3

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Key Intermolecular Interactions

The crystal lattice of MPDA is stabilized primarily by strong hydrogen bonds. Understanding these interactions is key to solvent selection and controlling crystal growth.

Caption: Hydrogen bonding (O-H···N and O-H···O) is crucial for MPDA crystal packing.

References

  • A co-crystal strategy for the solidification of liquid pyrazine derivatives: X-ray structures and Hirshfeld surface analyses. (n.d.). ResearchGate.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Multiple Z' in Carboxylic Acid-Pyridine Trimer Synthon and Kagomé Lattice in the Structure of this compound. (2005). ACS Publications.
  • Troubleshooting for Crystallization Processes. (n.d.). VisiMix.
  • 5-methyl-2-pyrazine carboxylic acid. (n.d.). PharmaCompass.com.
  • What should I do if crystallisation does not occur? (2017, April 5). Quora.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • 5,6-Dimethylpyrazine-2,3-dicarboxylic acid. (n.d.). National Institutes of Health (NIH).
  • This compound. (n.d.). SIELC Technologies.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses.
  • The crystal structures of three pyrazine-2,5-dicarboxamides. (n.d.). National Institutes of Health (NIH).
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2025, August 6). ResearchGate.

Sources

preventing decomposition of 2,3-pyrazinedicarboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-pyrazinedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to help you optimize your synthetic route and prevent product decomposition.

I. Understanding the Core Challenge: The Instability of 2,3-Pyrazinedicarboxylic Acid

2,3-Pyrazinedicarboxylic acid is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by decomposition, leading to low yields and impure products. The primary decomposition pathway is decarboxylation , the loss of one or both carboxyl groups as carbon dioxide. This process is significantly influenced by heat and pH. Understanding the factors that promote this unwanted side reaction is the first step toward preventing it.

II. Troubleshooting Guide: Preventing Decomposition During Synthesis

This guide addresses specific issues you may encounter during the synthesis of 2,3-pyrazinedicarboxylic acid, with a focus on the common route involving the oxidation of quinoxaline.

Issue 1: Low Yield of 2,3-Pyrazinedicarboxylic Acid with Significant Darkening of the Product

  • Symptom: The final product is a dark brown or black solid, and the yield is significantly lower than the expected 75-77%.[1][2]

  • Probable Cause: This is a classic sign of thermal decomposition, likely exacerbated by the presence of strong acid during the workup. The 2,3-pyrazinedicarboxylic acid molecule is sensitive to heat, especially in an acidic environment.[1] Heating the acidic solution too strongly or for an extended period during the evaporation of excess hydrochloric acid can lead to decarboxylation and the formation of colored byproducts.[1]

  • Solution:

    • Control Acidification: When acidifying the potassium pyrazinedicarboxylate solution with hydrochloric acid, do so slowly and with efficient cooling in an ice bath. This will help to dissipate the heat generated during neutralization.

    • Mindful Evaporation: During the evaporation of the filtrate to obtain the crude product, use a steam bath under reduced pressure.[1] This allows for the removal of water and excess HCl at a lower temperature, minimizing thermal stress on the product. Avoid aggressive heating with a heating mantle.

    • Drying Conditions: When drying the final product, do not exceed 100-110°C.[1][3] Prolonged heating at higher temperatures can cause the product to darken and decompose.[1]

Issue 2: Vigorous Foaming and Gas Evolution During Acidification

  • Symptom: Upon addition of hydrochloric acid to the filtered reaction mixture, there is excessive foaming and a rapid evolution of gas.

  • Probable Cause: This is due to the rapid neutralization of the basic solution and the beginning of decarboxylation, which releases carbon dioxide.[1] While some gas evolution is expected, excessive foaming indicates that the acid is being added too quickly, leading to localized "hot spots" that accelerate decomposition.

  • Solution:

    • Slow and Steady: Add the hydrochloric acid dropwise or in a thin stream with vigorous stirring.[1] This ensures that the acid is quickly dispersed and neutralized, preventing localized areas of high acidity and temperature.

    • Adequate Headspace: Use a flask that is large enough to accommodate some foaming. A flask that is too full is more likely to foam over.

Issue 3: Product is Difficult to Purify and Recrystallize

  • Symptom: The crude product is an oily or tarry substance that is difficult to handle and does not readily recrystallize from acetone or water.

  • Probable Cause: This often points to incomplete oxidation of the starting quinoxaline or the presence of significant amounts of decomposition byproducts. Overheating during the oxidation step can lead to the formation of complex, polymeric side products.

  • Solution:

    • Monitor Oxidation Temperature: The oxidation of quinoxaline with potassium permanganate is highly exothermic. The rate of addition of the permanganate solution should be carefully controlled to maintain a gentle boil.[4]

    • Ensure Complete Reaction: Use a sufficient excess of potassium permanganate to ensure all the quinoxaline is consumed. Unreacted starting material can complicate the purification process.

    • Thorough Washing: After filtration of the manganese dioxide, wash the filter cake thoroughly with hot water to ensure all the desired potassium salt of the product is collected in the filtrate.[4]

Summary of Key Parameters to Control
ParameterRecommended ConditionRationale
Oxidation Temperature Gentle boilingTo ensure a complete reaction without promoting side reactions.[4]
Acid Addition Slow, with coolingTo prevent localized heating and rapid decarboxylation.[1]
Evaporation Reduced pressure, steam bathTo remove solvent and excess acid at a lower temperature.[1]
Drying Temperature ≤ 110°CTo prevent thermal decomposition of the final product.[1][3]

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of decomposition for 2,3-pyrazinedicarboxylic acid?

A1: The primary decomposition pathway is thermal decarboxylation, where the carboxylic acid groups are lost as carbon dioxide.[5] This is a common reaction for many carboxylic acids, especially those with electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate formed after the loss of CO2.[6] The pyrazine ring itself is relatively stable to oxidation.

Q2: At what pH is 2,3-pyrazinedicarboxylic acid most stable?

Q3: Can I use a different oxidizing agent instead of potassium permanganate?

A3: Yes, other oxidizing agents have been explored. For instance, sodium chlorate in an acidic medium with a copper sulfate catalyst has been used as a more environmentally friendly alternative to potassium permanganate, which produces large amounts of manganese dioxide waste.[4][7] Electrolytic oxidation of quinoxaline is another method that has been investigated.[1][8] The choice of oxidant will influence the reaction conditions and may impact the stability of the final product.

Q4: My final product has a melting point of 165-167°C with decomposition, but I see higher melting points reported. Why is that?

A4: A melting point in the range of 165-167°C (with decomposition) is often reported for the crude product.[1] A purer product, obtained after recrystallization from water, can have a higher melting point, around 183-185°C (with decomposition).[1] The lower melting point of the crude product is likely due to the presence of impurities and residual solvent or water. Drying the product at 100-110°C is important to obtain the anhydrous form and an accurate melting point.[1][3]

IV. Experimental Protocols

Protocol 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid via Quinoxaline Oxidation

This protocol is adapted from a well-established procedure in Organic Syntheses.[1][2][4]

Step 1: Oxidation of Quinoxaline

  • In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4 L of hot water (approx. 90°C) and 145 g (1.12 moles) of quinoxaline.

  • With vigorous stirring, slowly add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through a dropping funnel.

  • Control the rate of addition to maintain a gentle boiling of the reaction mixture. The addition typically takes about 1.5 hours.

  • After the addition is complete, continue to stir and heat the mixture for an additional hour to ensure the reaction goes to completion.

Step 2: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a large Büchner funnel to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with several portions of hot water to recover all the product. Combine the filtrate and washings.

  • Concentrate the total filtrate to a volume of approximately 3 L under reduced pressure using a steam bath.

  • Cool the concentrated solution in an ice bath. With gentle swirling, cautiously add 550 ml of 36% hydrochloric acid. Be prepared for some foaming due to carbon dioxide evolution.[1]

  • Continue to evaporate the acidified solution under reduced pressure until a moist solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

Step 3: Purification

  • Transfer the solid cake to a dry flask and add about 200 ml of water, followed by 2 L of acetone.

  • Boil the mixture under reflux for 15 minutes, then cool and filter.

  • The solid on the filter (mostly potassium chloride) can be re-extracted with boiling acetone if the initial yield is low.

  • Combine the acetone filtrates and distill off the acetone.

  • Dissolve the remaining solid in 2.5 L of fresh acetone, reflux, and treat with decolorizing carbon.

  • Filter the hot solution and evaporate the acetone to yield the 2,3-pyrazinedicarboxylic acid as a light-tan crystalline solid.

  • Dry the product in an oven at 100°C for several hours. The expected yield is 75–77%.[1] For a purer product, recrystallize from water.[1][3]

Visualizing the Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Quinoxaline Quinoxaline Oxidation Oxidation Quinoxaline->Oxidation KMnO4 KMnO4, H2O, ~90°C KMnO4->Oxidation Filtration Filtration Oxidation->Filtration Filtrate Aqueous Filtrate (Potassium Salt) Filtration->Filtrate MnO2 MnO2 Cake (Waste) Filtration->MnO2 Concentration Concentration (Reduced Pressure) Filtrate->Concentration Acidification Acidification (HCl, Ice Bath) Concentration->Acidification Evaporation Evaporation to Dryness Acidification->Evaporation Crude_Product Crude Product (with KCl) Evaporation->Crude_Product Acetone_Extraction Acetone Extraction Crude_Product->Acetone_Extraction Filtration2 Filtration Acetone_Extraction->Filtration2 KCl KCl (Solid) Filtration2->KCl Acetone_Filtrate Acetone Filtrate Filtration2->Acetone_Filtrate Evaporation2 Acetone Evaporation Acetone_Filtrate->Evaporation2 Recrystallization Recrystallization (Water/Acetone) Evaporation2->Recrystallization Final_Product Pure 2,3-Pyrazinedicarboxylic Acid Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of 2,3-pyrazinedicarboxylic acid.

Visualizing the Decomposition Pathway

G cluster_conditions Decomposition Conditions PDA 2,3-Pyrazinedicarboxylic Acid Intermediate Unstable Intermediate PDA->Intermediate Decarboxylation Product1 Pyrazine-2-carboxylic Acid + CO2 Intermediate->Product1 Step 1 Product2 Pyrazine + 2CO2 Product1->Product2 Further Decarboxylation (harsher conditions) Heat Heat (>110°C) Heat->Intermediate Acid Strong Acid (e.g., HCl) Acid->Intermediate

Caption: The primary decomposition pathway for 2,3-pyrazinedicarboxylic acid.

V. References

  • Jones, R. G., & McLaughlin, K. C. (1943). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 2, 501. [Link]

  • Heterocyclic Chemistry. (2007, February 8). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. [Link]

  • Wang, Y., et al. (2018). Synthesis of lanthanum 2,3-pyrazinedicarboxylic acid and its stabilizing effect on PVC. China Plastics, 32(11), 53-58.

  • Al-Salahi, R., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Molecules, 21(9), 1158.

  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(5), 321-326.

  • University of Malaya Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE. [Link]

  • Kimura, T., et al. (1957). Preparation of 2, 3-Pyrazinedicarboxylic Acid by the Electrolytic Oxidation of Quinoxaline. Yakugaku Zasshi, 77(8), 891-893.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Preparation of Quinoxalines, Dihydropyrazines, Pyrazines and Piperazines Using Tandem Oxidation Processes. Current Organic Synthesis, 14(6), 843-865.

  • Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364.

  • Pipzine Chemicals. (n.d.). 2,3-Pyrazinedicarboxylic Acid. Retrieved January 7, 2026, from [Link]

  • Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(11), 10488-10493.

  • Sivasankar, B. N., & Govindarajan, S. (1998). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Journal of Chemical Sciences, 110(2), 101-108.

  • Zhang, J., et al. (2015). Synthesis and pyrolysis of 2, 3-pyrazinedicarboxylic acid dianisalcohol ester. Tobacco Science & Technology, 48(1), 23-28.

  • CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid - Google Patents. (2010).

  • Bera, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(11), 10488-10493.

  • Abdel-Hafez, S. H., et al. (2018). Pyrazine-2,3-dicarboxylic acid. ResearchGate.

  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.

  • He, J., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030.

  • Wikipedia. (n.d.). Decarboxylation. Retrieved January 7, 2026, from [Link]

  • CN115403529A - Purification method of 2, 5-pyrazine dicarboxylic acid by-product - Google Patents. (2022).

  • user55119. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved January 7, 2026, from [Link]

  • Li, J., et al. (2015). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Crystal Growth & Design, 15(4), 1833-1840.

  • Bailly, J. D., et al. (2017). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 9(10), 320.

Sources

addressing solubility issues of 5-Methylpyrazine-2,3-dicarboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

5-Methylpyrazine-2,3-dicarboxylic acid presents a unique solubility profile that can be challenging for chemists. Its molecular structure is the primary determinant of its behavior. The molecule possesses a polar heterocyclic pyrazine ring and, critically, two carboxylic acid functional groups. These groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular hydrogen bonding and potentially a highly stable crystal lattice structure. This strong self-association often results in low solubility in many common organic solvents. Research on the parent compound, pyrazine-2,3-dicarboxylic acid, suggests that its derivatives can form polymeric structures, contributing to very low solubility and high stability[1].

The key to successfully working with this compound is to disrupt these strong intermolecular forces. This guide provides a systematic approach to achieving complete dissolution for your synthetic and formulation needs.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Due to its two carboxylic acid groups, the compound is highly polar. It exhibits poor solubility in non-polar solvents like hexane and toluene[2]. Its solubility is generally favored in highly polar, aprotic solvents capable of disrupting strong hydrogen bonds, such as Dimethyl Sulfoxide (DMSO)[3]. It may also show some solubility in polar protic solvents like alcohols, though this can be limited[4][5].

Q2: Why is my compound not dissolving in moderately polar solvents like THF or Chloroform?

A2: While related monocarboxylic pyrazine derivatives show solubility in THF and chloroform, the presence of a second carboxylic acid group in your compound significantly increases its polarity and capacity for self-association through hydrogen bonding[6]. These solvents may not be sufficiently polar or possess the strong hydrogen bond accepting character needed to break down the compound's crystal lattice effectively. The polymeric nature of similar dicarboxylates also contributes to this low reactivity and solubility[1].

Q3: Can I improve solubility by heating the mixture?

A3: Yes, increasing the temperature is a standard and often effective method to increase the dissolution rate and solubility limit of many compounds, including this one. For particularly stubborn solubility issues, heating in conjunction with sonication can be very effective, especially when using solvents like DMSO[3]. However, always be mindful of the compound's thermal stability. The related compound, 5-Methyl-2-pyrazinecarboxylic acid, has a melting point of 167-171 °C, suggesting reasonable thermal stability for most reflux conditions.

Q4: How does pH affect the solubility of this compound?

A4: pH has a dramatic effect on solubility. As a dicarboxylic acid, the compound is acidic and poorly soluble in its neutral form in aqueous media. By adding a base (e.g., sodium hydroxide, potassium hydroxide), you can deprotonate the carboxylic acid groups to form the corresponding dicarboxylate salt. This salt is an ionic species and is typically much more soluble in water and other polar solvents due to strong ion-dipole interactions[7][8]. This principle is so effective it is used in synthesis to separate dicarboxylic acids from monocarboxylic acids[9].

Q5: Are there specialized solvent systems or formulations for this compound, particularly for biological applications?

A5: Absolutely. For drug development and biological assays, where organic solvents may be undesirable, co-solvent systems are frequently used. A common strategy involves first dissolving the compound in a minimal amount of a strong organic solvent like DMSO, and then diluting this stock solution into a final formulation containing agents like polyethylene glycol (PEG300) and surfactants (e.g., Tween-80) in a saline or aqueous buffer[3]. This creates a stable micro-emulsion or solution suitable for in-vitro or in-vivo studies[3][10].

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Compound precipitates out of solution upon cooling.
  • Probable Cause: You have created a supersaturated solution at an elevated temperature. The solubility of the compound is significantly lower at room temperature.

  • Solution Workflow:

    • Re-dissolve: Gently heat the mixture again to re-dissolve the precipitate.

    • Use a Co-solvent: While the solution is warm, add a co-solvent in which the compound is more soluble (e.g., a small percentage of DMSO or DMF). This can help keep the compound in solution at lower temperatures.

    • pH Adjustment (for aqueous systems): If you are working in a protic or aqueous-compatible solvent, consider adding a base to form the more soluble salt. This is often the most robust solution to prevent precipitation[7].

    • Maintain Temperature: If the subsequent reaction step allows, consider running the reaction at the elevated temperature where the compound remains soluble.

Problem 2: The compound will not dissolve in the reaction solvent, even with heating.
  • Probable Cause: The chosen solvent lacks the necessary polarity or hydrogen-bond-disrupting capability to overcome the compound's crystal lattice energy.

  • Solution Workflow:

    • Switch to a Stronger Solvent: The most reliable solvent for highly polar carboxylic acids is often DMSO. A technical datasheet for a related compound shows solubility of up to 200 mg/mL in DMSO with the aid of an ultrasonic bath[3]. Dimethylformamide (DMF) is another suitable alternative.

    • Employ Sonication: Use an ultrasonic bath to provide mechanical energy that aids in breaking up the solid particles and accelerating dissolution. This is particularly effective when combined with gentle heating[3].

    • Chemical Modification (Reaction Dependant): If the reaction chemistry allows, consider converting the dicarboxylic acid to a more soluble derivative in situ. For example, conversion to an acid chloride or ester can dramatically increase solubility in less polar organic solvents[11][12].

Problem 3: The compound is not soluble enough to achieve the desired reaction concentration.
  • Probable Cause: You have reached the solubility limit of the compound in your chosen solvent system.

  • Solution Workflow:

    • Solvent System Optimization: Refer to the solubility data table below. A switch to DMSO is the first logical step.

    • Formulation Approach: If a pure solvent is not sufficient, adopt a formulation strategy. Use a minimal amount of DMSO to create a concentrated stock solution, then dilute it into your reaction mixture[3]. This is a standard technique in pharmaceutical sciences to handle poorly soluble compounds[10].

    • Run as a Slurry: If full dissolution is not possible and the reaction kinetics allow, the reaction can be run as a heterogeneous slurry. In this case, ensure vigorous stirring to maximize the surface area of the solid and facilitate its gradual reaction and dissolution as the starting material is consumed.

Solubility Data Summary

The following table summarizes known and inferred solubility characteristics for this compound and related pyrazine carboxylic acids.

Solvent ClassSolvent ExamplesSolubility ProfileRationale & Reference
Polar Aprotic DMSO, DMFHigh to Very High Excellent hydrogen bond acceptors, effectively solvating the carboxylic acid groups.[2][3]
Polar Protic Water (neutral pH)Very Low Strong self-association (H-bonding) is preferred over solvation by water.[8]
Water (basic pH)High Forms a highly soluble dicarboxylate salt.[7][9]
Alcohols (Methanol, Ethanol)Low to Moderate Can act as H-bond donors/acceptors but may not be as effective as DMSO.[2][5]
Moderately Polar THF, Acetone, ChloroformLow to Moderate May be insufficient to break the strong intermolecular forces of the di-acid.[2][6]
Non-Polar Hexane, Toluene, EtherInsoluble Lacks the polarity to interact with and solvate the highly polar di-acid.[2][4][6]

Experimental Protocols & Visual Guides

Protocol 1: General Solubilization in DMSO

This protocol is the recommended starting point for achieving a concentrated stock solution.

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 200 mg/mL)[3].

  • Place the vial in an ultrasonic water bath.

  • Sonicate the mixture. Gentle warming of the bath (30-40°C) can be applied to expedite dissolution.

  • Continue sonication until the solution is clear and all solid material has dissolved. Visually inspect against a bright light.

  • Use this stock solution promptly, as hygroscopic DMSO can absorb water, which may affect long-term stability[3].

Protocol 2: pH-Mediated Aqueous Solubilization

This method is ideal for preparing aqueous solutions for subsequent reactions or biological assays.

  • Add the solid this compound to the desired volume of deionized water or buffer. The compound will likely remain as a suspension.

  • While stirring vigorously, add a 1 M solution of a strong base (e.g., NaOH or KOH) dropwise.

  • Monitor the pH of the solution. As the base is added, the solid will begin to dissolve as the dicarboxylate salt is formed[7].

  • Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (typically pH > 8 for full deprotonation).

  • The resulting clear solution contains the soluble salt of your compound.

Logical Diagrams

The following diagrams illustrate key decision-making processes and chemical principles for working with this compound.

G start Start: Dissolve Compound is_dissolved Is solution clear? start->is_dissolved heat Apply gentle heat (40-60°C) is_dissolved->heat No success Success: Proceed with experiment is_dissolved->success Yes is_dissolved2 Is solution clear? heat->is_dissolved2 sonicate Apply sonication is_dissolved2->sonicate No is_dissolved2->success Yes is_dissolved3 Is solution clear? sonicate->is_dissolved3 strong_solvent Switch to stronger solvent (e.g., DMSO) is_dissolved3->strong_solvent No is_dissolved3->success Yes is_dissolved4 Is solution clear? strong_solvent->is_dissolved4 ph_adjust Consider pH adjustment (if applicable) is_dissolved4->ph_adjust No is_dissolved4->success Yes ph_adjust->success If successful fail Consult further: Run as slurry or re-evaluate solvent system ph_adjust->fail If not applicable or unsuccessful

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Effect of pH on the structure and aqueous solubility of the compound.

References

  • Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]
  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]
  • Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Pyrazine-2-carboxylic acid - Solubility. Solubility of Things. [Link]
  • How to Improve Carboxylic Acid Extraction Processes?.
  • Physical Properties of Carboxylic Acids.
  • 5-methyl-2-pyrazine carboxylic acid. The Good Scents Company. [Link]
  • Pyrazine carboxylic acid derivatives of dichlorobis(cyclopentadienyl)titanium (IV).
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid.
  • Pyrazine-2,3-dicarboxylic Acid. Pipzine Chemicals. [Link]
  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
  • Reactions of Carboxylic Acids and Deriv
  • Carboxylic Acid Reactivity.
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • A Novel Process For Preparation Of 2 Methyl Pyrazine 5 Carboxylic Acid. Quick Company. [Link]
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

Sources

Technical Support Center: Optimization of Catalyst Selection for Pyrazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Pyrazine cores are prevalent in pharmaceuticals, agrochemicals, and flavorants, making their efficient synthesis a critical objective.[1][2][3] The selection of an appropriate catalyst is arguably the most crucial parameter dictating the success, efficiency, and scalability of these syntheses.

This guide provides field-proven insights into catalyst selection, troubleshooting common issues, and detailed protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for pyrazine derivative synthesis?

A1: The choice of catalyst class is fundamentally tied to the type of bond you aim to form. The main categories are:

  • Transition Metal Catalysts: This is the most extensive and versatile class, primarily used for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Palladium (Pd) is the workhorse for classical cross-coupling reactions like Suzuki, Buchwald-Hartwig, Heck, and Sonogashira.[4][5] More recently, catalysts based on earth-abundant metals like manganese (Mn), copper (Cu), and nickel (Ni) are gaining traction for their cost-effectiveness and unique reactivity.[6][7][8]

  • Biocatalysts (Enzymes): For specific transformations, particularly amide bond formation, enzymes offer a green and highly selective alternative. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, can catalyze the amidation of pyrazine esters with high efficiency under mild conditions.[9][10] Acyltransferases are also used for generating pyrazine hydrazides from pyrazinamide.[11]

  • Photocatalysts: Visible-light-mediated synthesis is an emerging green chemistry approach. Ruthenium (Ru) or other metal complexes can facilitate reactions like the formation of pyrazines from vinyl azides through a photocascade process, often under ambient conditions.[12][13]

Q2: I need to perform a C-N coupling on a chloropyrazine. Should I start with a Palladium or a Copper catalyst?

A2: For C-N cross-coupling (amination) on an electron-deficient heteroaryl ring like pyrazine, the Palladium-catalyzed Buchwald-Hartwig amination is the most robust and well-established starting point.[8][14][15]

  • Why Palladium? The Buchwald-Hartwig reaction has a vast literature, and several generations of catalysts and ligands have been developed to handle a wide range of amine and aryl halide coupling partners, including challenging chloropyrazines.[15] Ligands like Xantphos are often effective.[16]

  • When to consider Copper? Classical copper-catalyzed Ullmann condensations typically require harsh reaction conditions. While modern variants use ligands to operate under milder conditions, they are often more sensitive and less general than the Pd-catalyzed systems for this specific application.[14] Therefore, Pd-based systems should be your first line of screening.

Q3: My synthesis involves the dehydrogenative coupling of β-amino alcohols. What catalyst system is recommended?

A3: For acceptorless dehydrogenative coupling routes, which are highly atom-economical, manganese (Mn) pincer complexes have proven to be exceptionally effective.[6][7] These catalysts promote the self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, generating only water and hydrogen gas as byproducts. A key advantage is the use of an earth-abundant, less toxic metal. The mechanism involves an initial dehydrogenation to an aldehyde intermediate, followed by self-coupling, cyclization, and a final metal-catalyzed dehydrogenation to the aromatic pyrazine.[6][7]

Q4: How do I choose between a homogeneous and a heterogeneous catalyst?

A4: The choice depends on your priorities for the synthesis:

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Mn-pincer complexes) are dissolved in the reaction medium.

    • Pros: High activity and selectivity due to well-defined active sites, easier to study mechanistically.

    • Cons: Difficult to separate from the product, leading to potential product contamination with trace metals (a major concern in pharmaceutical applications) and catalyst loss.

  • Heterogeneous Catalysts (e.g., Copper Chromite, Pd on Carbon) exist in a different phase from the reaction mixture.

    • Pros: Easily separated by filtration, reusable, and generally more suitable for continuous flow processes and large-scale industrial applications.[9]

    • Cons: Can have lower activity/selectivity than their homogeneous counterparts, may suffer from leaching of the metal into the solution, and the nature of the active sites can be less defined.

For initial discovery and optimization on a small scale, homogeneous catalysts are often preferred for their high reliability. For scaling up and green chemistry applications, developing a heterogeneous or biocatalytic process is highly desirable.[17]

Catalyst Selection & Optimization Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a target pyrazine derivative.

Catalyst_Selection_Workflow cluster_start 1. Define Transformation cluster_catalyst 2. Initial Catalyst Selection cluster_optimization 3. Reaction Optimization cluster_troubleshoot 4. Troubleshooting Start Identify Target Bond (e.g., C-C, C-N, C-O) Bond_Type Bond Type? Start->Bond_Type CC_Bond C-C Coupling (Suzuki, Heck, etc.) Bond_Type->CC_Bond C-C CN_Bond C-N Coupling (Buchwald-Hartwig) Bond_Type->CN_Bond C-N Dehydro_Bond Dehydrogenative Coupling Bond_Type->Dehydro_Bond Other Screen_Ligand Screen Ligands & Metal Precursors CC_Bond->Screen_Ligand e.g., Pd, Ni CN_Bond->Screen_Ligand e.g., Pd, Cu Dehydro_Bond->Screen_Ligand e.g., Mn, Ru Green_Chem Green/Mild Conditions? Bio_Photo Biocatalysis or Photocatalysis Green_Chem->Bio_Photo Yes Screen_Conditions Optimize Base, Solvent, Temperature, & Loading Green_Chem->Screen_Conditions No Bio_Photo->Screen_Conditions Screen_Ligand->Green_Chem Analysis Analyze Yield & Purity (LCMS, GCMS, NMR) Screen_Conditions->Analysis Check_Yield Low Yield or No Reaction? Analysis->Check_Yield Troubleshoot Consult Troubleshooting Guide Below Check_Yield->Troubleshoot Yes Finish Synthesis Optimized Check_Yield->Finish No (Success)

Caption: Catalyst selection and optimization workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution & Explanation
1. Low Yield of Desired Pyrazine A. Suboptimal Base Selection The base plays a crucial role in many catalytic cycles (e.g., deprotonating the amine in Buchwald-Hartwig). A base that is too weak may not facilitate the catalytic turnover, while one that is too strong can cause substrate/product degradation. Solution: Screen a panel of bases. For instance, in certain dehydrogenative couplings, potassium hydride (KH) was found to be superior to alkoxides like tBuOK or NaOMe.[18]
B. Inactive Catalyst / Incorrect Loading The catalyst may have degraded due to air/moisture exposure, or the loading may be too low for efficient conversion or too high, leading to side reactions or scalability issues.[18] Solution: Use a fresh batch of catalyst from a reliable supplier. Re-optimize the catalyst loading; for many reactions, 1-2 mol% is a good starting point.[6][7]
C. Poor Ligand Choice The ligand stabilizes the metal center and modulates its reactivity. An improper ligand can lead to catalyst deactivation or slow reaction rates. Solution: For Pd-catalyzed couplings, screen both monodentate (e.g., phosphines) and bidentate (e.g., BINAP, DPPF, Xantphos) ligands.[15] The steric and electronic properties of the ligand are critical.
2. No Desired Product Detected A. Incorrect Reaction Temperature Many pyrazine syntheses are highly temperature-dependent. For gas-phase dehydrogenations, temperatures below 300°C can lead to incomplete reaction (piperazine byproducts), while temperatures above 450°C can cause ring decomposition.[18] Solution: Verify the optimal temperature from literature precedents for your specific reaction type. Perform a temperature screen (e.g., in 10-20°C increments).
B. Deactivated Starting Materials Halogenated pyrazines can be susceptible to hydrolysis, and other starting materials like 1,2-diamines or α-dicarbonyl compounds can degrade over time.[19] Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them by recrystallization or distillation before use.
3. Formation of Significant Byproducts A. Competing Side Reactions (e.g., Homocoupling) In cross-coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid can be a significant side reaction, especially if the catalytic cycle is inefficient. Solution: Re-optimize the reaction conditions. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative processes that can contribute to homocoupling. Adjusting the base or solvent can also mitigate this issue.[19]
B. Formation of Regioisomers If your pyrazine substrate has multiple reactive sites, you may form a mixture of isomers, complicating purification. Solution: The regioselectivity is often dictated by the catalyst and ligand. For example, sterically bulky ligands can direct the reaction to the least hindered position. If this fails, you may need to redesign the synthesis to include a directing or blocking group.
C. Polymerization or Degradation Dark, tarry reaction mixtures often indicate polymerization or degradation, which can be caused by excessive heat or highly reactive intermediates.[18] Solution: Lower the reaction temperature. Consider a more selective catalyst that operates under milder conditions (e.g., a modern photocatalyst or biocatalyst).[9][12] Ensure slow addition of reagents if the reaction is highly exothermic.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the C-C bond formation between a halopyrazine and an arylboronic acid.[20][21]

Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Add halopyrazine, boronic acid, base, and catalyst/ligand to oven-dried flask. Inert 2. Evacuate & backfill with N₂/Ar (3x). Prep->Inert Solvent 3. Add degassed solvent. Inert->Solvent Heat 4. Heat to desired temperature. Solvent->Heat Monitor 5. Monitor by TLC/LCMS. Heat->Monitor Quench 6. Quench, extract, & dry organic layer. Monitor->Quench Purify 7. Purify by column chromatography. Quench->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the halopyrazine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Screening for Optimal Catalyst in Biocatalytic Amidation

This protocol outlines a parallel screening approach to identify the best conditions for an enzyme-catalyzed amidation.[9][10]

Step-by-Step Methodology:

  • Setup: In an array of HPLC vials or a 96-well plate, add pyrazine ester (1.0 eq) to each well.

  • Variable Addition:

    • Solvent Screen: To different rows, add a selection of green solvents (e.g., tert-amyl alcohol, 2-MeTHF, cyclopentyl methyl ether).

    • Amine Screen: To different columns, add a panel of amines (1.5-2.0 eq).

    • Temperature Screen: Prepare identical plates to be incubated at different temperatures (e.g., 35°C, 45°C, 55°C).

  • Catalyst Addition: Add the immobilized enzyme (e.g., Lipozyme® TL IM) to each well.

  • Reaction: Seal the plate and place it in a shaker-incubator at the desired temperature for a set time (e.g., 24 hours).

  • Analysis: Quench the reactions, centrifuge to pellet the immobilized enzyme, and analyze the supernatant from each well by LC-MS or HPLC to determine the conversion and identify the optimal combination of solvent, amine, and temperature.

References

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • E. E. M. Van der Sluis, et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
  • Majek, M., et al. (2016). Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process.
  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM. PubMed Central. [Link]
  • Unknown Author (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]
  • Mchiri, C., et al. (2022). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. MDPI. [Link]
  • Shad, H. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. MDPI. [Link]
  • Herrera, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.
  • Bensberg, K., & Kirsch, S. F. (2020). Possible mechanism for the formation of pyrazine 2a.
  • Unknown Author. Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • Wang, Y., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM. RSC Publishing. [Link]
  • Unknown Author. Thermal versus photocatalytic synthesis of pyrazine.
  • Wu, X-F., & Wang, Z. (2016). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. [Link]
  • Scott, J. D., & Williams, T. D. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Singh, R., & Singh, R. (2021). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide. Taylor & Francis Online. [Link]
  • Ong, P. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Oriental Journal of Chemistry. [Link]
  • Van der Sluis, E. E. M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines.
  • Mchiri, C., et al. (2022). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound.
  • Van der Sluis, E. E. M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
  • BIOSYNCE (2025). What are the side-reactions in pyrazine synthesis? BIOSYNCE Blog. [Link]
  • Ong, P. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Unknown Author. Selective synthesis of pyrazine.
  • Sannicolò, F., et al. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies.
  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia. (2023).
  • Unknown Author (2025). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
  • Unknown Author. Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5.
  • Organic Chemistry Portal. (2023). Synthesis of pyrazines. Organic Chemistry Portal. [Link]
  • Suryawanshi, A. G., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
  • Al-Zoubi, R. M., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]
  • Ong, P. C., et al. (2017).

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Validation & Comparative

A Comparative Study of Pyrazine-Based Ligands in Metal-Organic Frameworks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with precisely tuned properties is a paramount objective. The organic linker is a critical component in this design process, and pyrazine-based ligands have emerged as a versatile and powerful class of building blocks. Their unique electronic properties, coordination geometries, and potential for functionalization offer a rich playground for creating MOFs with enhanced performance in gas storage and separation, catalysis, sensing, and energy storage.

This guide provides an in-depth comparative analysis of pyrazine-based ligands in MOFs, moving beyond a simple catalog of structures to explain the causal relationships between ligand design and MOF performance. We will delve into the subtle yet significant impacts of different pyrazine-based linkers, supported by experimental data, to empower researchers in their quest for novel and highly functional materials.

The Pyrazine Advantage: Why This Heterocycle Shines in MOF Chemistry

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions, offers several distinct advantages as a ligand in MOF synthesis:

  • Defined Coordination Vectors: The para-disposition of the nitrogen atoms provides a linear and rigid coordination vector, facilitating the formation of predictable and robust network structures.

  • Modulatable Electronic Properties: The electron-withdrawing nature of the pyrazine ring can influence the electronic environment of the metal centers and other parts of the linker, impacting catalytic activity and photophysical properties.

  • Redox Activity: The pyrazine moiety can participate in reversible redox processes, making it an attractive component for electrochemical applications such as batteries and supercapacitors.[1][2]

  • Sites for Post-Synthetic Modification: The nitrogen atoms can act as hydrogen bond acceptors or sites for further functionalization, allowing for the fine-tuning of pore environments and the introduction of specific functionalities.

A Comparative Analysis of Pyrazine-Based Ligands

The strategic selection of the pyrazine-based ligand is a critical determinant of the final MOF's properties and performance. Here, we compare several classes of pyrazine-based ligands, highlighting their unique contributions to the resulting MOF architecture and function.

Unsubstituted Pyrazine: A Simple Yet Powerful Linker

Unsubstituted pyrazine is the simplest ligand in this family, often acting as a pillar to connect layers of metal nodes and other linkers, creating three-dimensional frameworks.[3][4] Its small size and linear coordination lead to compact structures with well-defined channels.

A notable example is the Hofmann-type MOF, [Fe(pyz)Ni(CN)₄], where pyrazine (pyz) links Fe[Ni(CN)₄] layers.[4] This material exhibits a remarkable volumetric C₂H₂ uptake and excellent C₂H₂/CO₂ selectivity, attributed to the compact one-dimensional channels and multiple functional sites.[4]

Pyrazine-dicarboxylates: The Workhorse Ligands

Pyrazine-2,5-dicarboxylic acid (H₂PzDC) and its isomers are among the most widely used pyrazine-based linkers. The carboxylate groups provide strong coordination to metal centers, forming robust frameworks, while the pyrazine core imparts its characteristic electronic and geometric features.

The functionalization of the pyrazine-dicarboxylate linker offers a powerful tool for tuning MOF properties. For instance, introducing specific functional groups can alter the electronic environment and steric hindrance within the MOF structure, thereby influencing its stability, porosity, and catalytic activity.[5] A study on an iron-based MOF demonstrated that the incorporation of a pyrazine-dicarboxylate (PzDC) ligand created an O-Fe-N coordination environment, which lowered the binding energy and the H₂O₂ activation barrier in a Fenton-like process, leading to enhanced generation of hydroxyl radicals.[5][6][7]

A new microporous Zr-MOF synthesized using 2,5-pyrazinedicarboxylic acid (H₂PzDC) showcases the formation of a unique 1D inorganic building unit composed of μ-OH bridged {Zr₆O₄(OH₄)} clusters.[8]

Extended and Fused Pyrazine Systems: Pushing the Boundaries of Functionality

To enhance properties like electronic conductivity and charge storage capacity, researchers have turned to ligands with extended π-conjugation incorporating the pyrazine moiety. These ligands often feature pyrazine fused with other aromatic rings.

A two-dimensional conjugated MOF (2D c-MOF), Cu-OHDDQP, synthesized from a pyrazine-fused, D₂-symmetric ligand, displayed a remarkable gravimetric capacitance for electrochemical lithium storage.[1] Theoretical and spectroscopic studies revealed that the backbone-embedded pyrazine moieties offer extra sites for both lithium adsorption and pseudocapacitive charge storage.[1] Another copper-based 2D c-MOF incorporating pyrazine (TPQG-Cu-MOF) exhibited a high reversible specific capacity and excellent cycling stability as a cathode material for lithium-ion batteries, thanks to the redox reversibility of the pyrazine unit.[2]

Performance Comparison in Key Applications

The choice of pyrazine-based ligand has a direct and measurable impact on the performance of the resulting MOF in various applications.

Catalysis

In catalytic applications, the electronic influence of the pyrazine ring is paramount. As shown in the Fenton-like oxidation example, the introduction of a pyrazine-dicarboxylate ligand into an iron-based MOF significantly enhances its catalytic activity.

MOF CatalystKey Ligand FeaturePerformance MetricImprovement Factor
Fe-ATA/PzDC-7:3Modulated O-Fe-N coordination with Pyrazine-dicarboxylateSteady-state concentration of •OH1.6 times higher than Fe-ATA[5]

This enhancement is attributed to the pyrazine nitrogen creating a coordination environment that lowers the activation barrier for the generation of reactive oxygen species.[5][6][7]

Luminescence Sensing

The electron-deficient nature of the pyrazine ring can facilitate efficient energy transfer between the organic linkers and metal clusters, which is crucial for developing high-performance luminescence sensors.[9] A comparative study of two isostructural bio-MOFs, one with a benzene-based linker (JNU-225) and the other with a pyrazine-based linker (JNU-226), demonstrated this principle.

MOFCore Ligand StructureEmission IntensityDetection Sensitivity for Colchicine
JNU-225BenzeneLowerLower
JNU-226PyrazineSignificantly Higher2-fold improvement[9][10]

The pyrazine functionalization in JNU-226 led to markedly enhanced energy transfer from the linker to the metal cluster, resulting in a significant increase in emission intensity and superior performance in antibiotic sensing.[9][10]

Energy Storage

For energy storage applications, particularly in batteries, the redox activity and conductivity of the MOF are key. Pyrazine-embedded 2D conjugated MOFs have shown great promise.

MOFLigand TypeApplicationKey Performance Metric
Cu-OHDDQPPyrazine-fused D₂-symmetric ligandLithium-ion storageGravimetric capacitance up to 452 A g⁻¹[1]
TPQG-Cu-MOFPyrazine-based 2D c-MOFLithium-ion battery cathodeReversible specific capacity of 150.2 mAh g⁻¹ at 20 mA g⁻¹[2]
TBP-Cu-MOFTetraphenylpyrazine-based 2D c-MOFSelf-charging aqueous zinc-ion battery cathodeReversible specific capacity of 220 mAh g⁻¹ at 0.1 A g⁻¹[11]

These examples highlight how the incorporation of pyrazine into extended conjugated systems provides additional redox-active sites, enhancing the charge storage capacity of the MOF.[1][2][11]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

General Synthesis of a Functionalized Pyrazine-Based MOF

This protocol is a representative example of a solvothermal synthesis method for a functionalized MOF, such as an iron-based MOF with a mixed-linker system.

Reactant Preparation:

  • Dissolve the metal salt (e.g., iron(III) chloride) and the organic linkers (e.g., amino terephthalic acid and pyrazine-dicarboxylic acid in a specific molar ratio) in a suitable solvent, typically N,N-dimethylformamide (DMF).[5]

  • Ensure complete dissolution of all reactants, using sonication if necessary.

Solvothermal Reaction:

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150 °C) for a predetermined time (e.g., 24-72 hours).

  • Allow the autoclave to cool down to room temperature naturally.

Product Isolation and Activation:

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules completely.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.

  • Gas Adsorption Measurements (e.g., N₂ at 77 K): To determine the porosity, surface area (BET method), and pore size distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF.

  • Spectroscopic Methods (FT-IR, UV-Vis, Luminescence): To characterize the coordination environment and study the photophysical properties.

  • Electrochemical Measurements (Cyclic Voltammetry, Galvanostatic Charge-Discharge): To assess the performance in energy storage applications.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Ligand_Comparison cluster_ligands Pyrazine-Based Ligands cluster_properties Resulting MOF Properties Pyrazine Unsubstituted Pyrazine Porosity Porosity & Channel Structure Pyrazine->Porosity Compact Channels PzDC Pyrazine-dicarboxylates PzDC->Porosity Robust Frameworks Electronics Electronic Properties & Redox Activity PzDC->Electronics Tunable Electronics Luminescence Luminescence PzDC->Luminescence Energy Transfer Fused_Pyrazine Extended/Fused Pyrazine Systems Fused_Pyrazine->Electronics Enhanced Conductivity & Redox Sites Fused_Pyrazine->Luminescence Extended Conjugation Experimental_Workflow Reactants 1. Reactant Preparation (Metal Salt + Pyrazine Ligand) Solvothermal 2. Solvothermal Synthesis (Heating in Autoclave) Reactants->Solvothermal Isolation 3. Product Isolation & Washing Solvothermal->Isolation Activation 4. Activation (Solvent Removal) Isolation->Activation Characterization 5. Characterization (PXRD, Gas Adsorption, etc.) Activation->Characterization Application 6. Performance Evaluation (Catalysis, Sensing, etc.) Characterization->Application

Caption: General experimental workflow for the synthesis and evaluation of pyrazine-based MOFs.

Conclusion and Future Outlook

Pyrazine-based ligands offer a rich and tunable platform for the design of high-performance MOFs. From simple pyrazine pillars to complex, fused aromatic systems, the choice of ligand profoundly influences the resulting framework's structure, electronic properties, and ultimately, its function. The comparative data presented herein demonstrates that a nuanced understanding of the ligand's role is crucial for the targeted synthesis of MOFs for specific applications.

Future research in this area will likely focus on the development of novel, multifunctional pyrazine-based ligands with even greater control over the resulting MOF's properties. The exploration of chiral pyrazine ligands for enantioselective separations and catalysis, and the integration of pyrazine-based MOFs into mixed-matrix membranes and electronic devices, are exciting avenues for continued investigation. As our understanding of the intricate structure-property relationships in these materials deepens, so too will our ability to harness the full potential of pyrazine-based MOFs to address pressing challenges in energy, environment, and health.

References

  • Benchchem. (n.d.). evaluating the effect of functional groups on pyrazine-dicarboxylate linkers in MOFs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • ACS Publications. (2025). Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions. Inorganic Chemistry.
  • PubMed. (2025). Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions. Inorganic Chemistry, 64(23), 11650-11657.
  • National Institutes of Health. (n.d.). Pyrazine‐Embedded 2D Conjugated Metal–Organic Framework with Quasi‐Honeycomb Lattice for High‐Capacitance Lithium‐Ion Storage. PMC.
  • ACS Omega. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. ACS Publications.
  • ResearchGate. (n.d.). 66582 PDFs | Review articles in METAL ORGANIC FRAMEWORKS.
  • (n.d.). A Pyrazine‐Based 2D Conductive Metal‐Organic Framework for Efficient Lithium Storage.
  • ACS Publications. (2017). Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. Inorganic Chemistry.
  • ResearchGate. (n.d.). Pyrazine-interior-embodied MOF-74 for selective CO2 adsorption.
  • Chinese Chemical Society. (2025). A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. CCS Chemistry.
  • ResearchGate. (2024). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. Journal of Colloid and Interface Science, 674(6).
  • PubMed. (2024). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. Journal of Colloid and Interface Science, 674, 279-288.
  • National Institutes of Health. (n.d.). Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation. PMC.
  • PubMed Central. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties.
  • ResearchGate. (2025). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange.
  • Royal Society of Chemistry. (n.d.). Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. Chemical Communications.

Sources

A Senior Application Scientist's Guide to the Validation of 5-Methylpyrazine-2,3-dicarboxylic Acid Derivatives as Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazine Scaffolds in Medicinal Chemistry

In the intricate process of drug discovery, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. These foundational units dictate the accessible chemical space and directly impact the physicochemical and pharmacokinetic properties of potential drug candidates.[1][2] Among the vast arsenal of heterocyclic scaffolds, pyrazine derivatives have emerged as particularly valuable assets.[1][3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, acts as a versatile modulator of molecular properties.[4] Its electron-deficient nature and capacity for hydrogen bonding enhance target interactions and can improve metabolic stability, making pyrazine-containing compounds prominent in numerous FDA-approved drugs.[4]

This guide focuses on the validation of a specific, high-potential subclass: 5-Methylpyrazine-2,3-dicarboxylic acid derivatives . The presence of two carboxylic acid moieties offers multiple points for synthetic diversification, while the methyl group provides a subtle yet significant tool for tuning steric and electronic properties. We will objectively compare these building blocks against common alternatives, provide detailed experimental protocols for their validation, and illustrate their application, offering researchers a comprehensive framework for their effective use in drug development.

Comparative Analysis: Positioning Pyrazine Derivatives in the Chemist's Toolbox

The strategic advantage of this compound lies in its unique combination of features compared to other common acidic building blocks and bioisosteres used in drug design. A primary application is to serve as a constrained, heterocyclic scaffold that can present pharmacophoric elements in a defined spatial orientation.

Building BlockRepresentative StructureKey Physicochemical PropertiesCommon Applications & Rationale
This compound - Scaffold Rigidity: Presents two functional groups in a fixed ortho-like relationship. - Dual H-Bond Acceptor: Pyrazine nitrogens can engage in key interactions. - Modulated Acidity: pKa influenced by the electron-withdrawing ring.- Scaffold for kinase inhibitors, constrained peptides. - The rigid framework helps optimize binding entropy. The pyrazine core can improve metabolic stability over more labile rings.
Phthalic Acid - Aromatic Diacid: Classic ortho-dicarboxylic acid. - Planar System: Less three-dimensional character. - Metabolic Liability: Aromatic rings are susceptible to CYP450-mediated oxidation.- Used widely in materials science and as a basic scaffold. - In drug design, often replaced to improve ADME properties.
Pyridine-2,6-dicarboxylic Acid - Metal Chelator: Strong coordination with metal ions.[5] - Different Electronics: Pyridine is less electron-deficient than pyrazine.[6]- Utilized in lanthanide complexes for imaging.[5] - Provides a different electronic and steric profile compared to the pyrazine analog.
1H-Tetrazole-5-carboxylic acid - Carboxylic Acid Bioisostere: Tetrazole ring mimics the acidity and charge of a carboxylate. - Increased Lipophilicity: Generally more lipophilic than the corresponding carboxylic acid.- Replaces a carboxylic acid to block metabolism (e.g., acyl glucuronidation) and improve cell permeability.

Experimental Validation: A Framework for Quality and Utility

A building block is only as valuable as it is reliable. Before incorporating any new reagent into a synthetic library or a lead optimization campaign, a rigorous validation process is essential. This ensures identity, purity, and predictable reactivity, preventing costly downstream failures.

Workflow for Building Block Validation

G cluster_0 Part 1: Identity & Purity cluster_1 Part 2: Reactivity & Stability A Incoming Building Block B LC-MS Analysis A->B Initial Check C NMR Spectroscopy (¹H, ¹³C) B->C Structure Confirmation D Purity ≥ 95%? C->D E PASS: Qualified for Use D->E Yes F FAIL: Reject or Re-purify D->F No G Qualified Building Block H Test Reaction (Amide Coupling) G->H I Metabolic Stability Assay G->I J Characterize Product & Yield H->J K Determine In Vitro Half-life I->K L Data Package Complete J->L K->L G A Lipophilicity (LogP/LogD) D Membrane Permeability A->D Influences E Oral Bioavailability A->E Impacts B Aqueous Solubility B->E Crucial for C pKa C->B Determines F Target Engagement C->F Affects

Sources

A Comparative Analysis of 5-Methylpyrazine-2,3-dicarboxylic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, pyrazine derivatives hold a significant position due to their diverse applications in pharmaceuticals, flavor chemistry, and materials science. This guide provides an in-depth comparative analysis of 5-Methylpyrazine-2,3-dicarboxylic acid and its key structural isomers: Pyrazine-2,5-dicarboxylic acid and 3-Methylpyrazine-2-carboxylic acid. Understanding the distinct properties arising from subtle structural modifications is paramount for researchers in selecting the appropriate molecule for their specific application, be it in drug design, as a synthetic intermediate, or in the development of novel materials.

This document will delve into the physicochemical properties, spectral characteristics, and known biological activities of these isomers, supported by experimental data and established scientific principles. We will also provide detailed protocols for their differentiation and analysis, empowering researchers to make informed decisions in their work.

Physicochemical Properties: A Tale of Two Carboxyls and a Methyl Group

The positioning of the carboxylic acid and methyl groups on the pyrazine ring profoundly influences the physicochemical properties of these isomers. These differences in polarity, acidity, and molecular geometry have significant implications for their solubility, reactivity, and biological interactions.

PropertyThis compoundPyrazine-2,5-dicarboxylic acid3-Methylpyrazine-2-carboxylic acid
Molecular Formula C₇H₆N₂O₄C₆H₄N₂O₄C₆H₆N₂O₂
Molecular Weight 182.13 g/mol 168.11 g/mol 138.12 g/mol
Melting Point (°C) ~151-155 (decomposes)255-260 (decomposes)168 - 171[1]
pKa₁ 2.45[2]~2.20 (Predicted)[3]~3.11 - 3.6[1][4]
pKa₂ 4.59[2]--
Solubility Slightly soluble in waterSlightly soluble in waterSlightly soluble in water, soluble in DMSO[1]

Expert Analysis: The presence of two adjacent carboxylic acid groups in this compound significantly influences its acidity, as reflected in its two distinct pKa values. The first dissociation (pKa₁) is stronger (more acidic) than that of 3-Methylpyrazine-2-carboxylic acid due to the electron-withdrawing effect of the second carboxyl group. Pyrazine-2,5-dicarboxylic acid is predicted to be the most acidic of the dicarboxylic acids, likely due to the symmetrical placement of the electron-withdrawing carboxyl groups. The single carboxyl group in 3-Methylpyrazine-2-carboxylic acid results in a higher pKa compared to the dicarboxylic acids. These differences in acidity are critical for designing drug formulations and understanding their behavior in physiological environments.

Spectral Differentiation: Unmasking Isomeric Identities

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • This compound: Would be expected to show a singlet for the methyl group protons and a singlet for the lone aromatic proton. The chemical shift of the aromatic proton would be influenced by the two adjacent carboxylic acid groups.

  • Pyrazine-2,5-dicarboxylic acid: Due to its symmetry, it would exhibit a single peak for the two equivalent aromatic protons.

  • 3-Methylpyrazine-2-carboxylic acid: Would display two distinct signals for the two non-equivalent aromatic protons, likely as doublets, and a singlet for the methyl group protons.

¹³C NMR:

  • The number of distinct signals in the ¹³C NMR spectrum will directly correspond to the number of non-equivalent carbon atoms in each isomer.

  • This compound: Seven distinct signals are expected (four for the pyrazine ring, two for the carboxyl groups, and one for the methyl group).

  • Pyrazine-2,5-dicarboxylic acid: Due to symmetry, only three signals are expected (two for the pyrazine ring and one for the two equivalent carboxyl groups).

  • 3-Methylpyrazine-2-carboxylic acid: Six distinct signals are expected (four for the pyrazine ring, one for the carboxyl group, and one for the methyl group).

Infrared (IR) Spectroscopy

The IR spectra of these compounds are dominated by the characteristic absorptions of the carboxylic acid groups. Key features to look for include:

  • A broad O-H stretching band in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band around 1700-1725 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the fingerprint region.

Subtle shifts in these frequencies can be observed due to the electronic effects of the methyl group and the number and position of the carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry will clearly distinguish the isomers based on their different molecular weights. The fragmentation patterns can also provide structural information. For example, the loss of CO₂ (44 Da) from the molecular ion is a characteristic fragmentation pathway for carboxylic acids.

Biological Activity: A Comparative Overview

The biological activities of pyrazine carboxylic acids are of significant interest, particularly in the context of antimicrobial and anticancer research. While direct comparative studies on these specific isomers are limited, research on their derivatives provides valuable insights.

  • Antimycobacterial Activity: Derivatives of pyrazine-2-carboxylic acid are known for their antitubercular properties. The activity is often linked to the pyrazinoic acid moiety, which is a prodrug activated by mycobacterial enzymes. The substitution pattern on the pyrazine ring can significantly modulate this activity. For instance, amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have shown potent antituberculotic activity.

  • Antifungal and Antialgal Activity: Certain amides of pyrazine-2-carboxylic acid have exhibited antifungal and antialgal effects. The lipophilicity of the molecule appears to play a crucial role in these activities.

  • Cytotoxicity: Pyrazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The specific substitutions on the pyrazine ring are critical in determining the potency and selectivity of these compounds.

It is important to note that the biological activity is highly dependent on the overall molecular structure, and direct extrapolation from derivatives to the parent acids should be done with caution. Further comparative studies on this compound and its isomers are warranted to fully elucidate their therapeutic potential.

Experimental Protocols

Workflow for Isomer Differentiation

The following workflow outlines a systematic approach for the differentiation and characterization of this compound and its isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Separation cluster_3 Data Analysis and Comparison prep Dissolve samples in a suitable deuterated solvent (e.g., DMSO-d6) nmr Acquire 1H and 13C NMR spectra prep->nmr NMR Analysis ir Acquire FTIR spectra prep->ir IR Analysis ms Acquire Mass Spectra prep->ms MS Analysis hplc HPLC analysis for purity and separation prep->hplc Chromatographic Analysis analyze Compare spectral data, retention times, and physicochemical properties nmr->analyze ir->analyze ms->analyze hplc->analyze

Caption: A streamlined workflow for the differentiation of pyrazine carboxylic acid isomers.

Detailed Experimental Methodology: HPLC Separation of Isomers

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, Pyrazine-2,5-dicarboxylic acid, and 3-Methylpyrazine-2-carboxylic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%) to control the pH and improve peak shape. The exact ratio of acetonitrile to water should be optimized to achieve good separation.

  • Standard Solution Preparation: Prepare individual stock solutions of each isomer in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Prepare a mixed standard solution by combining aliquots of the individual stock solutions.

  • Sample Preparation: Dissolve the sample containing the isomers in the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the mixed standard solution to determine the retention times of each isomer.

    • Inject the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 270 nm).

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each isomer using a calibration curve generated from the standard solutions.

Expert Insights: The choice of a C18 column is based on the nonpolar nature of the stationary phase, which will interact with the relatively nonpolar pyrazine ring. The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, leading to better retention and sharper peaks. The elution order will depend on the relative polarity of the isomers; generally, more polar compounds will elute earlier.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and its isomers, highlighting the critical role of substituent position in determining their chemical and physical properties. While a clear picture of their physicochemical differences has been established, further research is necessary to obtain comprehensive, directly comparable experimental spectral and biological activity data. Such data will be invaluable for the rational design of new pharmaceuticals and functional materials based on these versatile pyrazine scaffolds. The provided experimental workflows offer a starting point for researchers to conduct these much-needed comparative studies.

References

  • Bouling Chemical Co., Limited. 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards.
  • MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • National Center for Biotechnology Information. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents.
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  • MDPI. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • mediaTUM. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine.
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  • The Royal Society of Chemistry. Supplementary Information.
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  • National Center for Biotechnology Information. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties.
  • ResearchGate. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • MDPI. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.
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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ChemBK. PYRAZINE-2,5-DICARBOXYLIC ACID.
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A Comparative Guide to the Biological Evaluation of 5-Methylpyrazine Carbohydrazide-Based Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazine-Hydrazone Scaffold

In the landscape of medicinal chemistry, the fusion of privileged structures—molecular scaffolds known to interact with multiple biological targets—is a cornerstone of rational drug design. The pyrazine ring is one such scaffold, famously represented by pyrazinamide, a first-line drug for treating tuberculosis.[1][2] Its nitrogen-rich heterocyclic structure is a key feature in numerous compounds with diverse pharmacological activities, including antitubercular, anticancer, and antimicrobial properties.[1] When the pyrazine core is functionalized with a carbohydrazide and subsequently condensed with various aldehydes or ketones, it gives rise to a class of compounds known as hydrazones.

Hydrazones are characterized by the azomethine group (-CONH-N=CH-), a pharmacophore that imparts a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects.[3][4][5][6] The well-established antitubercular drug isoniazid is a prominent example of a hydrazide, and its derivatives have shown potent activity.[3][7] The combination of the 5-methylpyrazine moiety with the versatile hydrazone linker creates a molecular framework ripe for exploration, offering a platform for developing novel therapeutic agents.

This guide provides a comparative analysis of the biological evaluation of 5-methylpyrazine carbohydrazide-based hydrazones. We will delve into their synthesis, compare their performance across various biological assays, and elucidate the structure-activity relationships (SAR) that govern their efficacy. The experimental protocols detailed herein are presented to ensure reproducibility and provide a self-validating framework for researchers in the field.

General Synthesis Pathway

The synthesis of 5-methylpyrazine carbohydrazide-based hydrazones is typically a straightforward, multi-step process.[2][3] The causality behind this synthetic route is efficiency and high yield. The process begins with a commercially available starting material, 5-methylpyrazine-2-carboxylic acid, and proceeds through esterification and hydrazinolysis to form a key intermediate, which is then coupled with various carbonyl compounds.

G cluster_synthesis Synthetic Workflow A 5-Methylpyrazine- 2-carboxylic acid B Methyl 5-methylpyrazine- 2-carboxylate (Ester) A->B Esterification (Methanol, cat. H₂SO₄, Reflux) C 5-Methylpyrazine- 2-carbohydrazide (Hydrazide Intermediate) B->C Hydrazinolysis (Hydrazine Hydrate, Reflux) E Final Hydrazone Product (Schiff Base) C->E Condensation (Ethanol, Reflux) D Substituted Aromatic Aldehyde/Ketone D->E G cluster_maba MABA Workflow for Antitubercular Screening start Prepare 96-well plate with supplemented broth step1 Serially dilute test compounds in wells start->step1 step2 Inoculate wells with M. tuberculosis H37Rv step1->step2 step3 Incubate plate at 37°C for 5-7 days step2->step3 step4 Add Alamar Blue reagent to all wells step3->step4 step5 Re-incubate until control well turns pink step4->step5 step6 Read results: Blue = Inhibition Pink = Growth step5->step6 end Determine MIC value step6->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Comparative Data

Compound Derivative (Substituent on Phenyl Ring)MIC vs. Mtb H37Rv (µg/mL)Reference
Pyrazinamide (Standard)≤6.25[8]
Isoniazid (Standard)0.025[9]
8b: 4-Fluorophenyl≤6.25[8]
8c: 4-Chlorophenyl≤6.25[8]
8d: 4-Bromophenyl≤6.25[8]
24: (Structure with a complex pyrazine hydrazide-hydrazone moiety)0.78[9]

Structure-Activity Relationship (SAR) Insights

The data reveals that several 5-methylpyrazine carbohydrazide-based hydrazones exhibit significant activity against M. tuberculosis. [8]Specifically, compounds with halogen substituents (Fluoro, Chloro, Bromo) at the para-position of the phenyl ring consistently show potent activity, with MIC values comparable to the standard drug pyrazinamide. [8]This suggests that the presence of an electron-withdrawing group at this position is favorable for antitubercular action. The exceptional potency of compound 24 (MIC = 0.78 µg/mL) highlights that more complex modifications to the hydrazone structure can lead to substantial improvements in activity. [9]In silico studies suggest that these compounds may act by inhibiting pantothenate synthetase, an essential enzyme in Mtb, offering a potential mechanism of action distinct from existing drugs. [8]

Antimicrobial (Antibacterial & Antifungal) Activity

Beyond tuberculosis, the broader antimicrobial potential of these hydrazones is often evaluated against a panel of common bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution Method

This is the gold-standard method for determining the MIC of antimicrobial agents. Its systematic and quantitative nature ensures reliable and comparable results.

  • Preparation: A 96-well microplate is filled with Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.

  • Compound Dilution: Test compounds are serially diluted across the wells.

  • Inoculation: Each well is inoculated with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubation: Plates are incubated at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that causes complete visible inhibition of microbial growth. [10][11] Comparative Data

| Compound | Target Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Tazocine (Standard) | E. coli | - (Zone of Inhibition) | [3]| | Compound Series | Various Bacteria & Fungi | Generally non-significant activity | [3]| | Pyrazoline/Hydrazone Derivatives | S. aureus | 64-512 | [10][11]| | Pyrazoline/Hydrazone Derivatives | E. faecalis | 32-512 | [11]|

SAR Insights

The evaluation of 5-methylpyrazine carbohydrazide-based hydrazones for general antimicrobial activity has yielded less promising results compared to their antitubercular potential. One study reported that all synthesized hydrazones showed "non-significant" antimicrobial activities. [3]Other studies on similar hydrazone derivatives show only moderate activity, with MIC values often in the range of 32-512 µg/mL, which is significantly higher than clinically used antibiotics. [10][11]This suggests that while the hydrazone scaffold can possess antimicrobial properties, the specific 5-methylpyrazine derivatives tested so far are not optimized for broad-spectrum antibacterial or antifungal action. The precursor, 5-methylpyrazine-2-carbohydrazide, was also found to be largely inactive. [3]

Cytotoxicity and Anticancer Activity

Evaluating the cytotoxicity of novel compounds is crucial, both to assess their safety profile and to explore potential anticancer applications.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational assay in anticancer drug screening due to its reliability and ease of use.

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) are seeded into a 96-well plate and allowed to adhere overnight. [9][12]2. Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm). The intensity is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is calculated from the dose-response curve. [12][13] Comparative Data

Compound Derivative (Substituent)Cell LineIC₅₀ (µM)Reference
3e: (Furan-based carbohydrazide)A549 (Lung Cancer)43.38[12]
3e: (Furan-based carbohydrazide)BJ (Normal Fibroblast)>400[12]
Antitubercular HydrazonesHepG2 (Liver Cancer)>100[9]
41: (Benzothiazepine derivative)Cytotoxic Activity35.10 ± 2[1]

SAR Insights

The anticancer potential appears to be highly dependent on the specific structural features of the hydrazone. While the most potent antitubercular compounds were found to be non-toxic against normal human liver cells (IC₅₀ > 100 µM), indicating a good safety profile and selectivity for mycobacteria, other related structures show promise as anticancer agents. [1][9]For instance, a carbohydrazide derivative bearing a furan moiety (3e ) demonstrated significant and selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 43.38 µM) while being non-toxic to normal fibroblast cells. [12]This highlights the principle of molecular tuning: subtle changes to the scaffold can dramatically shift the biological activity from antitubercular to anticancer, underscoring the versatility of the hydrazone framework.

Conclusion and Future Outlook

The biological evaluation of 5-methylpyrazine carbohydrazide-based hydrazones reveals a class of compounds with significant and tunable therapeutic potential. The primary strength of this scaffold lies in its potent antitubercular activity , with several derivatives demonstrating efficacy comparable to the frontline drug pyrazinamide. [8]The structure-activity relationship clearly indicates that aromatic ring substitutions are critical determinants of this activity.

In contrast, their performance as broad-spectrum antimicrobial agents appears limited based on current data. [3]However, the scaffold shows promise in the realm of oncology , where specific derivatives have exhibited selective cytotoxicity against cancer cell lines. [12]This divergence in activity underscores the importance of comprehensive biological screening. A compound that is inactive in one assay may be a potent hit in another.

For researchers and drug development professionals, 5-methylpyrazine carbohydrazide-based hydrazones represent a promising starting point. Future work should focus on:

  • Lead Optimization: Synthesizing a broader library of analogues to refine the SAR for antitubercular and anticancer activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets (e.g., pantothenate synthetase in Mtb) to understand how these compounds exert their effects. [8]3. In Vivo Evaluation: Advancing the most promising in vitro candidates to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the systematic approach outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and valuable chemical scaffold.

References

  • Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Available at: https://www.researchgate.net/publication/303350036_Synthesis_characterization_and_biological_evaluation_of_some_5-methylpyrazine_carbohydrazide_based_hydrazones
  • Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27166526/
  • Various Authors. (n.d.). Pyrazine derivatives reported for anti-tubercular activity. ResearchGate. Available at: https://www.researchgate.net/figure/Pyrazine-derivatives-reported-for-anti-tubercular-activity_fig1_344589255
  • Gencheva, M., et al. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. MDPI. Available at: https://www.mdpi.com/1422-0067/23/23/14660
  • Hassan, A. M., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32927214/
  • Ahmad, M. (2016). (Open Access) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. SciSpace. Available at: https://typeset.
  • Ahmad, M., et al. (2016). (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. Available at: https://www.researchgate.net/publication/303350036_Synthesis_characterization_and_biological_evaluation_of_some_5-methylpyrazine_carbohydrazide_based_hydrazones
  • Various Authors. (n.d.). Antimicrobial activities of the synthesized compounds. ResearchGate. Available at: https://www.researchgate.net/figure/Antimicrobial-activities-of-the-synthesized-compounds_tbl3_303350036
  • Saeed, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: https://www.mdpi.com/1420-3049/27/9/2678
  • Miniyar, P., et al. (2014). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S187853521400003X
  • Various Authors. (n.d.). Hydrazine‐hydrazones based compounds with potent anti‐TB activity. ResearchGate. Available at: https://www.researchgate.net/figure/Hydrazine-hydrazones-based-compounds-with-potent-anti-TB-activity_fig1_328906560
  • Kaymakçıoğlu, B., et al. (2002). Synthesis, Characterization and Evaluation of Antituberculosis Activity of Some Hydrazones. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/12164221/
  • Childers, W. G., et al. (2015). Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26119501/
  • Saeed, S., et al. (2022). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/35563974/
  • de Oliveira, C. B., et al. (2018). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100460/
  • Lazar, C., et al. (2021). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Available at: https://www.mdpi.com/1420-3049/26/19/5966
  • Evranos Aksöz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: https://pubmed.ncbi.nlm.nih.gov/33177930/
  • Evranos Aksöz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7650741/
  • Saeed, S., et al. (2022). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. Available at: https://www.researchgate.
  • Yurttaş, L., et al. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06456a
  • Various Authors. (n.d.). Biological evaluation of reported hydrazones. ResearchGate. Available at: https://www.researchgate.net/figure/Biological-evaluation-of-reported-hydrazones_tbl1_354897087
  • Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11124446/
  • Various Authors. (n.d.). (PDF) REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. ResearchGate. Available at: https://www.researchgate.net/publication/287514309_REVIEW_OF_BIOLOGICAL_ACTIVITIES_OF_HYDRAZONES
  • Al-Amiery, A. A., et al. (2022). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: https://www.mdpi.com/1420-3049/27/11/3392
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254834/
  • Kaymakçıoğlu, B. K., et al. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. DergiPark. Available at: https://dergipark.org.tr/en/pub/jfacpharm/issue/67775/957404
  • Al-Warhi, T., et al. (2022). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: https://www.mdpi.com/1420-3049/27/15/4933

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A Comparative Guide to Assessing the Purity of Synthesized 5-Methylpyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. In the synthesis of novel chemical entities, such as 5-Methylpyrazine-2,3-dicarboxylic acid, a crucial intermediate in various pharmaceutical and agrochemical research endeavors, rigorous purity assessment is paramount. Even minute impurities can lead to unforeseen side reactions, alter biological activity, and compromise the integrity of downstream applications.

This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles behind each method, offer field-proven insights into experimental choices, and provide detailed protocols to ensure self-validating and trustworthy results. As a point of comparison, we will reference its close structural analogs, 2,3-pyrazinedicarboxylic acid and 2,5-pyrazinedicarboxylic acid, to highlight the nuances in analytical strategy.

The Criticality of Purity in Pyrazine Carboxylic Acids

Pyrazine carboxylic acids and their derivatives are key building blocks in the synthesis of a wide range of biologically active molecules. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences. For instance, in the synthesis of 2,5-pyrazinedicarboxylic acid, 5-methylpyrazine-2-carboxylic acid can be a significant by-product that requires specific purification strategies to remove.[1] The structural similarity of such impurities to the target molecule often presents a significant analytical challenge. Therefore, employing a multi-faceted analytical approach is not just recommended; it is essential for robust quality control.

A Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique for purity assessment is dictated by a balance of factors including selectivity, sensitivity, speed, and the nature of the potential impurities. Here, we compare the three most powerful and commonly employed techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Technique Principle Strengths Weaknesses Ideal for Detecting
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High sensitivity, excellent for quantifying impurities, robust and reproducible.Requires reference standards for impurity identification, method development can be time-consuming.Isomeric impurities, by-products with different polarity, residual starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can identify unknown impurities, inherently quantitative without a reference standard for the analyte (qNMR).Lower sensitivity compared to HPLC and MS, complex mixtures can lead to overlapping signals.Structural isomers, process-related impurities with distinct proton/carbon environments.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.May not distinguish between isomers without fragmentation analysis, quantification can be challenging without stable isotope-labeled internal standards.High molecular weight impurities, trace-level contaminants, degradation products.

Table 1: Comparison of Analytical Techniques for Purity Assessment.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high sensitivity and resolving power. For a polar, aromatic compound like this compound, a reverse-phase HPLC method is most suitable.

Causality of Experimental Choices:

  • Column: A C18 column is chosen for its versatility and ability to retain a wide range of non-polar to moderately polar compounds. The choice of a modern, high-purity silica C18 column minimizes peak tailing for acidic compounds.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid groups. This ensures good peak shape and consistent retention times. Acetonitrile is a common organic modifier that provides good elution strength for pyrazine derivatives.

  • Detector: A UV detector is ideal as the pyrazine ring and carboxylic acid groups are chromophores that absorb UV light, typically around 270 nm.

Step-by-Step HPLC Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System (Pump, Injector, Column, Detector) A->B Injection C Data Acquisition (Chromatogram) B->C Elution & Detection D Data Analysis (Peak Integration, Purity Calculation) C->D Processing

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the synthesized molecule and for identifying and characterizing unknown impurities.

Causality of Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many carboxylic acids due to its high polarity and ability to form hydrogen bonds. It also has a convenient residual solvent peak that does not interfere with the aromatic region of the spectrum.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and purity, and with signals that do not overlap with the analyte, is used. 1,4-Dioxane or maleic acid are suitable choices for polar compounds in DMSO-d₆.

Step-by-Step NMR Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in 0.6 mL of DMSO-d₆ in an NMR tube. Add a known amount of a certified internal standard for qNMR.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 5 seconds (for quantitative analysis).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum. The purity can be calculated by comparing the integral of the analyte's signals to the integral of the internal standard's signal.[2] The chemical shifts and coupling patterns in both ¹H and ¹³C spectra are compared with predicted values or reference spectra to confirm the structure and identify any impurities.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer (¹H and ¹³C Acquisition) A->B Analysis C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C FID Signal D Spectral Analysis (Chemical Shift, Integration, Coupling Constants) C->D NMR Spectrum

Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.

Mass Spectrometry (MS) for High-Sensitivity Impurity Profiling

Mass spectrometry is a powerful tool for detecting trace-level impurities and confirming the molecular weight of the synthesized compound. When coupled with liquid chromatography (LC-MS), it provides both separation and identification capabilities.

Causality of Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like dicarboxylic acids and can be operated in both positive and negative ion modes. Negative ion mode is often preferred for acidic compounds as they readily form [M-H]⁻ ions.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for obtaining accurate mass measurements, which can help in determining the elemental composition of impurities.

Step-by-Step LC-MS Protocol:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS Conditions:

    • Use the same HPLC conditions as described previously.

    • The eluent from the HPLC is directed into the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: The total ion chromatogram (TIC) will show peaks corresponding to the main compound and any impurities. The mass spectrum of each peak will provide its molecular weight.

MS_Workflow A Sample Introduction (Direct Infusion or LC) B Ionization Source (e.g., ESI) A->B C Mass Analyzer (e.g., TOF, Quadrupole) B->C D Detector C->D E Data System (Mass Spectrum) D->E

Caption: Mass Spectrometry (MS) Workflow.

Conclusion

Assessing the purity of synthesized this compound requires a multi-pronged analytical strategy. While HPLC provides robust quantitative data on purity and the levels of known impurities, NMR spectroscopy is unparalleled for structural confirmation and the identification of unknown process-related impurities. Mass spectrometry offers exceptional sensitivity for detecting trace contaminants and confirming molecular weights. By judiciously employing these techniques in a complementary fashion, researchers can ensure the quality and integrity of their synthesized compounds, thereby building a solid foundation for successful research and development.

References

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comparing the performance of different synthetic routes to 5-Methylpyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methylpyrazine-2-carboxylic Acid

5-Methylpyrazine-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structural motif is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). Notably, it serves as a key intermediate in the production of the third-generation sulfonylurea antidiabetic drug, Glipizide, and the antihyperlipidemic agent, Acipimox.[1][2] The efficiency, scalability, and economic viability of its synthesis are therefore critical considerations for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the predominant synthetic routes to this valuable compound, supported by experimental data to inform strategic decisions in process chemistry and pharmaceutical manufacturing.

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic strategies that will be discussed in this guide, highlighting the key starting materials and transformations.

cluster_0 Route 1: Oxidation of 2,5-Dimethylpyrazine cluster_1 Route 2: From Diaminomaleonitrile cluster_2 Route 3: From Pyruvaldehyde and o-Phenylenediamine A1 2,5-Dimethylpyrazine B1 5-Methylpyrazine-2-carboxylic acid A1->B1 KMnO4 A2 Diaminomaleonitrile B2 2,3-Dicyano-5-methylpyrazine A2->B2 Acetone Aldoxime / Acid C2 5-Methylpyrazine-2-carboxylic acid B2->C2 Hydrolysis & Decarboxylation A3 Pyruvaldehyde + o-Phenylenediamine B3 3-Methylquinoxaline A3->B3 Cyclization C3 5-Methylpyrazine-2,3-dicarboxylic acid potassium salt B3->C3 Oxidation (KMnO4) D3 5-Methylpyrazine-2-carboxylic acid C3->D3 Acidification & Decarboxylation

Caption: Overview of major synthetic routes to 5-Methylpyrazine-2-carboxylic acid.

Route 1: Direct Oxidation of 2,5-Dimethylpyrazine

This is one of the most direct approaches, utilizing the readily available and inexpensive 2,5-dimethylpyrazine as the starting material. The core of this synthesis is the selective oxidation of one of the two methyl groups on the pyrazine ring.

Expertise & Experience: The Rationale Behind Controlled Oxidation

The primary challenge in this route is controlling the oxidation to prevent the formation of the byproduct, pyrazine-2,5-dicarboxylic acid, which results from the oxidation of both methyl groups.[3][4] The chemical environments of the two methyl groups are identical, making selective mono-oxidation difficult.[4] Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed.[4][5] To enhance selectivity, the reaction is often performed with a significant excess of 2,5-dimethylpyrazine, which statistically favors the mono-oxidation product and suppresses the deeper oxidation of the desired product.[4]

Experimental Protocol: Potassium Permanganate Oxidation
  • Reaction Setup: 2,5-dimethylpyrazine is dissolved in an aqueous solution, often with an inorganic base like sodium hydroxide or potassium hydroxide, and the temperature is controlled, typically between 10-30°C.[5]

  • Oxidant Addition: Solid potassium permanganate is added portion-wise to the reaction mixture over a period of several hours to maintain temperature control and manage the exothermic reaction.[5]

  • Quenching and Filtration: After the reaction is complete (monitored by TLC or HPLC), the resulting manganese dioxide (MnO₂) is removed by filtration.

  • Work-up and Isolation: The filtrate containing the potassium salt of the carboxylic acid is concentrated. The pH is then adjusted to the acidic range (e.g., pH 2.5) using an acid like sulfuric acid, which precipitates the byproduct pyrazine-2,5-dicarboxylic acid salt while keeping the desired product in solution.[4] The product is then extracted with an organic solvent such as butanone.[4]

  • Purification: The crude product obtained after solvent evaporation is purified by recrystallization from a suitable solvent like water or methyl ethyl ketone to yield the final product.[4]

Performance Data
ParameterValueSource
Starting Material2,5-Dimethylpyrazine[4]
Key ReagentPotassium Permanganate[4][5]
Yield>75%[4]
Product Purity>99% (after recrystallization)[4]

Route 2: Synthesis from Diaminomaleonitrile

This pathway offers an alternative starting point, building the pyrazine ring through condensation followed by functional group manipulation.

Expertise & Experience: Building the Heterocycle

This method involves the condensation of diaminomaleonitrile with a suitable carbonyl compound to form a dicyanopyrazine intermediate. A novel approach uses acetone aldoxime in the presence of a dilute acid to form 2,3-dicyano-5-methylpyrazine.[3] This intermediate is then subjected to acidic hydrolysis, which converts the nitrile groups to carboxylic acids, followed by an in situ decarboxylation to selectively remove one of the carboxyl groups, yielding the final product.[3] An older variant of this method uses pyruvaldehyde for the initial condensation, but pyruvaldehyde is noted to be less accessible and more expensive than acetone aldoxime.[3]

Experimental Protocol: From Diaminomaleonitrile and Acetone Aldoxime
  • Condensation: Diaminomaleonitrile is reacted with acetone aldoxime in the presence of a dilute inorganic acid to yield 2,3-dicyano-5-methylpyrazine.[3]

  • Hydrolysis and Decarboxylation: The resulting dicyanopyrazine is then hydrolyzed in an aqueous acid solution (e.g., dilute sulfuric acid). The intermediate dicarboxylic acid is not isolated but is decarboxylated in situ under the reaction conditions to afford 5-methylpyrazine-2-carboxylic acid.[3]

  • Isolation and Purification: The product is isolated from the reaction mixture and purified, typically by recrystallization.

Performance Data
ParameterValueSource
Starting MaterialsDiaminomaleonitrile, Acetone Aldoxime[3]
Key StepsCondensation, Hydrolysis, Decarboxylation[3]
Yield40-45% (using pyruvaldehyde)[3]
Key AdvantageUtilizes low-cost and accessible starting materials.[3]

Route 3: Synthesis from Pyruvaldehyde and o-Phenylenediamine

This route constructs a quinoxaline intermediate which is then oxidatively cleaved to form the pyrazine dicarboxylic acid, followed by decarboxylation.

Expertise & Experience: Ring Formation and Oxidative Cleavage

This multi-step synthesis begins with the cyclization of pyruvaldehyde and o-phenylenediamine to form 3-methylquinoxaline (also referred to as 3-methyl benzopyrazine).[1] This intermediate is then subjected to strong oxidation with potassium permanganate, which cleaves the benzene ring of the quinoxaline system to form the potassium salt of this compound.[1] The final step involves acidification and decarboxylation, where one of the carboxyl groups is removed to yield the target mono-acid.[1] While this route is longer, it is established for industrial production.[4]

Experimental Protocol

A Cyclization (Pyruvaldehyde + o-Phenylenediamine) B Oxidation (KMnO4) A->B C Acidification & Decarboxylation (H2SO4) B->C D Extraction & Purification C->D E Final Product D->E

Caption: Workflow for the synthesis via the quinoxaline intermediate.

  • Cyclization: Pyruvaldehyde and o-phenylenediamine undergo a condensation reaction to form 3-methylquinoxaline.[1]

  • Oxidation: The 3-methylquinoxaline is oxidized with an inorganic oxidant like potassium permanganate at elevated temperatures (60-105°C) to yield the potassium salt of this compound.[1]

  • Acidification and Decarboxylation: The intermediate dicarboxylic acid salt is treated with sulfuric acid at temperatures ranging from 30 to 130°C. This step both acidifies the carboxylate groups and induces the decarboxylation of one of them.[1]

  • Extraction and Isolation: The reaction mixture is neutralized to a pH of 1.5-4.0, and the product is extracted with butanone. The solvent is then removed, and the crude product is purified by crystallization and drying.[1]

Performance Data
ParameterValueSource
Starting MaterialsPyruvaldehyde, o-Phenylenediamine[1]
Key IntermediateThis compound potassium salt[1]
YieldNot explicitly stated, but industrialized[4]
Product Purity≥99% (HPLC)[1]

Comparative Analysis and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesOverall Assessment
1. Oxidation of 2,5-Dimethylpyrazine - Short and direct route.[4]- High yield (>75%).[4]- Inexpensive starting material.- Risk of over-oxidation to di-acid.[3][4]- Requires careful control of reaction conditions.An efficient and high-yielding method, well-suited for industrial scale-up provided that the oxidation can be precisely controlled to maximize selectivity.
2. From Diaminomaleonitrile - Avoids strong oxidants for the main chain formation.- Uses low-cost and readily available starting materials (acetone aldoxime variant).[3]- Moderate yields reported (40-45%).[3]- Multi-step process.A viable alternative, particularly if challenges with selective oxidation in Route 1 are difficult to overcome. The use of acetone aldoxime improves the cost-effectiveness.
3. From Pyruvaldehyde and o-Phenylenediamine - Well-established and has been industrialized.[4]- High product purity (≥99%).[1]- Longer synthetic route.[4]- Involves multiple steps and intermediates.A robust and proven method for large-scale production where process control and final product purity are paramount, despite the longer pathway.

Final Recommendation:

For process development focused on efficiency and atom economy, the direct oxidation of 2,5-dimethylpyrazine (Route 1) presents the most attractive option due to its high reported yields and directness. However, significant process optimization is required to ensure selective mono-oxidation and minimize byproduct formation. For applications where robustness and a well-established industrial precedent are critical, the route via the quinoxaline intermediate (Route 3) is a reliable choice, albeit with a longer process. The diaminomaleonitrile route (Route 2) stands as a cost-effective alternative, especially with recent improvements using more accessible starting materials. The ultimate choice will depend on the specific priorities of the research or manufacturing campaign, balancing factors of yield, purity, cost, and scalability.

References

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., Vol.29, No.3, May 2016, pp.811-817.
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  • How to Prepare 5-Methylpyrazine-2-carboxylic Acid?. Guidechem.
  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete.
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  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
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  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.
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  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones.
  • 5-Methyl-2-pyrazinecarboxylic acid synthesis routes. Benchchem.
  • A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid.
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A Comparative Guide to the Antimicrobial Activity of 5-Methylpyrazine-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of new and effective antimicrobial agents.[1][2] Among the heterocyclic compounds, pyrazine derivatives have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[3][4] This guide provides an in-depth validation and comparative analysis of the antimicrobial activity of a promising class of compounds: 5-methylpyrazine-2-carbohydrazide derivatives.

Drawing from established research, this document will detail the synthesis, mechanism of action, and structure-activity relationships of these derivatives. We will present a comparative analysis of their performance against various microbial strains, supported by experimental data from multiple studies. Furthermore, this guide will provide detailed, step-by-step protocols for the key experiments, enabling researchers to replicate and build upon these findings.

The Rationale Behind 5-Methylpyrazine-2-Carbohydrazide Scaffolds

The core structure of 5-methylpyrazine-2-carbohydrazide combines several key pharmacophoric features. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a known privileged scaffold in medicinal chemistry.[4] It is a structural analog of pyrazinamide, a first-line antituberculosis drug.[5] The carbohydrazide moiety (-CONHNH2) and its hydrazone derivatives (-CONHN=CH-R) are also well-established pharmacophores known to impart a wide range of biological activities, including antimicrobial effects.[1][6] The 5-methyl group can influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The underlying hypothesis is that by combining these fragments, it is possible to generate novel molecules with potent and broad-spectrum antimicrobial activity.

Synthesis of 5-Methylpyrazine-2-Carbohydrazide Derivatives: A Stepwise Approach

The synthesis of 5-methylpyrazine-2-carbohydrazide derivatives is typically a straightforward three-step process, commencing with 5-methylpyrazine-2-carboxylic acid.[6][7][8][9] This synthetic route allows for the facile introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-Carbohydrazide Derivatives

Step 1: Esterification of 5-Methylpyrazine-2-Carboxylic Acid

  • In a round-bottom flask, dissolve 5-methylpyrazine-2-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the methyl 5-methylpyrazine-2-carboxylate.

  • Purify the product by column chromatography.

Step 2: Formation of 5-Methylpyrazine-2-Carbohydrazide

  • Dissolve the methyl 5-methylpyrazine-2-carboxylate from Step 1 in a suitable solvent, such as methanol.[7]

  • Add an excess of hydrazine hydrate (80% or 99%).[7][8]

  • Reflux the mixture for 4 hours.[7][8]

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., chloroform and petroleum ether) to obtain pure 5-methylpyrazine-2-carbohydrazide.[7]

Step 3: Synthesis of Hydrazone Derivatives

  • Dissolve the 5-methylpyrazine-2-carbohydrazide from Step 2 in ethanol.

  • Add an equimolar amount of a substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours.[8]

  • Cool the reaction mixture to allow the precipitation of the hydrazone derivative.

  • Filter the solid, wash it with cold ethanol, and dry it.

  • Recrystallize the product from a suitable solvent, such as aqueous ethanol, to obtain the pure derivative.[8]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation 5-Methylpyrazine-2-Carboxylic_Acid 5-Methylpyrazine- 2-Carboxylic Acid Methanol_H2SO4 Methanol, cat. H₂SO₄ 5-Methylpyrazine-2-Carboxylic_Acid->Methanol_H2SO4 Reflux Methyl_5-methylpyrazine-2-carboxylate Methyl 5-methylpyrazine- 2-carboxylate Methanol_H2SO4->Methyl_5-methylpyrazine-2-carboxylate Hydrazine_Hydrate Hydrazine Hydrate Methyl_5-methylpyrazine-2-carboxylate->Hydrazine_Hydrate Reflux 5-Methylpyrazine-2-carbohydrazide 5-Methylpyrazine- 2-carbohydrazide Hydrazine_Hydrate->5-Methylpyrazine-2-carbohydrazide Substituted_Aldehyde Substituted Aromatic Aldehyde 5-Methylpyrazine-2-carbohydrazide->Substituted_Aldehyde Reflux, cat. Acetic Acid Final_Derivative 5-Methylpyrazine-2- carbohydrazide Derivative Substituted_Aldehyde->Final_Derivative

Caption: Synthetic pathway for 5-methylpyrazine-2-carbohydrazide derivatives.

Comparative Antimicrobial Performance

The antimicrobial efficacy of 5-methylpyrazine-2-carbohydrazide derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for this assessment.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Methylpyrazine-2-Carbohydrazide Derivatives against Various Bacterial Strains (µg/mL)

Derivative SubstitutionStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhiReference
Unsubstituted Phenyl>250>250>250>250[1]
4-Chlorophenyl125125250250[1]
2-Nitrophenyl62.562.5125125[10]
3-Nitrophenyl62.562.5125125[10]
4-Nitrophenyl62.562.5125125[10]
4-Dimethylaminophenyl125125250>250[1]
Ofloxacin (Standard)0.970.971.951.95[1]

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

The data clearly indicates that the nature of the substituent on the aromatic ring plays a crucial role in the antimicrobial activity. Derivatives with electron-withdrawing groups, such as nitro groups, generally exhibit lower MIC values and thus higher potency, particularly against Gram-positive bacteria.[10]

Validation of Antimicrobial Activity: Experimental Protocols

To ensure the reproducibility and validity of the antimicrobial data, standardized protocols must be followed. The agar cup plate method and the broth microdilution method are two commonly employed techniques.

Experimental Protocol: Agar Cup Plate Method for Antimicrobial Screening
  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

  • Create wells (cups) of a specific diameter in the agar using a sterile borer.

  • Add a defined concentration (e.g., 250 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.[1]

  • Include a positive control (a standard antibiotic like Ofloxacin) and a negative control (solvent alone).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Dispense a sterile growth medium (e.g., Mueller-Hinton broth) into the wells of a 96-well microtiter plate.

  • Prepare serial twofold dilutions of the test compounds in the wells.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Testing_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis Prepare_Culture Prepare Standardized Microbial Culture Inoculate_Plates Inoculate Microtiter Plates Prepare_Culture->Inoculate_Plates Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Inoculate_Plates Incubate Incubate at 37°C for 24 hours Inoculate_Plates->Incubate Visual_Inspection Visually Inspect for Microbial Growth Incubate->Visual_Inspection Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action and Structure-Activity Relationship

The precise mechanism of action for 5-methylpyrazine-2-carbohydrazide derivatives is not yet fully elucidated. However, it is widely believed that the hydrazone linkage is crucial for their biological activity. One proposed mechanism involves the inhibition of essential enzymes within the microbial cell, such as DNA gyrase.[10] Another possibility is the disruption of the microbial cell membrane, leading to cell lysis.[11] The pyrazine ring itself may contribute by intercalating with DNA or inhibiting other vital cellular processes.

The structure-activity relationship (SAR) studies, as summarized in Table 1, provide valuable insights for the rational design of more potent derivatives. The presence of electron-withdrawing groups on the phenyl ring, such as nitro groups, appears to enhance antimicrobial activity. This suggests that the electronic properties of the molecule are a key determinant of its efficacy. Further quantitative structure-activity relationship (QSAR) studies could help to refine these observations and predict the activity of novel derivatives.[12]

Conclusion and Future Directions

5-Methylpyrazine-2-carbohydrazide derivatives represent a promising class of antimicrobial agents with tunable activity based on their substitution patterns. The synthetic route is straightforward, allowing for the generation of a diverse library of compounds for screening. The experimental data presented in this guide validates their potential, particularly against Gram-positive bacteria.

Future research should focus on several key areas:

  • Elucidation of the Mechanism of Action: Detailed biochemical and molecular modeling studies are needed to identify the specific cellular targets of these compounds.

  • Broadening the Antimicrobial Spectrum: Further derivatization and screening against a wider range of microorganisms, including fungi and multidrug-resistant strains, are warranted.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to in vivo models to evaluate their therapeutic potential and safety profiles.

By systematically exploring the chemical space of 5-methylpyrazine-2-carbohydrazide derivatives, the scientific community can continue to develop novel and effective weapons in the fight against infectious diseases.

References

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones
  • A Comparative Analysis of Pyrazine-2-amidoxime and Other Amidoxime Derivatives in Antimicrobial Applic
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIV
  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry
  • A Comparative Analysis of the Biological Activity of Pyrazine vs.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIVATIVES | Abstract - International Journal of Drug Development & Research
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIV
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIVATIVES | Request PDF - ResearchG
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. | Moroccan Journal of Chemistry
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - NIH
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiprolifer
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchG
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery
  • Application Notes and Protocols for Antimicrobial Studies of Pyrazine Deriv
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide - IRIS - Unife

Sources

Evaluating the Gas Separation Efficiency of 5-Methylpyrazine-2,3-dicarboxylic Acid-Based MOFs: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) for specific applications remains a paramount objective. The tunable nature of MOF structures, achieved through the judicious selection of organic linkers and metal nodes, allows for the fine-tuning of pore environments to selectively capture and separate gases. This guide focuses on the untapped potential of 5-Methylpyrazine-2,3-dicarboxylic acid as a building block for MOFs aimed at efficient gas separation, particularly for CO2 capture.

While the body of literature on MOFs derived specifically from this compound is still emerging, this guide will provide a comprehensive evaluation based on established principles of MOF chemistry and performance data from analogous structures. We will explore the synergistic effects of the pyrazine core and methyl functionalization, propose a synthetic pathway, and detail the requisite experimental protocols to validate performance. This document serves as both a predictive analysis and a practical handbook for researchers venturing into this promising area of MOF development.

The Scientific Rationale: Why this compound?

The choice of an organic linker is critical in dictating the final properties of a MOF. This compound is a particularly intriguing candidate for gas separation applications due to a combination of factors inherent to its molecular structure.

  • The Pyrazine Core: The presence of two nitrogen atoms in the pyrazine ring introduces a higher density of polar sites within the MOF's pores compared to simple carboxylate linkers. These nitrogen sites can act as Lewis bases, enhancing the affinity for quadrupolar gas molecules like CO2 through favorable electrostatic interactions. This is a well-established strategy for improving CO2 uptake and selectivity over less polar gases like methane (CH4) and nitrogen (N2).

  • Methyl Functionalization: The methyl group (-CH3) appended to the pyrazine ring is expected to have a twofold impact on the MOF's gas separation performance. Firstly, it can subtly modify the pore geometry and size, potentially leading to more optimal dimensions for sieving gas molecules. Secondly, the introduction of methyl groups can increase the hydrophobicity of the pore environment. This is advantageous in industrial applications where flue gas streams often contain moisture, which can compete with CO2 for adsorption sites in more hydrophilic MOFs. Computational studies have shown that methyl-functionalized MOFs can exhibit enhanced CO2 uptake affinity.

By combining the CO2-philic nature of the pyrazine ring with the pore-tuning and hydrophobic effects of the methyl group, MOFs constructed from this linker are hypothesized to be excellent candidates for selective CO2 capture.

Proposed Synthesis and Characterization of a Hypothetical MOF: JGU-1

To illustrate the practical application of this compound, we propose a hypothetical MOF, designated "JGU-1" (Jinan University-1), and outline its synthesis and characterization.

Synthesis of JGU-1

The synthesis of JGU-1 would likely proceed via a solvothermal reaction, a common method for producing crystalline MOFs.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of a metal salt, such as Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O), in 10 mL of N,N-Dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at 100 °C for 24 hours. During this time, the metal ions and organic linkers will self-assemble into the crystalline MOF structure.

  • Isolation and Washing: After the reaction is complete, allow the vial to cool to room temperature. The resulting crystalline product should be isolated by decanting the mother liquor. The crystals should then be washed with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To prepare the MOF for gas adsorption studies, the DMF molecules occupying the pores must be removed. This is typically achieved by immersing the crystals in a volatile solvent with a lower boiling point, such as methanol or ethanol, for 3 days, with the solvent being replaced daily.

  • Activation: The solvent-exchanged crystals are then transferred to a vacuum oven and heated under a dynamic vacuum at a temperature below the decomposition point of the MOF (e.g., 150 °C) for 12 hours. This activation step ensures that the pores are empty and accessible to gas molecules.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification cluster_activation Activation start Dissolve Linker and Metal Salt in DMF reaction Heat at 100°C for 24h start->reaction Self-Assembly wash Wash with fresh DMF reaction->wash Cooling & Isolation exchange Solvent Exchange with Methanol wash->exchange activate Heat under Vacuum exchange->activate end_product Activated JGU-1 MOF activate->end_product

Caption: Workflow for the proposed synthesis of JGU-1.

Characterization of JGU-1

A suite of analytical techniques would be employed to confirm the successful synthesis and determine the properties of JGU-1:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern would be compared to a simulated pattern if the crystal structure is solved.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework begins to decompose.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.

  • N2 Adsorption at 77 K: To determine the porosity of the material, including its BET surface area and pore volume.

Evaluating Gas Separation Performance: A Comparative Outlook

The ultimate test of JGU-1's utility is its performance in separating gas mixtures. Based on the principles discussed earlier, we can predict its performance relative to a well-known benchmark material, MOF-5, which is constructed from zinc nodes and a simple benzene-1,4-dicarboxylate linker.

Table 1: Predicted vs. Benchmark Gas Separation Properties

PropertyMOF-5 (Experimental)JGU-1 (Predicted)Rationale for Prediction
BET Surface Area ~3000 m²/g1500 - 2500 m²/gThe bulkier, functionalized linker may lead to a slightly lower surface area compared to the highly porous MOF-5.
CO2 Uptake (298 K, 1 bar) ~10 wt%12 - 18 wt%The nitrogen atoms in the pyrazine ring are expected to significantly enhance CO2 affinity.
CH4 Uptake (298 K, 1 bar) ~1.5 wt%1.5 - 2.5 wt%A modest increase may be observed due to van der Waals interactions with the methyl group.
IAST Selectivity (CO2/CH4, 1:1) ~715 - 25The enhanced CO2 uptake combined with a modest change in CH4 uptake should lead to a marked improvement in selectivity.
Water Stability LowModerate to HighThe hydrophobic methyl group is expected to improve resistance to moisture compared to the parent MOF-5.

Experimental Protocols for Gas Separation Evaluation

To validate the predicted performance of JGU-1, a series of rigorous gas adsorption experiments must be conducted.

Single-Component Gas Adsorption Isotherms

This experiment measures the amount of a single gas adsorbed by the MOF at different pressures while keeping the temperature constant.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a sample of activated JGU-1 (typically 50-100 mg) and place it in the sample tube of a volumetric gas adsorption analyzer.

  • Degassing: Further degas the sample in situ under high vacuum and elevated temperature (e.g., 150 °C) for several hours to ensure the removal of any residual solvent or atmospheric gases.

  • Isotherm Measurement: Cool the sample to the desired temperature (e.g., 273 K or 298 K). Introduce controlled doses of the adsorbate gas (e.g., CO2, CH4, N2) into the sample tube and measure the pressure equilibration. The instrument's software calculates the amount of gas adsorbed at each pressure point.

  • Data Analysis: Plot the amount of gas adsorbed (q, typically in mmol/g or cm³/g) as a function of pressure (P, typically in bar or kPa).

Calculation of Adsorption Selectivity

The ideal adsorbed solution theory (IAST) is a widely used method to predict the separation performance of a material for a gas mixture based on the single-component isotherm data.

Calculation Workflow:

  • Fit Isotherms: Fit the single-component isotherms for each gas (e.g., CO2 and CH4) to an appropriate model, such as the Langmuir or Dual-Site Langmuir model.

  • IAST Calculation: Use the fitted isotherm parameters to calculate the molar loadings of each component in the adsorbed phase for a given bulk gas phase composition and pressure.

  • Selectivity Determination: The IAST selectivity (S) for component A over component B is calculated as: S = (xA / yA) / (xB / yB), where x is the mole fraction in the adsorbed phase and y is the mole fraction in the bulk gas phase.

Breakthrough Experiments

Breakthrough experiments provide a more realistic evaluation of a material's separation performance under dynamic, mixed-gas flow conditions.

Step-by-Step Protocol:

  • Column Packing: Pack a stainless-steel column with a known mass of activated JGU-1.

  • Activation: Activate the packed bed by flowing an inert gas (e.g., He) at an elevated temperature.

  • Gas Mixture Flow: Introduce a gas mixture with a known composition (e.g., 50:50 CO2/CH4) at a constant flow rate through the column at a specific temperature and pressure.

  • Effluent Analysis: Continuously monitor the composition of the gas exiting the column using a mass spectrometer or gas chromatograph.

  • Breakthrough Curve: Plot the concentration of each gas in the effluent as a function of time. The time it takes for each gas to "break through" the column indicates the adsorption capacity and selectivity of the material. The gas that is less strongly adsorbed (e.g., CH4) will break through first, followed by the more strongly adsorbed gas (e.g., CO2).

Gas_Separation_Workflow cluster_single_gas Single-Component Adsorption cluster_selectivity Selectivity Prediction cluster_dynamic Dynamic Separation cluster_analysis Performance Evaluation isotherm Measure CO2, CH4, N2 Isotherms iast Calculate IAST Selectivity isotherm->iast Data for Calculation evaluation Compare with Benchmark Materials iast->evaluation breakthrough Perform Breakthrough Experiments breakthrough->evaluation

Caption: Workflow for evaluating the gas separation performance of a MOF.

Conclusion

The exploration of this compound as a linker for the synthesis of novel MOFs represents a promising frontier in the development of advanced materials for gas separation. By leveraging the inherent properties of the pyrazine core and the strategic placement of a methyl group, it is anticipated that MOFs with superior CO2 capture capabilities, particularly in terms of selectivity and moisture stability, can be realized. This guide provides a foundational framework for the synthesis, characterization, and comprehensive evaluation of such materials. The detailed protocols and predictive comparisons are intended to empower researchers to systematically investigate this class of MOFs and unlock their full potential in addressing critical challenges in industrial gas separations.

References

  • Note: As this guide is based on established principles and data from analogous systems due to the limited literature on the specific topic, the references provided are representative of the broader field of pyrazine-based MOFs and the effects of functionaliz
  • Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions.

  • 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central.

  • Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation. PubMed Central.

  • Effects of functional groups for CO2 capture using metal organic frameworks. ResearchGate.

  • Pyrazine-interior-embodied MOF-74 for selective CO2 adsorption. ResearchGate.

  • The Influence of Different Functional Groups on Enhancing CO2 Capture in Metal-Organic Framework Adsorbents. AMiner.

  • CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. Reaction Chemistry & Engineering (RSC Publishing).

  • Stable Metal–Organic Frameworks: Design, Synthesis, and Applications. OSTI.gov.

A Senior Application Scientist's Guide to QSAR Studies of Pyrazine Derivatives for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies applied to pyrazine derivatives and related heterocyclic compounds for the discovery and optimization of novel herbicides. Designed for researchers, chemists, and toxicologists in the agrochemical and pharmaceutical industries, this document moves beyond procedural outlines to explore the causal relationships between molecular structure and herbicidal efficacy, grounded in validated experimental data and computational models.

Introduction: The Pyrazine Scaffold in Herbicide Discovery

The pyrazine ring, a 1,4-diazine heterocycle, is a privileged scaffold in medicinal and agricultural chemistry.[1] Its unique electronic properties, including its character as a weak diacid base and its ability to participate in hydrogen bonding, make it a versatile core for designing biologically active molecules.[2] In herbicide development, pyrazine derivatives have been investigated primarily as inhibitors of essential plant processes, most notably Photosystem II (PSII) in the photosynthetic electron transport chain.[3][4]

The core challenge in herbicide discovery is the rational design of molecules that exhibit high potency against target weeds while maintaining selectivity and safety for crops and the environment. QSAR modeling serves as a critical computational tool in this endeavor, enabling scientists to build predictive models that correlate the chemical structure of compounds with their biological activity. By identifying key molecular descriptors—physicochemical, electronic, and steric properties—researchers can prioritize the synthesis of more effective and safer herbicidal agents, thereby reducing the cost and time associated with traditional trial-and-error screening.

This guide will compare different QSAR approaches, using a foundational 2D-QSAR study on pyrazinecarboxamides as a primary case study and contrasting it with methodologies applied to other structurally related PSII-inhibiting herbicides.

Mechanism of Action: Inhibition of Photosystem II

To understand the basis of a QSAR model, one must first understand the biological activity it aims to predict. Many pyrazine-based herbicides function by inhibiting Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[5]

The Process:

  • Binding: These herbicides bind to the D1 protein within the PSII complex.[6]

  • Competition: Their binding site overlaps with that of plastoquinone (QB), a mobile electron carrier.[4]

  • Inhibition: By occupying the QB binding niche, the herbicide blocks the electron flow from the primary quinone acceptor (QA) to QB.[6]

  • Consequence: This interruption halts ATP and NADPH production, starving the plant of energy. More critically, the blockage leads to the formation of highly reactive oxygen species (ROS) that cause rapid lipid peroxidation and cell membrane destruction, leading to chlorosis, necrosis, and swift plant death.[5]

The pIC50 (negative logarithm of the half-maximal inhibitory concentration, IC50) value for PSII inhibition is the standard measure of a compound's potency and serves as the dependent variable in most QSAR studies for this class of herbicides.

Comparative Analysis of QSAR Methodologies

A QSAR study's utility is defined by its statistical robustness and predictive power. Here, we compare two primary approaches, 2D-QSAR and 3D-QSAR, drawing on specific examples from the literature.

Case Study 1: 2D-QSAR of Pyrazinecarboxamide Derivatives

A key study on a series of 19 pyrazinecarboxamide derivatives explored their activity as inhibitors of oxygen evolution in spinach chloroplasts (a measure of PSII inhibition).[2][3] This study provides an excellent example of a 2D-QSAR workflow and its predictive power.

Methodological Choices & Rationale:

  • Model Development: The researchers employed Multiple Linear Regression (MLR) to establish a direct, linear correlation between molecular descriptors and herbicidal activity (pIC50).[3] A subsequent study on the same dataset also explored non-linear models like Artificial Neural Networks (ANN), which can capture more complex relationships.[7]

  • Descriptor Selection: From a large pool of calculated descriptors (thermodynamic, electronic, topological), a stepwise selection method was used. This is a critical step to avoid overfitting; a model with too many variables may perfectly describe the training data but will fail to predict the activity of new compounds.

  • Key Descriptors Identified (MLR Model): The best model identified two crucial descriptors:

    • H-Acceptor Count: This descriptor quantifies the number of hydrogen bond acceptor atoms in the molecule.

    • T_T_O_7 (Topological Descriptor): This counts the total number of atoms separated from any oxygen atom by a path of seven bonds.[3]

  • Interpretation: The final QSAR equation revealed that both H-Acceptor Count and T_T_O_7 have a negative correlation with herbicidal activity. This provides a clear, actionable insight for chemists: to design more potent pyrazinecarboxamide herbicides, one should aim to decrease the number of hydrogen bond acceptors and reduce the count of atoms at a seven-bond distance from an oxygen atom.[3]

Comparative Case Study: MIA-QSAR of Pyrimidine-based Herbicides

To provide a comparative perspective, we can examine a QSAR study on N-benzoyl-N'-pyrimidin-2-yl thioureas, which are also PSII inhibitors.[8] Pyrimidines are 1,3-diazines, structurally isomeric to pyrazines, making this a relevant comparison.

  • Methodology: This study utilized Multivariate Image Analysis applied to QSAR (MIA-QSAR). This technique uses pixels from 2D chemical structure images as variables, offering a different way to capture structural information compared to calculated descriptors.

  • Key Findings: The model successfully predicted the herbicidal activity against Brassica napus. The resulting MIA-plots visually highlighted regions of the molecule where certain substituents increased or decreased activity. For example, a chlorine atom at the R1 position was found to increase bioactivity, while alkoxy groups at the R2 position decreased it.[8] This provides a more graphical and intuitive, yet less parametric, form of guidance compared to the descriptor-based model of the pyrazine study.

The 3D-QSAR Approach: CoMFA and CoMSIA

While no specific 3D-QSAR study for pyrazine herbicides was available for direct comparison, this methodology is a powerful tool in agrochemical design. A study on 1,2,4-triazolo[4,3-a]pyridine herbicides illustrates the principles.[9] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more nuanced understanding of the steric and electronic requirements for binding to the target protein.

  • Causality and Rationale: The core principle of 3D-QSAR is that a molecule's interaction with its receptor is determined by the 3D fields it projects (steric, electrostatic, hydrophobic, etc.).

    • CoMFA calculates the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields around a set of aligned molecules.[10]

    • CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a Gaussian function which provides more refined contour maps.[10]

  • Workflow:

    • Molecular Alignment: This is the most critical step. All molecules in the dataset must be superimposed in a biologically relevant conformation. This is often achieved by docking them into the target protein's active site (receptor-based alignment) or aligning them based on a common substructure.

    • Field Calculation: The aligned molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point.

    • PLS Analysis: Partial Least Squares (PLS) regression is used to correlate the vast number of field values with the biological activity, generating a predictive model.

  • Output & Interpretation: The results are visualized as 3D contour maps. For instance, a green contour in a CoMFA steric map indicates a region where bulky groups increase activity, while a blue contour in an electrostatic map shows where positive charges are favorable. This provides a direct, visually intuitive roadmap for designing new molecules.

Performance Comparison

A robust QSAR model must be statistically validated to ensure its predictive capability. The table below compares the statistical parameters from the pyrazinecarboxamide and pyrimidine thiourea studies.

QSAR ModelTarget/OrganismKey Statistical ParametersImportant Descriptors/FieldsReference
2D-QSAR (MLR) on PyrazinecarboxamidesSpinach Chloroplasts (PSII Inhibition)r² = 0.85, q² = 0.73, F = 29.26H-Acceptor Count, T_T_O_7 (Topological)[3]
2D-QSAR (ANN) on PyrazinecarboxamidesSpinach Chloroplasts (PSII Inhibition)R² = 0.994, R²cv = 0.998Quantum chemical descriptors (EHOMO, ELUMO, Dipole Moment, etc.)[7]
MIA-QSAR on Pyrimidine ThioureasBrassica napus (Root Growth Inhibition)r²pred = 0.833Pixel information from 2D structure (interpreted as favorable/unfavorable regions)[8]

Interpretation:

  • The pyrazinecarboxamide models show strong internal consistency (high r²) and good predictive power (q² > 0.5). The ANN model demonstrates an exceptionally high correlation, suggesting that non-linear relationships are significant for this dataset.[7]

  • The MIA-QSAR model for pyrimidines also shows excellent external predictive power (high r²pred).[8]

  • Comparison: 2D-QSAR provides specific, quantifiable parameters (e.g., "reduce H-acceptors"), which is highly useful. 3D-QSAR (and to an extent, MIA-QSAR) provides a 3D spatial guide for modifications (e.g., "add a bulky group here"), which can be more intuitive for visualizing interactions within the binding pocket. The choice of method depends on the available data, computational resources, and the specific questions being asked.

Experimental & Computational Workflows

Scientific integrity demands that protocols are transparent and reproducible. Below are detailed workflows for both the biological assays that generate the input data and the computational steps to build a QSAR model.

Protocol: Herbicidal Activity Bioassay (Whole Plant)

This protocol describes a standard method for determining the IC50 values for a set of compounds using a post-emergence assay.

Objective: To determine the concentration of each pyrazine derivative required to inhibit the growth of a target weed species by 50%.

Materials:

  • Seeds of a target weed (e.g., Amaranthus retroflexus) and a crop (e.g., Zea mays).

  • Potting soil mix (e.g., sand, soil, substrate in a 2:1 ratio).

  • Pots (10-12 cm diameter).

  • Test compounds (pyrazine derivatives).

  • Solvent (e.g., DMSO).

  • Surfactant (e.g., Tween-80).

  • Laboratory sprayer calibrated to deliver a consistent volume.

  • Growth chamber or greenhouse with controlled temperature, light (16h/8h L/D), and humidity.

Procedure:

  • Plant Cultivation: Sow 5-10 seeds per pot at a depth of 0.5 cm. Cultivate in a greenhouse at (25 ± 2)°C. Water as needed.

  • Thinning: Once seedlings reach the 2-3 true leaf stage, thin them to a uniform number (e.g., 3 plants per pot) to ensure consistency.

  • Preparation of Herbicide Solutions: a. Prepare a stock solution of each test compound in DMSO. b. Create a series of dilutions (e.g., 1, 10, 50, 100, 500 µM) in water containing a constant concentration of surfactant (e.g., 0.1% Tween-80). A blank control containing only the water-surfactant solution must be included.

  • Herbicide Application (Post-Emergence): a. Arrange pots in a randomized block design. b. Spray the plants uniformly with the respective herbicide solutions using the laboratory sprayer. Ensure complete foliage coverage.

  • Incubation and Observation: a. Return the treated plants to the growth chamber. b. After a set period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by harvesting the above-ground biomass, drying it in an oven at 60°C for 48 hours, and measuring the dry weight.

  • Data Analysis and IC50 Calculation: a. Calculate the percent inhibition for each concentration relative to the blank control: % Inhibition = (1 - (Dry Weight_Treated / Dry Weight_Control)) * 100. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value. d. Convert the IC50 values to pIC50 (-log(IC50)) for use in the QSAR study.

Workflow: Building a Predictive QSAR Model

The following diagram and steps outline a self-validating system for developing a robust QSAR model.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Building & Validation cluster_3 Application Data 1. Dataset Curation (Structures & pIC50 values) Opt 2. Structure Optimization (Energy Minimization) Data->Opt Calc 3. Descriptor Calculation (2D, 3D, Quantum, etc.) Opt->Calc Split 4. Dataset Splitting (Training & Test Sets) Calc->Split Select 5. Feature Selection (Remove Redundant/Irrelevant Descriptors) Split->Select Build 6. Model Generation (e.g., MLR, PLS, ANN) Select->Build Internal 7. Internal Validation (Cross-validation, q²) Build->Internal External 8. External Validation (Prediction on Test Set, r²pred) Internal->External Interpret 9. Model Interpretation (Identify Key Features) External->Interpret Design 10. Design New Compounds Interpret->Design

Caption: A comprehensive workflow for developing and validating a QSAR model.

Step-by-Step Protocol:

  • Dataset Curation: Compile a list of pyrazine derivatives with their experimentally determined herbicidal activities (pIC50). Ensure the data is from a consistent bioassay.

  • Structure Optimization: Draw the 2D structures of all molecules and convert them to 3D. Perform geometry optimization using a suitable force field (e.g., MMFF94) or quantum mechanical method (e.g., DFT) to find the lowest energy conformation. This step is crucial for calculating accurate 3D descriptors.

  • Descriptor Calculation: Use software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometric, electrostatic, quantum-chemical).

  • Dataset Splitting: Divide the dataset into a training set (typically ~70-80% of the data) used to build the model, and a test set (~20-30%) used to validate its predictive power. This division must be done rationally (e.g., using the Kennard-Stone algorithm) to ensure both sets span the descriptor space.

  • Feature Selection: From the training set, use statistical methods to select a small subset of the most relevant descriptors. This prevents model overfitting and improves interpretability. A common approach is to remove descriptors with low variance and those that are highly inter-correlated.

  • Model Generation: Using the selected descriptors and the pIC50 values of the training set, build the mathematical model using a chosen algorithm (e.g., MLR for a linear model, PLS for 3D-QSAR, or machine learning methods like ANN).

  • Internal Validation: Assess the robustness and stability of the model using the training set. The most common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (q²). A q² value > 0.5 is generally considered acceptable.

  • External Validation: Use the finalized model to predict the pIC50 values for the compounds in the test set (which were not used in model development). The predictive power is assessed by the predictive r² (r²pred). A high r²pred value indicates that the model can accurately predict the activity of new, unseen compounds.

  • Model Interpretation: Analyze the final QSAR model to understand which structural features are most important for herbicidal activity.

  • Design New Compounds: Use the insights gained to rationally design novel pyrazine derivatives with potentially higher herbicidal activity for synthesis and testing, thus closing the design-test-learn loop.

Logical Relationships and Key Insights

The relationship between molecular descriptors and the ultimate goal of designing a potent herbicide is multifaceted. The following diagram illustrates the logical connection between key descriptor classes and their influence on herbicidal activity.

Descriptors_Activity cluster_0 Molecular Descriptors cluster_1 Intermediate Properties Activity Herbicidal Activity (pIC50) Electronic Electronic (EHOMO, ELUMO, Dipole Moment) Binding Receptor Binding Affinity (PSII D1 Protein) Electronic->Binding Governs H-bonding, charge interactions Steric Steric/Topological (Molecular Weight, Shape Indices) Steric->Binding Dictates steric fit in binding pocket Hydrophobic Hydrophobicity (LogP) Transport Transport & Permeability (Absorption, Translocation) Hydrophobic->Transport Controls membrane passage & soil mobility Binding->Activity Primary determinant of potency Transport->Activity Ensures molecule reaches the target site

Caption: Relationship between descriptor classes and herbicidal activity.

This diagram highlights a fundamental principle in drug and herbicide design: a compound cannot be active if it doesn't reach its target and bind to it effectively.

  • Electronic and Steric descriptors are paramount for Receptor Binding Affinity . As seen in the pyrazinecarboxamide study, hydrogen bonding capacity (H-Acceptor Count) is a critical electronic feature.[3] 3D-QSAR models directly map the favorable steric and electronic fields for optimal binding.

  • Hydrophobicity descriptors (like LogP) are crucial for Transport and Permeability . The molecule must be able to cross the waxy plant cuticle and cellular membranes to reach the chloroplasts. However, excessive hydrophobicity can lead to poor mobility in the plant's vascular system or strong binding to soil particles, reducing bioavailability.

A successful QSAR model implicitly balances these factors to predict overall herbicidal activity.

Conclusion and Future Directions

QSAR modeling is an indispensable tool for the rational design of pyrazine-based herbicides. As demonstrated through the comparative analysis of 2D and 3D methodologies, these models provide predictive, statistically validated insights into the structure-activity relationships governing herbicidal potency. The 2D-QSAR study on pyrazinecarboxamides provided clear, parameter-based guidance for structural modification, while analogous studies on related heterocycles showcase how 3D-QSAR can offer a spatial roadmap for optimizing receptor interactions.

The future of herbicide design will likely involve integrating multiple computational techniques. Hybrid QSAR models that combine 2D and 3D descriptors, coupled with machine learning algorithms, can capture complex, non-linear relationships with greater accuracy. Furthermore, combining QSAR with molecular dynamics simulations can provide a dynamic view of ligand-receptor interactions, leading to a more profound understanding of the molecular basis of herbicidal action and paving the way for the next generation of effective and environmentally benign weed management solutions.

References

  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. InTech.
  • Prasad, R. K., et al. (n.d.). 2D QSAR Analysis of Pyrazinecarboxamides derivatives as an herbicidal agent. Der Pharma Chemica, 3(6), 441-448.
  • Elidrissi, B., et al. (2015). The biological activity of pyrazinecarboxamides derivatives as an herbicidal agent: combining DFT and QSAR studies. Journal of Computational Methods in Molecular Design, 5(2), 83-91.
  • de Oliveira, R. B., et al. (2022). QSAR-Guided Proposition of N-(4-methanesulfonyl)Benzoyl-N'-(Pyrimidin-2-yl)Thioureas as Effective and Safer Herbicides. Bulletin of Environmental Contamination and Toxicology.
  • Teixeira, C. A., et al. (2018). 2D, 3D and Hybrid QSAR Studies of Nostoclide Analogues as Inhibitors of the Photosystem II. Journal of the Brazilian Chemical Society.
  • Li, J., et al. (2014). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 70(12), 1936-1944.
  • Elidrissi, B., et al. (2015). The biological activity of pyrazinecarboxamides derivatives as an herbicidal agent: combining DFT and QSAR studies. ResearchGate.
  • Oettmeier, W. (n.d.). Herbicides, Inhibitors of Photosynthesis at Photosystem II. ResearchGate.
  • Prasad, R. K., et al. (n.d.). The biological activity of pyrazinecarboxamides derivatives as an herbicidal agent: combining DFT and QSAR studies. Scholars Research Library.
  • Trebst, A., & Draber, W. (1986). Inhibitors of photosystem II and the topology of the herbicide and QB binding polypeptide in the thylakoid membrane. Photosynthesis Research, 10(3), 381-392.
  • Min, J., et al. (2024). Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. Molecules, 29(10), 2378.
  • (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis.
  • Monte, Z. S., et al. (2020). Pyrimidine Derivatives: QSAR Studies of Larvicidal Activity against Aedes aegypti. Journal of the Brazilian Chemical Society.
  • Li, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363.
  • Li, J., et al. (2014). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 70(12), 1936-1944.
  • Soualmia, F., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895.
  • Li, J., et al. (2014). Synthesis, Crystal Structure, Herbicidal Activities and 3D-QSAR Study of Some Novel 1,2,4-triazolo[4,3-a]pyridine Derivatives. ResearchGate.
  • Li, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Taylor & Francis Online.
  • Li, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. PubMed.
  • Sharma, M., & Singh, S. (2013). 3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. Medicinal Chemistry Research, 23(4), 1891-1905.
  • Kim, J., et al. (2022). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science, 78(10), 4349-4358.
  • (n.d.). Photosystem II Inhibitors. Herbicide Symptoms.

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Methylpyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Methylpyrazine-2,3-dicarboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond simple instruction to explain the scientific rationale behind each step, ensuring a culture of safety and operational excellence within your laboratory.

Part 1: Core Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is critical. While specific toxicological data for this compound is limited, a hazard assessment based on its chemical structure and data from closely related pyrazine carboxylic acids provides a robust framework for safe handling.

The presence of two carboxylic acid groups suggests acidic properties, and related compounds are known to be significant eye and skin irritants.[1][2][3][4] Therefore, it must be managed as a hazardous chemical.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Parameter Information Source
Chemical Name This compoundN/A
CAS Number 5521-60-8
Molecular Formula C₇H₆N₂O₄
Primary Hazards Causes Serious Eye Damage/Irritation (Assumed) , Potential Skin and Respiratory Irritant.[1][2][3][4][5]
Required PPE Safety goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards), chemical-resistant gloves (e.g., nitrile), lab coat.[6][7]

The fundamental principle is to prevent all direct contact. The precautionary statements for analogous compounds consistently advise wearing protective gloves and eye/face protection and washing hands thoroughly after handling.[1][6][8]

Part 2: Standard Operating Procedure for Disposal

Disposing of this compound is not merely a matter of discarding unwanted material; it is a regulated process designed to protect personnel and the environment. Disposal via sanitary sewer (sink drain) or as common solid waste is strictly prohibited.[9][10] The material must be treated as hazardous chemical waste.

Step 1: Waste Characterization & Segregation

Causality: The first step is to correctly identify the material as hazardous waste. Due to its acidic nature and potent irritant properties, this compound must be segregated from other waste streams to prevent dangerous reactions.[11]

Protocol:

  • Designate any this compound, whether in pure solid form or in solution, as "Hazardous Chemical Waste."

  • This waste stream falls under the "Corrosive (Acidic) Organic Waste" category.

  • Crucially, do not mix this waste with bases, strong oxidizing agents, or other incompatible chemical classes. [11] Mixing acids and bases can cause violent exothermic reactions, while mixing with oxidizers can create fire or explosion hazards.

Step 2: Waste Accumulation & Container Management

Causality: Proper containment is essential to prevent leaks, spills, and exposure. Federal and local regulations mandate specific container and labeling requirements for holding hazardous waste in the laboratory, often referred to as a Satellite Accumulation Area (SAA).[11]

Protocol:

  • Select a Compatible Container: Use a designated hazardous waste container made of material that does not react with the acidic waste (e.g., a high-density polyethylene (HDPE) carboy). The container must have a secure, screw-top cap.[11]

  • Labeling: Immediately upon adding the first volume of waste, label the container. The label must, at a minimum, include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound" and all other constituents, including solvents, with their approximate percentages.[11]

    • The associated hazards (e.g., "Corrosive," "Irritant").[11]

    • The date the container was first used for waste accumulation.

  • Storage:

    • Store the waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[9][11]

    • Keep the container tightly closed at all times, except when adding waste.[10]

    • Do not fill the container beyond 90% capacity to allow for expansion of contents.[10]

Step 3: Final Disposal & Record Keeping

Causality: The final step involves the legal and safe transfer of the waste to a licensed treatment, storage, and disposal facility (TSDF). This process must be managed by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

Protocol:

  • Once the waste container is full (or has been in the SAA for the maximum allowed time, typically up to one year for partially filled containers), complete the "full date" on the hazardous waste tag.[11]

  • Submit a chemical waste collection request to your institution's EHS office.[9]

  • Do not transport the waste yourself. Trained EHS personnel will collect the container directly from your laboratory's SAA.[9]

  • Maintain a log of the hazardous waste generated and disposed of from your laboratory to ensure compliance with institutional and regulatory requirements.

Disposal Workflow Diagram

G Figure 1: Disposal Decision Workflow cluster_0 In-Laboratory Process cluster_1 Institutional Disposal Process A Waste Generation (Solid, Solution, or Contaminated Items) B Characterize as Hazardous Waste (Acidic, Irritant) A->B Step 1 C Select & Label Compatible Container B->C Step 2 D Store in SAA (Secondary Containment, Closed Lid) C->D Step 3 E Container Full or Max Accumulation Time Reached D->E Monitor F Request Waste Pickup (via EHS/Safety Office) E->F Step 4 G EHS Collection from Laboratory F->G Coordination H Compliant Off-Site Disposal (Licensed Facility) G->H Final Step

Caption: Figure 1: Disposal Decision Workflow for this compound.

Part 3: Management of Contaminated Materials

1. Contaminated Labware (Solids):

  • Items: Gloves, weigh boats, pipette tips, and paper towels contaminated with solid this compound.

  • Procedure: Place these items in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container. The container must be labeled as "Solid Hazardous Waste" with the chemical name. Dispose of it through your EHS office.

2. Empty Containers:

  • Causality: A container that held a hazardous chemical is not considered "empty" until all possible contents have been removed. The residual material can still pose a hazard.

  • Procedure:

    • Remove all pourable or scrapable material from the original container. This collected residue is hazardous waste.

    • The "empty" container can then be managed. For a non-acute hazardous chemical like this, the container can often be disposed of as regular trash after the hazardous waste label has been completely defaced or removed.[9]

    • Do not rinse the container into the sink. Any rinseate (liquid from rinsing) must be collected as aqueous hazardous waste.[9]

3. Spill Decontamination:

  • For small spills of solid material:

    • Ensure proper PPE is worn.

    • Gently sweep the solid material into a dustpan and place it into your hazardous waste container. Avoid creating dust.[6]

    • Decontaminate the surface area by wiping with a cloth dampened with a suitable solvent (e.g., alcohol or soap and water).[6]

    • All cleaning materials (wipes, gloves) must be disposed of as solid hazardous waste.

References

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulation of Labor
  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 5-Methylpyrazine-2-carboxylic acid Safety D
  • Safety Data Sheet - 2-Methylpyrazine. Sigma-Aldrich.
  • Safety Data Sheet - Pyrazine-2,3-dicarboxylic acid. Thermo Fisher Scientific.
  • 5-Methyl-2-pyrazinecarboxylic acid 98. Sigma-Aldrich.
  • Safety Data Sheet - 5-Methyl-2-pyrazinecarboxylic acid. Fisher Scientific.
  • 5-Methyl-2-pyrazinecarboxylic acid.
  • This compound. Sigma-Aldrich.
  • 5-Methyl-2-pyrazinecarboxylic acid. ChemicalBook.
  • Handling and Storage Information for 2,3-Diethyl-5-methylpyrazine. ChemicalBook.
  • Safety and efficacy of pyrazine derivatives.
  • Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

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Essential Safety and Operational Guide for Handling 5-Methylpyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 5-Methylpyrazine-2,3-dicarboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to empower you with the knowledge to handle this and similar chemical entities with confidence and precision.

Hazard Assessment and Personal Protective Equipment (PPE) Strategy

A thorough understanding of the potential hazards is the foundation of a robust safety plan. For this compound, we must assume it poses similar risks to its close chemical relatives.

Anticipated Hazards:

  • Serious Eye Damage: This is the most significant and consistently reported hazard for analogous compounds.[1][5] Direct contact with the solid or solutions can lead to severe and potentially irreversible eye damage.

  • Skin Irritation: Like many carboxylic acids, this compound is expected to cause skin irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[2][3][4]

The following table summarizes the recommended PPE to mitigate these risks.

Body Part Personal Protective Equipment (PPE) Specifications & Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times to provide a seal around the eyes, protecting against dust and splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][5]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is a prudent practice for enhanced protection. Contaminated gloves must be removed promptly and disposed of as hazardous waste.[1][6]
Respiratory NIOSH-approved RespiratorFor handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of airborne particulates. For procedures with a high potential for aerosol generation, a half-mask respirator with appropriate cartridges should be used.[3]
Body Laboratory Coat and Closed-toe ShoesA fully buttoned laboratory coat is mandatory to protect skin and clothing from contamination. Shoes must be fully enclosed and made of a non-porous material.[1][7]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring reproducible experimental outcomes.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.

2. Handling the Solid Compound:

  • Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any dust.

  • Transfers: Use a spatula for transferring the solid. Avoid pouring from a height or any other action that could generate dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8] Do not eat, drink, or smoke in laboratory areas.[1][5][8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[9]

  • Empty Containers: "Empty" containers may still retain chemical residues. These should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: Preparedness and Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water. For larger spills, evacuate the area and follow your institution's emergency procedures.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow PPE Decision Workflow for this compound start Start: Handling this compound task_assessment Assess Task Hazard Level start->task_assessment is_solid Handling Solid? task_assessment->is_solid in_hood Working in Fume Hood? is_solid->in_hood Yes ppe_medium Required PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - N95 Dust Mask is_solid->ppe_medium No ppe_solution Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat is_solid->ppe_solution No (In Solution) small_scale Small Scale (<1g)? in_hood->small_scale ppe_high Required PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves (Double) - Lab Coat - Half-mask Respirator small_scale->ppe_high No (Larger Scale) small_scale->ppe_solution Yes

Caption: PPE selection workflow based on the physical form and scale of handling.

References

  • Synerzine, Inc. (2018). Safety Data Sheet: Pyrazinecarboxylic acid, 5-methyl-.
  • University of Rochester. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • University of Utah. (2019). Standard Operating Procedure: Acid Handling. Office of Environmental Health & Safety.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.